CNQX disodium salt
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDPGRZKUGDG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2N4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019070 | |
| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479347-85-8 | |
| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt, a potent and widely used antagonist in neuroscience research. CNQX primarily functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Additionally, CNQX exhibits antagonistic activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document details the molecular interactions, quantitative pharmacological data, downstream signaling consequences, and key experimental methodologies relevant to the study of CNQX.
Core Mechanism of Action: Competitive Antagonism
CNQX disodium salt exerts its primary effect by competitively binding to the glutamate binding sites on AMPA and kainate receptors.[1][2][3] By occupying these sites, CNQX prevents the endogenous ligand, glutamate, from binding and activating the receptors. This blockade inhibits the conformational changes necessary for ion channel opening, thereby preventing the influx of sodium (Na⁺) and, in the case of calcium (Ca²⁺)-permeable AMPA and kainate receptors, Ca²⁺ ions into the postsynaptic neuron. The disodium salt form of CNQX enhances its water solubility, facilitating its use in aqueous solutions for experimental applications.
Furthermore, CNQX acts as an antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor.[2][4][5] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the glutamate-mediated activation of the NMDA receptor. By competing with glycine, CNQX reduces the probability of NMDA receptor channel opening, thus attenuating NMDA receptor-mediated currents.[4][5]
Quantitative Pharmacological Data
The affinity and potency of CNQX for its targets have been characterized through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Receptor/Channel | Value | Species | Preparation | Reference(s) |
| IC₅₀ | AMPA Receptor | 0.3 µM (300 nM) | Rat | Cultured Cortical Neurons | [2][6] |
| 400 nM | Not Specified | Not Specified | [3][7] | ||
| Kainate Receptor | 1.5 µM | Rat | Cultured Cortical Neurons | [2][6] | |
| 4 µM | Not Specified | Not Specified | [3][7] | ||
| 0.92 µM (steady-state current) | Rat | Cultured Hippocampal Neurons | [8] | ||
| 6.1 µM (transient current) | Rat | Cultured Hippocampal Neurons | [8] | ||
| NMDA Receptor (Glycine Site) | 25 µM | Rat | Cultured Cortical Neurons | [2][6] | |
| 5.7 µM | Guinea Pig | Brain Frontal Cortex Membranes | [4] | ||
| K_d | High-affinity AMPA Receptor | 11.3 nM | Rat | Neocortex Slices | [9] |
| B_max | High-affinity AMPA Receptor | ~470 fmol/mg protein | Rat | Neocortex Slices | [9] |
Signaling Pathways Modulated by CNQX
The antagonistic action of CNQX at ionotropic glutamate receptors has significant downstream consequences for intracellular signaling cascades that regulate synaptic plasticity, gene expression, and cell survival.
Blockade of AMPA and Kainate Receptor Signaling
By inhibiting AMPA and kainate receptors, CNQX prevents the depolarization of the postsynaptic membrane that is crucial for the induction of various forms of synaptic plasticity. This includes the blockade of long-term potentiation (LTP), a cellular correlate of learning and memory. The influx of Ca²⁺ through Ca²⁺-permeable AMPA/kainate receptors and voltage-gated calcium channels (VGCCs), which are activated upon depolarization, is a critical step in initiating downstream signaling. Key molecules affected by CNQX-mediated AMPA/kainate receptor blockade include:
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of CaMKII is a critical event in LTP induction. By preventing Ca²⁺ influx, CNQX inhibits the activation of CaMKII.[1]
-
Protein Kinase C (PKC): Another Ca²⁺-dependent kinase involved in synaptic plasticity that is indirectly inhibited by CNQX.
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that regulates the expression of genes involved in synaptic plasticity and neuronal survival. CNQX can prevent the phosphorylation and activation of CREB that is normally induced by strong synaptic activity.
Caption: CNQX competitively blocks glutamate binding to AMPA/kainate receptors.
Modulation of NMDA Receptor Signaling
By acting on the glycine site, CNQX reduces the overall activity of NMDA receptors. This is significant because NMDA receptor-mediated Ca²⁺ influx is a primary trigger for many forms of synaptic plasticity and is also implicated in excitotoxicity. The downstream signaling pathways affected by the antagonism of the NMDA receptor glycine site are similar to those affected by AMPA/kainate receptor blockade, as both ultimately modulate Ca²⁺-dependent processes.
Caption: CNQX antagonizes the glycine co-agonist site on the NMDA receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol outlines a general procedure for determining the binding affinity (Kᵢ) of CNQX for AMPA receptors using a competitive binding assay with a radiolabeled ligand such as [³H]-AMPA.
Materials:
-
Membrane Preparation: Synaptic membranes from a brain region rich in AMPA receptors (e.g., rat cerebral cortex).
-
Radioligand: [³H]-AMPA.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled AMPA receptor agonist (e.g., 1 mM L-glutamate).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Membrane preparation, [³H]-AMPA, and assay buffer.
-
Non-specific Binding wells: Membrane preparation, [³H]-AMPA, and a saturating concentration of non-labeled glutamate.
-
Competition wells: Membrane preparation, [³H]-AMPA, and varying concentrations of CNQX.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CNQX to generate a competition curve.
-
Determine the IC₅₀ value from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay with CNQX.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring the effect of CNQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons.
Materials:
-
Cell Preparation: Cultured neurons or acute brain slices.
-
External Solution (ACSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose), buffered to pH 7.4 and bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Pipette solution containing a potassium-based salt (e.g., K-gluconate), pH buffer (e.g., HEPES), and an energy source (e.g., ATP, GTP).
-
Pharmacological Agents: this compound, tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels, and picrotoxin (B1677862) to block GABA_A receptor-mediated inhibitory currents.
-
Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures. Place the preparation in the recording chamber and perfuse with ACSF.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Obtaining a Seal: Approach a neuron with the recording pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
Clamp the neuron at a holding potential of -70 mV to primarily record AMPA receptor-mediated currents.
-
Use a stimulating electrode to evoke synaptic responses.
-
Record baseline EPSCs.
-
Bath-apply CNQX at the desired concentration and continue to record EPSCs.
-
-
Data Analysis: Measure the amplitude of the EPSCs before and after the application of CNQX to quantify the extent of inhibition.
Caption: Workflow for a whole-cell patch-clamp experiment to study CNQX effects.
Conclusion
This compound is a versatile and potent pharmacological tool for the study of glutamatergic neurotransmission. Its competitive antagonism at AMPA and kainate receptors, coupled with its modulatory effects on NMDA receptors, allows for the dissection of the roles of these receptors in a wide range of physiological and pathological processes. A thorough understanding of its mechanism of action, quantitative properties, and the appropriate experimental methodologies is crucial for its effective application in neuroscience research and drug development.
References
- 1. Bi-directional regulation of CaMKIIα phosphorylation at Thr286 by NMDA receptors in cultured cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNQX - Wikipedia [en.wikipedia.org]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. youtube.com [youtube.com]
- 8. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and regulation of a high affinity [3H]CNQX labelled AMPA receptor in rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
CNQX Disodium Salt: A Technical Guide for Neuro-Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt, a pivotal tool in neuropharmacological research. This document outlines its chemical properties, mechanism of action, and detailed protocols for its application in experimental settings.
Core Compound Properties
CNQX disodium salt is a potent, competitive, and water-soluble antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3][4][5] Its selectivity and solubility make it an invaluable asset for in vitro and in vivo studies of glutamatergic neurotransmission.
| Property | Value |
| Molecular Weight | 276.12 g/mol |
| Molecular Formula | C₉H₂N₄Na₂O₄ |
| Appearance | Solid |
| Solubility | Soluble in water to 25 mM |
| Purity | >99% |
| IC₅₀ for AMPA Receptor | 0.3 µM |
| IC₅₀ for Kainate Receptor | 1.5 µM |
| IC₅₀ for NMDA Receptor (glycine site) | 25 µM |
Mechanism of Action: Antagonism of AMPA and Kainate Receptors
This compound exerts its effects by competitively binding to the glutamate (B1630785) binding site on AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate. This blockade of ionotropic glutamate receptors inhibits the influx of sodium and calcium ions into the postsynaptic neuron, leading to a reduction in excitatory postsynaptic potentials (EPSPs).
AMPA Receptor Signaling Pathway
The binding of glutamate to AMPA receptors triggers a conformational change that opens the ion channel, allowing for the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+. This leads to depolarization of the postsynaptic membrane. Downstream signaling from AMPA receptor activation can involve various pathways, including the activation of protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which play crucial roles in synaptic plasticity.[6][7]
Kainate Receptor Signaling Pathway
Kainate receptors, when activated by glutamate, also conduct cation currents, contributing to neuronal excitation. Beyond their ionotropic function, kainate receptors can also engage in metabotropic signaling, often through G-protein-coupled mechanisms, to modulate neurotransmitter release and neuronal excitability.[1][2][8][9][10] This dual functionality adds a layer of complexity to their role in synaptic transmission.
Experimental Protocols
This compound is widely used in electrophysiological studies to isolate specific components of synaptic transmission. A common application is the pharmacological isolation of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) by blocking AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs).
Protocol: Pharmacological Isolation of Evoked EPSCs and Blockade by CNQX using Whole-Cell Patch-Clamp Electrophysiology
This protocol details the steps to record evoked EPSCs from a neuron in a brain slice and demonstrate their blockade by this compound.
1. Slice Preparation:
-
Prepare acute brain slices (300-400 µm thick) from the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated slicing solution.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose. Equilibrate with 95% O₂ / 5% CO₂.
-
Internal Solution (for recording pipette) (in mM): Composition can vary, but a typical Cs⁺-based solution for voltage-clamp recordings of EPSCs is: 130 Cs-Methanesulfonate, 10 HEPES, 10 Phosphocreatine, 5 QX-314 (to block voltage-gated sodium channels), 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
3. Recording Setup:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a target neuron under visual guidance (e.g., DIC microscopy).
-
To isolate excitatory currents, a GABAA receptor antagonist (e.g., 10 µM bicuculline (B1666979) or 50 µM picrotoxin) can be added to the aCSF.
4. Data Acquisition:
-
Voltage-clamp the neuron at a holding potential of -70 mV. At this potential, NMDA receptor channels are largely blocked by Mg²⁺.
-
Place a stimulating electrode near the patched neuron to evoke synaptic responses.
-
Deliver brief electrical pulses to stimulate presynaptic fibers and record the resulting EPSCs. Establish a stable baseline of evoked EPSCs.
-
Prepare a stock solution of this compound in water.
-
Bath-apply this compound at a concentration of 10 µM to the aCSF.
-
Continue to evoke and record EPSCs. The amplitude of the AMPA/kainate receptor-mediated EPSCs should be significantly reduced or completely abolished in the presence of CNQX.
-
To confirm the effect is reversible, a washout period with CNQX-free aCSF can be performed.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of excitatory neurotransmission. Its well-characterized antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic circuits and the investigation of their roles in synaptic plasticity, learning, and memory, as well as in various neuropathological conditions. The protocols and pathways described herein provide a foundational framework for the effective application of this compound in neuroscience research.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Metabotropic actions of kainate receptors in the control of GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. AMPA receptor regulation during synaptic plasticity in hippocampus and neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionotropic and metabotropic kainate receptor signalling regulates Cl− homeostasis and GABAergic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Aqueous Solubility and Handling of CNQX Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the aqueous solubility of CNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors. It includes collated solubility data from various suppliers, detailed experimental protocols for solution preparation and solubility determination, and a summary of its mechanism of action. This document is intended to serve as a practical resource for laboratory professionals utilizing CNQX disodium salt in their research.
Introduction: CNQX and its Disodium Salt
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive, and well-characterized antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2] It is a valuable pharmacological tool for investigating glutamatergic neurotransmission. However, the parent CNQX molecule is sparingly soluble in aqueous buffers, limiting its utility in many biological experiments.[3][4]
To address this limitation, the disodium salt of CNQX was developed. This form offers significantly improved water solubility, making it the preferred choice for most physiological and cell-based assays.[5] this compound is also known to act as an antagonist at the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex, albeit with a lower potency (IC50 ≈ 25 µM) compared to its effects on AMPA and kainate receptors (IC50 ≈ 0.3 µM and 1.5 µM, respectively).[5]
Solubility Profile
This compound is consistently reported as water-soluble across multiple chemical suppliers. However, the precise quantitative solubility can vary, which may be attributable to differences in the hydration state of the solid material or the exact conditions of measurement (e.g., temperature).[5] For comparison, the solubility of the parent (non-salt) CNQX is also presented.
2.1 Quantitative Solubility Data: this compound
The following table summarizes the reported solubility of this compound in aqueous and organic solvents.
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) | Source |
| Water | 25 mM | - | Abcam |
| Water | 20 mM | - | Hello Bio[1] |
| Water | 10 mM | 2.76 mg/mL | Tocris Bioscience, R&D Systems[5] |
| Water | - | >10 mg/mL | Sigma-Aldrich |
| Water | - | >2 mg/mL (warmed) | Sigma-Aldrich |
| DMSO | - | >10 mg/mL | Sigma-Aldrich |
| DMSO | 38.14 mM | 10.53 mg/mL (requires warming/pH adjustment) | MedChemExpress[6] |
2.2 Comparative Solubility Data: CNQX (Parent Compound)
The parent form of CNQX exhibits poor aqueous solubility, necessitating the use of organic solvents for preparing stock solutions.
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) | Source |
| Water | - | < 0.1 mg/mL (insoluble) | MedchemExpress[3] |
| Aqueous Buffers | - | Sparingly soluble | Cayman Chemical[4] |
| DMSO | 100 mM | - | Hello Bio[7] |
| DMSO | 198.14 mM | 46 mg/mL | Selleck Chemicals[2] |
| DMSO | - | ~5 mg/mL | Cayman Chemical[4] |
| Dimethylformamide (DMF) | - | ~12 mg/mL | Cayman Chemical[4] |
Mechanism of Action at the Glutamatergic Synapse
CNQX exerts its primary effect by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic membrane. This blockade prevents the influx of sodium ions through these ligand-gated channels, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission.
Experimental Protocols
4.1 Protocol for Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 276.12 g/mol , anhydrous), the required mass is 2.76 mg.
-
Note: The molecular weight may vary based on the degree of hydration. Refer to the batch-specific Certificate of Analysis for the precise molecular weight.[5]
-
-
Weighing: Accurately weigh the calculated amount of this compound powder into a suitable microcentrifuge tube.
-
Solvent Addition: Add the desired volume of high-purity water (e.g., Milli-Q® or equivalent) to the tube.
-
Dissolution: Vortex the solution thoroughly. A brief sonication or gentle warming (up to 60°C) may be used to aid dissolution if particulates are observed.
-
Storage: Once fully dissolved, the solution is ready for dilution to the final working concentration. For storage, it is recommended to prepare fresh solutions daily. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
4.2 Protocol for Determination of Equilibrium Aqueous Solubility
This protocol outlines a general "shake-flask" method to determine the equilibrium solubility of this compound, adapted from standard methodologies.[8]
-
Reagent Preparation: Prepare a buffer solution at the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4) and bring it to the experimental temperature (e.g., 25°C or 37°C).
-
Sample Preparation: Add an excess amount of this compound to a known volume of the prepared buffer in a sealed, inert container (e.g., a glass vial). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This is typically achieved by placing the vial on an orbital shaker or rotator for 24-48 hours. Preliminary experiments may be required to determine the minimum time to reach equilibrium.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This is critical and is typically achieved by centrifugation at high speed (e.g., >10,000 x g) followed by careful collection of the supernatant. Alternatively, the supernatant can be filtered through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute a sample of the clear supernatant with the appropriate mobile phase or buffer. Determine the concentration of CNQX in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectrophotometry.
-
Calculation: Calculate the original concentration in the supernatant, correcting for the dilution factor. This value represents the equilibrium solubility under the tested conditions.
References
- 1. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
CNQX Disodium Salt: A Technical Guide for Neurodegeneration and Excitotoxicity Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Due to its ability to block excessive glutamate signaling, a key factor in excitotoxicity, CNQX disodium salt is an invaluable tool in neuroscience research, particularly in studies of neurodegenerative diseases, epilepsy, and ischemic brain injury. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, detailed experimental protocols, and relevant signaling pathways.
Physicochemical Properties
This compound is a water-soluble derivative of CNQX, offering improved solubility and ease of use in aqueous solutions for in vitro and in vivo experiments.
| Property | Value | Reference |
| CAS Number | 479347-85-8 | [1] |
| Molecular Formula | C₉H₂N₄Na₂O₄ | [1] |
| Molecular Weight | 276.12 g/mol | [1] |
| Purity | >98% | [2] |
| Solubility | Soluble in water to 25 mM | [1] |
| Form | Solid | [1] |
| Storage | Desiccate at room temperature |
Note: A hydrated form, this compound hydrate, is also available with CAS number 115066-14-3.
Mechanism of Action
This compound exerts its primary pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This antagonism prevents the opening of these ligand-gated ion channels, thereby blocking the influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron and reducing neuronal depolarization.
In addition to its primary targets, CNQX also acts as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency. This can contribute to its overall inhibitory effect on glutamatergic neurotransmission. Interestingly, under certain experimental conditions, CNQX has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), suggesting a complex interaction with GABAergic systems that is independent of its action on ionotropic glutamate receptors.[3]
Receptor Binding Affinity
| Receptor Target | IC₅₀ Value | Reference |
| AMPA Receptor | 0.3 µM | |
| Kainate Receptor | 1.5 µM | |
| NMDA Receptor (Glycine Site) | 25 µM |
Signaling Pathways
The binding of glutamate to AMPA and kainate receptors triggers a cascade of intracellular events. CNQX, by blocking this initial step, effectively inhibits these downstream signaling pathways, which are often implicated in both normal synaptic plasticity and pathological excitotoxicity.
Kainate receptors can also signal through metabotropic pathways involving G-proteins, leading to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C.
Experimental Protocols
Electrophysiology: Inhibition of Evoked and Spontaneous Excitatory Postsynaptic Currents (EPSCs)
This protocol describes the use of this compound to block AMPA/kainate receptor-mediated EPSCs in brain slices.
Materials:
-
Acute brain slices (e.g., from mouse prelimbic cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution (e.g., 20 mM in water)
-
Whole-cell patch-clamp setup
-
Stimulating electrode
Procedure:
-
Obtain whole-cell voltage-clamp recordings from a neuron of interest (e.g., layer V pyramidal neuron).
-
Hold the neuron at a membrane potential of -60 to -70 mV.
-
To record evoked EPSCs (eEPSCs), place a stimulating electrode in a region providing synaptic input to the recorded neuron (e.g., layers II/III). Deliver a single square pulse (150 µs) every 10 seconds at an intensity that elicits a reliable EPSC.
-
To record spontaneous EPSCs (sEPSCs), record for a period (e.g., 10 seconds) without stimulation.
-
Establish a stable baseline recording of EPSCs in aCSF.
-
Bath-apply this compound at the desired concentration (a typical starting concentration is 10 µM for full blockade).
-
Record the reduction in both eEPSC and sEPSC amplitude. A concentration of 1 µM is often sufficient to see a significant reduction.[4]
Neuroprotection Assay: Attenuation of Kainic Acid-Induced Excitotoxicity
This protocol provides a framework for assessing the neuroprotective effects of this compound against excitotoxicity induced by the kainate receptor agonist, kainic acid, in hippocampal slice cultures.
Materials:
-
Organotypic hippocampal slice cultures
-
Kainic acid
-
This compound
-
Propidium (B1200493) iodide (PI) or other viability stain
-
Fluorescence microscope
Procedure:
-
Prepare and maintain organotypic hippocampal slice cultures according to standard protocols.
-
Induce excitotoxicity by exposing the cultures to kainic acid (e.g., 5 µM) for a specified duration (e.g., 24 hours).
-
In a parallel set of cultures, co-incubate with kainic acid and varying concentrations of this compound.
-
After the treatment period, assess cell death by staining with propidium iodide, which labels the nuclei of dead cells.
-
Capture fluorescent images and quantify the area of PI staining to determine the extent of neuroprotection conferred by CNQX.
In Vivo Application: Seizure Models
CNQX has been utilized in various animal models of epilepsy to investigate the role of AMPA/kainate receptors in seizure generation and propagation. For instance, in the WAG/Rij rat model of absence epilepsy, intracerebroventricular injections of CNQX have been shown to reduce spike-wave discharges in a dose-dependent manner.[5] In models of temporal lobe epilepsy induced by kainic acid, systemic administration of CNQX can decrease the occurrence of fast ripple events, which are associated with epileptogenic tissue.[6]
Example Dosing:
-
Rats (Intraperitoneal): 10 mg/kg[6]
Conclusion
This compound is a cornerstone pharmacological tool for investigating the roles of AMPA and kainate receptors in both physiological and pathological processes. Its potent and competitive antagonism, coupled with its improved water solubility, makes it an ideal choice for a wide range of in vitro and in vivo applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of excitotoxicity, neurodegeneration, and epilepsy.
References
- 1. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 5. CNQX, a new non-NMDA receptor antagonist, reduces spike wave discharges in the WAG/Rij rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glutamate receptor antagonists CNQX and MPEP decrease fast ripple events in rats treated with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet for CNQX disodium salt.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the technical data and safety information for CNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors widely used in neuroscience research.
Section 1: Chemical and Physical Properties
CNQX disodium salt is the water-soluble form of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). Its physical and chemical properties are summarized below.
| Property | Value | References |
| Chemical Name | 6-Cyano-7-nitroquinoxaline-2,3-dione disodium salt | [1][2] |
| Molecular Formula | C₉H₂N₄Na₂O₄ | [2] |
| Molecular Weight | 276.12 g/mol | [1][2] |
| CAS Number | 479347-85-8 | [1][2] |
| Appearance | Solid | |
| Purity | ≥98% to >99% | [2] |
| Solubility | Soluble in water to 10 mM and 25 mM | [2] |
| Storage | Desiccate at room temperature or +4°C. The product can be stored for up to 12 months under desiccating conditions. | [2] |
| Handling | Hydroscopic solid. Contact with air may cause the material to change color and become sticky. It is recommended to store the material in a sealed jar. | [1] |
Section 2: Biological Activity and Mechanism of Action
CNQX is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system.[1][3] It also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, though with lower potency.[2][4] By blocking these receptors, CNQX can inhibit excitatory postsynaptic potentials and currents (EPSCs), leading to neuroprotective effects in models of ischemia and inhibition of seizure-like activity in hippocampal neurons.[2][3]
Signaling Pathway
The primary mechanism of action of CNQX is the competitive antagonism of AMPA and kainate receptors, preventing the binding of glutamate and subsequent ion channel opening. This blockade inhibits the influx of Na⁺ and Ca²⁺ ions, thereby reducing neuronal excitation.
Caption: Mechanism of action of this compound.
Potency
| Receptor Target | IC₅₀ Value | References |
| AMPA Receptor | 0.3 µM | [2][4][5] |
| Kainate Receptor | 1.5 µM | [2][4][5] |
| NMDA Receptor (Glycine Site) | 25 µM | [2][4] |
Section 3: Safety and Handling
For research use only. Not for human or veterinary use.[1]
Hazard Identification
Based on available data for CNQX (the non-salt form), the substance is classified as harmful.
| Hazard | Classification |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
Precautionary Measures
| Type | Statement |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Response (Inhalation) | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Response (Eye Contact) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store locked up. Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Light sensitive.[6] |
| Disposal | Dispose of contents/container in accordance with local regulations. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Hand Protection : Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[6]
-
Respiratory Protection : Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
Section 4: Experimental Protocols
CNQX is a valuable tool in electrophysiology and other neuroscience experiments to isolate specific receptor-mediated responses.
Electrophysiology: Inhibition of Excitatory Postsynaptic Currents (EPSCs)
This protocol describes the use of CNQX to block AMPA/kainate receptor-mediated EPSCs in brain slices.
Caption: Workflow for an electrophysiology experiment using CNQX.
Methodology:
-
Slice Preparation : Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[7]
-
Recording Setup : Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF. Obtain whole-cell voltage-clamp recordings from a target neuron.[3]
-
Baseline Recording : Hold the neuron at a membrane potential of -60 to -70 mV.[3] Record baseline spontaneous EPSCs or evoke EPSCs using a stimulating electrode.[3]
-
CNQX Application : Bath-apply this compound at a concentration sufficient to block AMPA/kainate receptors. A common working concentration is 10 µM for full blockade, with effects seen at 1 µM.[1][3]
-
Data Acquisition : Record EPSCs during and after CNQX application to observe the reduction or complete block of the currents.
-
Analysis : Analyze the amplitude and frequency of EPSCs before and after CNQX application to quantify the contribution of AMPA/kainate receptors to the synaptic response.
Immunocytochemistry (ICC)
This protocol provides an example of using CNQX in cell culture to study its effects on protein expression or phosphorylation.
Methodology:
-
Cell Culture : Plate cells (e.g., SK-N-SH) and incubate at 37°C.
-
CNQX Treatment : Treat cells with varying concentrations of this compound dissolved in the culture medium for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization : Fix the cells with 4% formaldehyde, then permeabilize and block with a solution containing serum and a detergent.
-
Antibody Staining : Incubate with a primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging : Visualize the cells using fluorescence microscopy to assess changes in protein expression or localization.
Section 5: Toxicological Information
The toxicological data for CNQX (non-salt form) indicates potential hazards upon exposure.
| Route of Exposure | Toxicological Data |
| Subcutaneous | TDLO: 133 ng/kg (rat) |
| Intracerebral | TDLO: 93 ng/kg (rat) |
| Intracerebral | TDLO: 0.2 µg/kg (mouse) |
TDLO (Lowest Published Toxic Dose)
Primary Irritant Effect:
-
On the skin : Irritant to skin and mucous membranes.
-
On the eye : Irritating effect.
Sensitization: No sensitizing effects are known.
This technical guide is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer's SDS and follow established laboratory safety protocols when handling this chemical.
References
- 1. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Target Receptors of CNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target receptors for 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt, a widely used antagonist in neuroscience research. We will delve into its primary and secondary targets, present quantitative binding data, outline typical experimental methodologies for its characterization, and visualize the associated signaling pathways and experimental workflows.
Core Target Receptors and Mechanism of Action
CNQX is a potent and competitive antagonist primarily targeting the ionotropic glutamate (B1630785) receptors (iGluRs), specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] By binding to these receptors, CNQX prevents the endogenous ligand, glutamate, from binding and subsequently blocks the influx of cations (primarily Na⁺ and Ca²⁺), thus inhibiting neuronal excitation.
Beyond its primary targets, CNQX also exhibits activity at the N-methyl-D-aspartate (NMDA) receptor, acting as an antagonist at the strychnine-insensitive glycine (B1666218) modulatory site.[4][5][6] This interaction is less potent than its effect on AMPA and kainate receptors. The binding of an antagonist to this site prevents the co-agonist glycine (or D-serine) from binding, which is a prerequisite for the glutamate-mediated opening of the NMDA receptor channel.
Interestingly, some studies have reported that CNQX can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABA-A receptors.[2][5] This effect appears to be independent of its action on ionotropic glutamate receptors.[2]
Quantitative Binding and Functional Data
The affinity of CNQX for its target receptors is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response. The following table summarizes the reported IC₅₀ values for CNQX.
| Target Receptor Family | Specific Target | IC₅₀ Value (µM) | Notes |
| Ionotropic Glutamate Receptors | AMPA Receptor | 0.3[2][3][4][7] | Potent and competitive antagonism. |
| Kainate Receptor | 1.5[2][3][4][7] | Competitive antagonism. | |
| NMDA Receptor | 25[4][7] | Antagonist at the glycine modulatory site. |
Experimental Protocols
The characterization of CNQX's interaction with its target receptors involves a combination of binding assays and functional electrophysiological recordings.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of CNQX for AMPA, kainate, and NMDA receptors.
Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [³H]AMPA, [³H]kainate, or a radiolabeled glycine site antagonist for the NMDA receptor) and an unlabeled competitor (CNQX) compete for binding to the receptor preparation (e.g., synaptic membranes from brain tissue). The amount of radioligand bound is measured, and the concentration of CNQX that displaces 50% of the specific binding (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation: Isolate synaptic membranes from a relevant brain region (e.g., cortex or hippocampus) known to express the target receptors.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of CNQX.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of CNQX to generate a competition curve and determine the IC₅₀ value.
Electrophysiological Recordings
Whole-cell voltage-clamp recording is a powerful technique to assess the functional consequences of CNQX on receptor activity in neurons.
Objective: To measure the inhibitory effect of CNQX on glutamate-evoked currents mediated by AMPA, kainate, and NMDA receptors.
Principle: A neuron is voltage-clamped at a specific holding potential to record the ion currents flowing through the cell membrane. Agonists for the target receptors are applied to evoke a current, and the effect of co-application of CNQX on the amplitude of this current is measured.
Generalized Protocol:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing the receptors of interest.
-
Patch-Clamp Setup: Obtain a whole-cell patch-clamp recording from a neuron.
-
Receptor Isolation: To isolate the current from a specific receptor type, pharmacological blockers for other receptors are often included in the recording solution. For instance, to study AMPA/kainate receptors, an NMDA receptor antagonist like APV (2-amino-5-phosphonovaleric acid) is used.[8] Conversely, to study NMDA receptors, CNQX itself is used to block AMPA/kainate receptors.[8]
-
Current Evocation: Apply a specific agonist (e.g., AMPA, kainate, or NMDA with glycine) to the neuron to evoke an inward current.
-
Antagonist Application: Co-apply or pre-apply CNQX at various concentrations with the agonist and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of CNQX. Plot the percentage of inhibition against the log concentration of CNQX to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by CNQX.
Caption: CNQX antagonism of AMPA and kainate receptors.
Caption: CNQX modulation of the NMDA receptor at the glycine site.
Experimental Workflow
The diagram below outlines a typical workflow for characterizing a novel compound like CNQX.
Caption: General workflow for antagonist characterization.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antagonist Activity Spectrum of CNQX Disodium Salt
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a synthetic, water-soluble disodium (B8443419) salt derivative of quinoxaline (B1680401). It is a widely utilized pharmacological tool in neuroscience research, primarily known for its potent and competitive antagonism of ionotropic glutamate (B1630785) receptors.[1][2] Specifically, CNQX is a non-N-methyl-D-aspartate (non-NMDA) receptor antagonist, targeting both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are critical for mediating fast excitatory synaptic transmission in the central nervous system.[3][4] This technical guide provides an in-depth overview of the antagonist activity spectrum of CNQX, presenting quantitative data, detailing its mechanism of action across various receptors, and outlining standard experimental protocols for its use.
Quantitative Antagonist Profile
CNQX exhibits a distinct inhibitory profile across the major ionotropic glutamate receptor subtypes. Its potency is highest at AMPA receptors, followed by kainate receptors, with significantly lower activity at the NMDA receptor complex.[3][5][6] The inhibitory concentrations (IC50) from various studies are summarized below.
| Receptor Target | Reported IC50 Values (µM) | Receptor Type | Antagonism Type |
| AMPA Receptor | 0.3 - 0.4[1][5][7][8] | Ionotropic Glutamate | Competitive[1][2] |
| Kainate Receptor | 0.92 (steady), 1.5, 4.0, 6.1 (transient)[1][5][9] | Ionotropic Glutamate | Competitive[1][2] |
| NMDA Receptor (Glycine Site) | 5.7 - 25[5][10] | Ionotropic Glutamate | Non-competitive / Competitive at Glycine (B1666218) Site[1][10] |
Mechanism of Action and Receptor Selectivity
CNQX's primary mechanism involves competitively inhibiting the binding of glutamate to AMPA and kainate receptors.[3] However, its activity spectrum is not entirely specific to these non-NMDA receptors.
-
AMPA/Kainate Receptors: CNQX acts as a potent competitive antagonist at both AMPA and kainate receptors, with a 3- to 5-fold higher selectivity for the former.[2][5][6] This action blocks the influx of Na+ and Ca2+ ions through the receptor channel, thereby inhibiting the fast component of excitatory postsynaptic currents (EPSCs).[11]
-
NMDA Receptors: CNQX also antagonizes the NMDA receptor complex, but through a different mechanism and with lower potency.[5][12] It acts as a competitive antagonist at the strychnine-insensitive glycine modulatory site, which is necessary for NMDA receptor activation.[5][10] The antagonism of NMDA receptor-mediated responses by CNQX can be reversed by increasing the extracellular concentration of glycine.[10]
-
Off-Target Effects: Interestingly, CNQX has been shown to increase the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (sIPSCs).[13][14][15] This effect is independent of its blocking action on ionotropic glutamate receptors and appears to be a characteristic shared by other quinoxaline derivatives like NBQX and DNQX.[15] This paradoxical excitatory action on inhibitory neurons should be considered when interpreting experimental results.
Inhibition of Glutamatergic Signaling
Fast excitatory neurotransmission is initiated by the release of glutamate from the presynaptic terminal. Glutamate binds to postsynaptic AMPA and kainate receptors, causing a conformational change that opens their associated ion channels. This leads to a rapid influx of cations, primarily Na+, resulting in depolarization of the postsynaptic membrane. CNQX prevents this entire cascade by occupying the glutamate binding site on these receptors.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for quantifying the antagonist activity of CNQX disodium salt.
This protocol is used to measure the inhibitory effect of CNQX on synaptic currents in neurons. A typical application is the blockade of evoked or spontaneous EPSCs.[13]
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick hippocampus or cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.[16]
-
Recovery: Allow slices to recover for at least 1 hour in standard aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, equilibrated with 95% O2 / 5% CO2) at room temperature.[17]
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a target neuron using a suitable internal solution (e.g., Cs+-based to improve voltage clamp).[17]
-
In voltage-clamp mode, hold the neuron at -70 mV to isolate inward excitatory currents.[13][16]
-
-
Data Acquisition:
-
Evoked EPSCs: Place a stimulating electrode on afferent fibers and deliver brief pulses to evoke synaptic currents. Record a stable baseline of EPSCs for 5-10 minutes.[13]
-
Spontaneous EPSCs: Record spontaneous synaptic activity for a baseline period without stimulation.
-
-
Drug Application: Bath-apply this compound at the desired concentration (a full blockade is typically achieved at 10 µM).[13][14]
-
Analysis: Continue recording for 5-10 minutes until the drug effect reaches a steady state. Measure the reduction in the amplitude of the EPSCs compared to the baseline to quantify the inhibitory effect of CNQX.
This protocol is used to determine the binding affinity (Ki) of CNQX for a specific receptor by measuring its ability to displace a radiolabeled ligand. The example below is for AMPA receptors.[18]
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a brain region rich in the target receptor (e.g., rat cerebral cortex). Homogenize the tissue and perform differential centrifugation to isolate the crude synaptosomal membrane fraction. Resuspend the final pellet in assay buffer.[18][19]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand (e.g., [3H]AMPA), assay buffer, and membrane preparation.
-
Non-specific Binding: Radioligand, a high concentration of an unlabeled competing ligand (e.g., 1 mM L-glutamate), and membrane preparation.
-
Competitive Binding: Radioligand, varying concentrations of CNQX, and membrane preparation.
-
-
Incubation: Incubate the plate (e.g., at 4°C for 1 hour) to allow the binding to reach equilibrium.[18]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of CNQX to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[18]
-
This compound is a potent and selective competitive antagonist of non-NMDA glutamate receptors, with a clear preference for AMPA over kainate subtypes. Its additional, albeit weaker, antagonistic action at the NMDA receptor glycine site and its modulatory effects on GABAergic transmission are important considerations for experimental design and data interpretation. The protocols outlined in this guide provide a framework for accurately characterizing its inhibitory profile. Due to its well-defined activity spectrum and water solubility, CNQX remains an invaluable tool for dissecting the roles of ionotropic glutamate receptors in synaptic function and neurological processes.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]
- 9. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 14. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 15. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. CNQX binding to non-NMDA glutamate receptors in canine cerebro-cortical crude synaptosomal membranes: pharmacological characterization and comparison of binding parameters in dogs with congenital portosystemic encephalopathy and control dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Potential of CNQX Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a central mechanism in a host of neurological disorders, including ischemic stroke, epilepsy, and traumatic brain injury. A key player in this cascade is the overactivation of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of these receptors. The disodium (B8443419) salt form of CNQX offers the significant advantage of enhanced water solubility, making it a valuable tool for in vitro and in vivo research into neuroprotection. This guide provides an in-depth look at the mechanism, experimental validation, and key data associated with the neuroprotective effects of CNQX disodium salt.
Core Mechanism of Neuroprotection
The primary neuroprotective action of CNQX stems from its ability to competitively block the glutamate binding site on AMPA and kainate receptors.[1][2] Under excitotoxic conditions, such as those following an ischemic event, excessive glutamate is released into the synaptic cleft. This leads to the persistent activation of AMPA and kainate receptors, causing a massive influx of Na+ and Ca2+ ions. The subsequent ionic imbalance and calcium overload trigger a cascade of neurotoxic intracellular events, including mitochondrial dysfunction, activation of proteases and nucleases, and the generation of reactive oxygen species, ultimately culminating in neuronal death.
By occupying the glutamate binding site, CNQX prevents channel opening, thereby mitigating the initial ionic influx and halting the downstream neurotoxic cascade. While its primary targets are AMPA and kainate receptors, CNQX also acts as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[1][3] This multi-target action may contribute to its overall neuroprotective profile.
References
Foundational Research Applications of CNQX Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Its ability to selectively block these receptors has made it an indispensable tool in foundational neuroscience research. Furthermore, CNQX exhibits antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[1][3][4] This technical guide provides an in-depth overview of the core research applications of CNQX disodium salt, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. The water-soluble disodium salt form of CNQX is particularly advantageous for in vitro and in vivo experimental applications.[4][5]
Mechanism of Action
CNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors.[2][3] This prevents the conformational change required for ion channel opening, thereby blocking the influx of sodium and calcium ions into the postsynaptic neuron.[6] This action effectively reduces or abolishes the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[6][7] Its antagonism at the NMDA receptor's glycine site provides an additional layer of complexity to its pharmacological profile, allowing researchers to dissect the contributions of different glutamate receptor subtypes to synaptic transmission and plasticity.[8][9]
Quantitative Data
The inhibitory potency of this compound is summarized in the table below, providing key quantitative parameters for its activity at ionotropic glutamate receptors.
| Parameter | Value | Receptor Target | Reference |
| IC50 | 0.3 µM | AMPA Receptor | [1][4][10] |
| IC50 | 1.5 µM | Kainate Receptor | [1][4][10] |
| IC50 | 25 µM | NMDA Receptor (Glycine Site) | [1][4][5] |
| IC50 | 5.7 µM | [3H]glycine binding displacement | [9] |
Core Research Applications
Dissection of Glutamatergic Synaptic Transmission
A primary application of CNQX is the pharmacological isolation of different components of excitatory synaptic transmission. By blocking AMPA and kainate receptors, researchers can isolate and study NMDA receptor-mediated currents. This is crucial for understanding the distinct roles of these receptor subtypes in synaptic integration and signaling.[6]
Investigation of Synaptic Plasticity
CNQX has been instrumental in elucidating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. For instance, the application of CNQX can block the induction of certain forms of LTP, demonstrating the requirement of AMPA receptor activation for these processes.[11]
Studies of Epilepsy and Excitotoxicity
Given that excessive activation of glutamate receptors contributes to neuronal hyperexcitability, CNQX is widely used in models of epilepsy and excitotoxicity. It has been shown to inhibit seizure-like activity in hippocampal neurons and reduce neuronal damage in models of ischemia.[1][12][13] Studies have demonstrated that CNQX can decrease the number of spike-wave discharges in animal models of absence epilepsy.[12] Furthermore, it has been shown to reduce the occurrence of fast ripples, a type of high-frequency oscillation associated with epileptic activity.[14]
Modulation of GABAergic Transmission
Interestingly, CNQX has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABA-A receptors in various brain regions, including the hippocampus and cerebellum.[3] This effect is independent of its action on ionotropic glutamate receptors and appears to be a direct excitatory action on GABAergic interneurons.[3][15] This highlights the importance of considering potential off-target effects when interpreting experimental results.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water.[4][5]
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM or 20 mM) and volume, calculate the mass of this compound needed using its molecular weight (276.12 g/mol ).[4]
-
Dissolution: Dissolve the calculated mass in sterile, deionized water or an appropriate buffer.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the solution can be stored at 4°C for a few days.
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol describes the use of CNQX to block AMPA/kainate receptor-mediated synaptic currents in acute hippocampal slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
This compound stock solution (e.g., 10 mM in water).
-
Patch pipettes (3-7 MΩ resistance).
-
Intracellular solution.
-
Vibratome for slicing.
-
Recording chamber and perfusion system.
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick horizontal or coronal hippocampal slices from a rodent brain in ice-cold, oxygenated cutting solution using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Establish Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) on a CA1 pyramidal neuron and then rupture the membrane to establish the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Baseline Recording: Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes. Evoked EPSCs can be elicited by placing a stimulating electrode in the Schaffer collateral pathway.
-
CNQX Application: Switch the perfusion to aCSF containing the desired final concentration of CNQX (typically 10-20 µM).[7] Continue recording to observe the blockade of the fast EPSC component.
-
Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for a sufficient period to observe the recovery of the synaptic currents.
Visualizations
Glutamatergic Synapse Signaling Pathway
Caption: CNQX competitively blocks AMPA and kainate receptors and the NMDA receptor glycine site.
Experimental Workflow for Isolating NMDA Receptor Currents
Caption: Workflow for isolating NMDA receptor-mediated currents using CNQX.
References
- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
- 8. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 9. worthe-it.co.za [worthe-it.co.za]
- 10. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Beginner's Guide to CNQX Disodium Salt in Electrophysiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For neuroscientists venturing into the intricate world of synaptic transmission, the ability to dissect and modulate specific components of this complex signaling is paramount. Among the arsenal (B13267) of pharmacological tools available, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt stands out as a cornerstone for studying excitatory neurotransmission. This competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors offers a potent and selective means to block the primary drivers of fast excitatory postsynaptic potentials in the central nervous system.[1] This guide provides a comprehensive overview of CNQX disodium salt for the beginner electrophysiologist, covering its mechanism of action, key experimental considerations, and detailed protocols for its application.
Core Concepts: Mechanism of Action
CNQX is a competitive antagonist, meaning it binds to the same site on the AMPA and kainate receptors as the endogenous neurotransmitter, glutamate (B1630785), but does not activate the receptor. This blockade prevents the influx of positive ions (primarily Na+ and Ca2+) that would typically occur upon glutamate binding, thereby inhibiting neuronal depolarization.[1] While highly effective at blocking AMPA and kainate receptors, it's important to note that at higher concentrations, CNQX can also exhibit antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.
The disodium salt form of CNQX offers a significant practical advantage over its parent compound: enhanced water solubility. This property simplifies the preparation of stock solutions and their dilution into physiological recording solutions, a crucial consideration for maintaining experimental accuracy and reproducibility.
Quantitative Data Summary
For ease of reference, the key quantitative parameters of this compound are summarized in the tables below.
| Property | Value | Reference |
| Molecular Weight | 276.12 g/mol | [1] |
| Molecular Formula | C₉H₂N₄Na₂O₄ | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in water to 25 mM | [1] |
| Storage | Desiccate at room temperature or +4°C | [1] |
| Pharmacological Parameter | Value | Target Receptor | Reference |
| IC₅₀ | 0.3 µM | AMPA Receptor | [1] |
| IC₅₀ | 1.5 µM | Kainate Receptor | [1] |
| IC₅₀ | 25 µM | NMDA Receptor (glycine site) | |
| Common Working Concentration | 10 µM | Full AMPA receptor blockade | [2][3] |
Signaling Pathways and Experimental Logic
To effectively utilize CNQX, it is essential to understand the signaling pathways it modulates. The diagrams below, generated using the DOT language, illustrate the mechanism of CNQX action and a typical experimental workflow for its use in electrophysiology.
Caption: Mechanism of CNQX as an AMPA/Kainate receptor antagonist.
Caption: General experimental workflow for using CNQX in slice electrophysiology.
Detailed Experimental Protocols
The following protocols provide a starting point for beginner electrophysiologists. Note that specific parameters may need to be optimized for your particular preparation and experimental question.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer (e.g., aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 20 mM). The molecular weight is 276.12 g/mol .
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the appropriate volume of sterile, deionized water. The disodium salt is soluble up to 25 mM in water.[1]
-
Vortex the solution thoroughly to ensure it is fully dissolved. The stock solution may appear slightly "sticky" or have some powder on the vial walls, so ensure it is well-mixed before each use.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use.[4]
Protocol 2: Whole-Cell Voltage-Clamp Recording to Isolate GABAergic Currents
This protocol is adapted from methodologies described for recording from cortical neurons.[2][3]
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 211 sucrose, 3.3 KCl, 1.3 NaH₂PO₄, 26 NaHCO₃, 11 D-glucose, 0.5 CaCl₂, and 10 MgCl₂.[5]
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or cortex) using a vibratome in the ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover. The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1 MgCl₂, bubbled with 95% O₂ / 5% CO₂.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or a more physiological temperature.
-
Identify target neurons (e.g., layer V pyramidal neurons in the cortex) using differential interference contrast (DIC) microscopy.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode. A typical intracellular solution for recording inhibitory postsynaptic currents (IPSCs) would contain (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH. The high chloride concentration will cause GABA-A receptor-mediated currents to appear as inward currents at a holding potential of -70 mV.
-
Hold the neuron at a membrane potential of -70 mV to -60 mV. This is near the reversal potential for glutamate-mediated currents, but the high internal chloride will allow for the detection of GABAergic currents.[3]
3. Application of CNQX and Data Acquisition:
-
Record a stable baseline of synaptic activity for 5-10 minutes. This will include both excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
-
Dilute the CNQX stock solution into the aCSF to a final concentration of 10 µM. This concentration is effective for complete blockade of AMPA receptor-mediated currents.[2]
-
Bath-apply the CNQX-containing aCSF to the slice.
-
Record for another 5-10 minutes to observe the effect of CNQX. You should see a significant reduction or complete elimination of the fast, inward currents (EPSCs), leaving the slower, outward (or inward, depending on your chloride reversal) GABAergic currents (IPSCs) isolated.
-
To confirm the effect is reversible, you can perform a washout by perfusing the slice with normal aCSF for 10-20 minutes.
Conclusion
This compound is an indispensable tool for the modern electrophysiologist. Its potent and selective antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic synaptic transmission. By understanding its mechanism of action, paying close attention to experimental parameters, and following established protocols, even a beginner can confidently employ CNQX to unravel the complexities of neuronal communication. As with any pharmacological agent, careful experimental design and appropriate controls are crucial for obtaining robust and interpretable results.
References
- 1. This compound, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]
- 2. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Paralogs of Slitrk cell adhesion molecules configure excitatory synapse specificity via distinct cellular mechanisms | PLOS Biology [journals.plos.org]
Quinoxalinedione Antagonists: A Technical Guide to Their Core Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the basic properties of quinoxalinedione (B3055175) antagonists, a significant class of compounds targeting excitatory amino acid receptors. This document details their mechanism of action, structure-activity relationships, and key experimental methodologies, presenting quantitative data in a structured format for ease of comparison and analysis.
Core Properties and Mechanism of Action
Quinoxalinedione derivatives are primarily recognized as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for fast excitatory neurotransmission in the central nervous system.[1][2] By competitively blocking the binding of glutamate to the AMPA receptor, these antagonists prevent the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization.
Certain quinoxalinedione compounds also exhibit antagonist activity at kainate receptors and, at higher concentrations, may interact with the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[2] This modulation of excitatory neurotransmission underlies their potential therapeutic applications in a range of neurological disorders characterized by excessive glutamate activity, such as epilepsy and cerebral ischemia.[1]
Quantitative Pharmacological Data
The following table summarizes key in vitro and in vivo pharmacological parameters for a selection of representative quinoxalinedione antagonists.
| Compound | Target(s) | IC50 / Ki (µM) | Pharmacokinetic Parameters | Species | Reference(s) |
| NBQX (6-nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione) | AMPA/Kainate | IC50: ~10-20 (AMPA) | Half-life: 0.75 h (IV), Total plasma clearance: 0.222 L/h/kg, Volume of distribution: 0.153 L/kg | Human | [3][4] |
| Half-life: 1-4 h, Clearance: 0.6-1 L/kg/h, Volume of distribution: 1-4 L/kg | Mouse | [5] | |||
| Half-life: 0.8 h, Clearance: 3.2 L/kg/h, Volume of distribution: 4.0 L/kg | Rat | [5] | |||
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | AMPA/Kainate | IC50: 0.5 (AMPA), 0.1 (Kainate) | Not readily available | Rat | [6] |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA/Kainate, NMDA (glycine site) | - | Not readily available | - | [2] |
| YM90K (6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione) | AMPA | Ki: 0.084 | Not readily available | Rat | [7] |
| ZK200775 | AMPA | - | Not readily available | - | [8] |
Structure-Activity Relationships (SAR)
The quinoxaline-2,3-dione core is a critical pharmacophore for AMPA receptor antagonism. The structure-activity relationship (SAR) studies have revealed several key features influencing potency and selectivity:
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzo portion of the quinoxaline (B1680401) ring are crucial for activity. Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, generally enhance antagonist potency.[9]
-
Amide Protons: The amide protons of the dione (B5365651) ring play a role in receptor binding. For instance, in some series, the amide proton on the side of the quinoxalinedione nucleus further from a substituted imidazole (B134444) ring is essential for AMPA receptor binding.[7]
-
Hydroxylation: Introduction of a hydroxyl group at specific positions on the quinoxalinedione nucleus can significantly improve AMPA receptor affinity.[7]
-
Solubility: A major challenge with early quinoxalinedione antagonists was their low aqueous solubility. Subsequent research has focused on introducing polar functional groups to improve pharmacokinetic properties without compromising antagonist activity.[1]
Experimental Protocols
Radioligand Binding Assay for AMPA Receptor Affinity
This protocol is a standard method to determine the binding affinity of quinoxalinedione antagonists for the AMPA receptor.
Materials:
-
Radioligand (e.g., [3H]AMPA)[10]
-
Test quinoxalinedione compound
-
Receptor source: Rat brain cortical membranes or cells expressing recombinant AMPA receptors
-
Assay buffer (e.g., Tris-HCl)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation. Resuspend the final pellet in the assay buffer.
-
Binding Reaction: In a microtiter plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled quinoxalinedione antagonist.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the quinoxalinedione antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol measures the functional antagonism of AMPA receptor-mediated currents by quinoxalinedione derivatives in neurons.[12][13]
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular (pipette) solution
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Test quinoxalinedione compound
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipette with the intracellular solution.
-
Whole-Cell Configuration: Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[14]
-
Recording: Clamp the neuron at a holding potential of -70 mV to record inward currents.
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by applying the agonist.
-
Antagonist Application: Perfuse the quinoxalinedione antagonist at a known concentration and re-apply the agonist.
-
Data Acquisition: Record the reduction in the amplitude of the agonist-evoked current in the presence of the antagonist.
-
Data Analysis: Construct a concentration-response curve to determine the IC50 value of the quinoxalinedione antagonist for the inhibition of AMPA receptor-mediated currents.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competitive antagonism of the AMPA receptor by quinoxalinediones.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a whole-cell patch-clamp experiment.
References
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of AMPA receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Pharmacokinetics of the Neuroprotective Agent NBQX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of the neuroprotective glutamate antagonist NBQX (6-nitro-7-sulfamoyl-benzo(f)quinoxaline-2,3-dione) in mice, rats, and dogs. Interactions with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a new AMPA receptor radioligand, [3H-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Technical Guide to the Storage and Stability of CNQX Disodium Salt
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical considerations for the storage, handling, and stability of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt, a potent, competitive, and water-soluble antagonist of AMPA and kainate receptors. Proper management of this compound is essential to ensure its efficacy, experimental reproducibility, and the integrity of research data.
Solid-State Storage and Stability
CNQX disodium salt is supplied as a solid, typically an orange to red crystalline powder. Its primary advantage over the parent CNQX molecule is its enhanced solubility in aqueous solutions.[1] However, the solid form has specific storage requirements to maintain its long-term stability. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may cause the material to change color or become sticky.[1][2] Therefore, desiccated storage is consistently recommended.[2]
While manufacturers state that the product is stable for shipping at ambient temperatures, long-term storage conditions vary between suppliers.[1][2] Adherence to the specific recommendations provided on the product's certificate of analysis is crucial.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source |
| Temperature | Room Temperature (RT) | [2] |
| 4°C (for up to 2 years) | [3] | |
| -20°C (for up to 3 years) | [3] | |
| Atmosphere | Store under desiccated conditions. | [2] |
| Light | Protect from light. | |
| Handling Notes | The solid is hygroscopic; contact with air may alter its physical appearance.[1][2] It is recommended to store the material in a sealed jar.[1][2] |
Solution Preparation and Stability
The disodium salt form of CNQX is favored for its solubility in water, readily dissolving to concentrations of 10 mM to 20 mM.[2] This facilitates the preparation of aqueous stock solutions for in vitro and ex vivo experiments.
The stability of CNQX in solution is more limited than in its solid state. The consensus among suppliers is to prepare solutions fresh for immediate use whenever possible.[2][4] If storage is necessary, aliquoting and freezing are recommended to prevent degradation from repeated freeze-thaw cycles.
Table 2: Solubility and Storage of this compound Solutions
| Parameter | Recommendation | Source |
| Primary Solvent | Water | [2] |
| Max Solubility | Soluble to 10 mM | |
| Soluble to 20 mM | [2] | |
| Short-Term Storage | Prepare and use solutions on the same day if possible. | [2][4] |
| Long-Term Storage | Store at -20°C for up to one month. | [2][4][5] |
| Store at -80°C for up to six months. | [5] | |
| Handling Notes | Before use, stored solutions should be equilibrated to room temperature. Ensure any precipitate is fully dissolved. | [2][4] |
Recommended Handling and Storage Workflow
To ensure the long-term integrity and performance of this compound, a systematic workflow should be followed from receipt to experimental use.
Caption: Recommended workflow for handling this compound from receipt to use.
Mechanism of Action: AMPA/Kainate Receptor Antagonism
CNQX exerts its biological effect by competitively inhibiting ionotropic glutamate (B1630785) receptors. It has a high affinity for AMPA and kainate receptors, with reported IC₅₀ values of 0.3 µM and 1.5 µM, respectively. It also acts as an antagonist at the glycine (B1666218) site of NMDA receptors, but at a significantly lower potency (IC₅₀ ≈ 25 µM). This selectivity allows it to be a powerful tool for isolating and studying AMPA/kainate receptor-mediated synaptic transmission.
Caption: CNQX competitively blocks glutamate from binding to AMPA/kainate receptors.
Experimental Protocols for Stability Assessment
Direct chemical stability analysis typically requires analytical techniques like High-Performance Liquid Chromatography (HPLC). While specific protocols for CNQX are proprietary to manufacturers, a general workflow can be outlined. More practically for many research labs, verifying the biological activity of a stored solution is a reliable method to confirm its stability and efficacy.
Protocol 1: Verification of Biological Activity
This protocol is adapted from methods used to characterize the inhibitory effects of CNQX on excitatory postsynaptic currents (EPSCs) and serves as a functional stability test.[2][4]
Objective: To confirm that a stored solution of this compound effectively antagonizes AMPA/kainate receptors in a neuronal preparation.
Methodology: Whole-Cell Voltage Clamp in Brain Slices
-
Preparation: Prepare acute brain slices (e.g., from mouse prelimbic cortex or hippocampus) containing the neurons of interest.
-
Recording Setup: Obtain whole-cell voltage-clamp recordings from a target neuron (e.g., layer V pyramidal neuron). Hold the neuron at a membrane potential of -70 mV to -60 mV.
-
Baseline EPSC Recording:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., layers II/III).
-
Deliver a brief electrical pulse (e.g., 150 µs) every 10 seconds to evoke a reliable EPSC.
-
Record a stable baseline of these evoked EPSCs for several minutes.
-
-
Application of CNQX:
-
Data Acquisition and Analysis:
-
Continuously record the EPSCs during CNQX application.
-
Expected Outcome: A stable and functional CNQX solution will cause a rapid and significant reduction, or complete blockade, of the evoked EPSC amplitude.
-
Interpretation: If the expected level of inhibition is observed (typically >95% block at 10 µM), the stored solution is considered functionally stable. A lack of inhibition suggests potential degradation.
-
-
Washout: After the test, perfuse the slice with standard aCSF to wash out the CNQX and observe any recovery of the EPSC, confirming the reversible nature of the antagonist.
Protocol 2: Conceptual Workflow for Chemical Stability (HPLC)
Objective: To quantitatively assess the purity and identify potential degradation products of a this compound sample over time.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Standard Preparation: Prepare a fresh, high-concentration stock solution of this compound from a new vial (or a certified reference standard) in an appropriate solvent (e.g., water/acetonitrile (B52724) mixture).
-
Sample Preparation: Prepare a solution of the aged/stored CNQX sample at the exact same concentration as the standard.
-
Chromatography:
-
Inject both the standard and the aged sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use a mobile phase gradient (e.g., water and acetonitrile with a modifier like trifluoroacetic acid) to separate the parent compound from any potential degradants.
-
-
Data Analysis:
-
Compare the chromatograms of the standard and the aged sample.
-
Stability Confirmation: The aged sample should show a primary peak with the same retention time and spectral properties as the standard. The peak area should be comparable, indicating minimal loss of the active compound.
-
Degradation Evidence: The appearance of new peaks or a significant reduction in the area of the main CNQX peak in the aged sample's chromatogram would indicate chemical degradation. The purity can be calculated by comparing the area of the main peak to the total area of all peaks.
-
References
CNQX Disodium Salt: A Technical Guide to its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive antagonist of ionotropic glutamate (B1630785) receptors, it plays a crucial role in dissecting the components of excitatory neurotransmission and understanding the mechanisms underlying neuronal excitability. This technical guide provides an in-depth overview of the core effects of CNQX on neuronal function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The disodium salt form of CNQX offers the advantage of higher water solubility compared to CNQX, making it particularly suitable for a variety of experimental applications.[1]
Core Mechanism of Action: Antagonism of Excitatory Neurotransmission
CNQX primarily exerts its effects by competitively blocking the glutamate binding site on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system (CNS).[2][3][4][5][6][7] By preventing the binding of the endogenous agonist glutamate, CNQX inhibits the opening of these receptor channels, thereby reducing the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This action leads to a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs) and a subsequent reduction in neuronal firing rate.[3][8]
The primary consequence of this antagonism is a dampening of excitatory signals, which has significant implications for overall neuronal excitability. In experimental settings, this allows for the isolation and study of other neurotransmitter systems, such as those mediated by N-methyl-D-aspartate (NMDA) receptors or GABA receptors.[2][6]
Signaling Pathway of CNQX Action
Caption: Mechanism of CNQX antagonism at excitatory synapses.
Quantitative Data: Receptor Binding Affinity
The potency of CNQX as an antagonist is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the receptor's response. CNQX exhibits a higher affinity for AMPA receptors compared to kainate receptors. It is also a weak antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[4]
| Receptor Subtype | IC50 Value (µM) | Reference |
| AMPA Receptor | 0.3 - 0.4 | [2][3][4][5] |
| Kainate Receptor | 1.5 - 4.0 | [2][3][4][5] |
| NMDA Receptor (Glycine Site) | 25 | [4] |
Paradoxical Excitatory Effects of CNQX
Interestingly, under certain experimental conditions, CNQX has been observed to produce paradoxical excitatory effects. Specifically, it can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), which are mediated by GABAA receptors.[2][8][9][10] This effect is not due to the blockade of AMPA or kainate receptors on the recorded neuron but is thought to arise from the partial agonist activity of CNQX on AMPA receptors located on inhibitory interneurons.[10][11][12] This partial agonism can depolarize the interneurons, leading to an increased firing rate and consequently, a greater release of GABA onto the principal neurons. This phenomenon has been observed in various brain regions, including the hippocampus and cerebellum.[9][10][12]
Signaling Pathway of CNQX-Induced sIPSC Frequency Increase
Caption: Paradoxical excitatory effect of CNQX on inhibitory interneurons.
Experimental Protocols
The following are generalized protocols for key experiments utilizing CNQX disodium salt. Specific parameters may need to be optimized for different preparations and experimental questions.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to record synaptic currents from neurons in brain slices and assess the effect of CNQX.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or pentobarbital) and decapitate.[12]
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution containing (in mM): 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 234 sucrose, 10 MgCl2, and 0.5 CaCl2.[12]
-
Cut 250-300 µm thick slices using a vibratome.[12]
-
Transfer slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 MgCl2, and 2 CaCl2) and allow them to recover for at least 1 hour at room temperature.
2. Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with an internal solution appropriate for recording either excitatory or inhibitory currents. For example, for EPSCs, a cesium-based internal solution can be used to block potassium channels.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs). To evoke EPSCs, place a stimulating electrode in a relevant afferent pathway.[8]
3. CNQX Application:
-
Prepare a stock solution of this compound in water (e.g., 10-25 mM).[1]
-
Dilute the stock solution in aCSF to the desired final concentration (typically 10-20 µM for complete blockade of AMPA/kainate receptors).[7][8]
-
Bath-apply the CNQX-containing aCSF to the slice.
-
Record the changes in synaptic currents. A significant reduction or complete block of the fast component of the excitatory postsynaptic current indicates the effective antagonism of AMPA/kainate receptors.[6]
Experimental Workflow for Electrophysiology
Caption: Workflow for a typical in vitro electrophysiology experiment using CNQX.
Conclusion
This compound is an indispensable tool for neuroscientists investigating the intricacies of synaptic transmission and neuronal excitability. Its potent and competitive antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic signaling. Researchers should be mindful of its weaker effects on NMDA receptors and its paradoxical excitatory actions on inhibitory interneurons, which can be either a confounding factor or a useful experimental phenomenon depending on the research question. The provided data, protocols, and diagrams serve as a comprehensive resource for the effective application of CNQX in a research setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CNQX - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cellular Neurophysiology [neurotext.library.stonybrook.edu]
- 7. CNQX blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 9. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNQX facilitates inhibitory synaptic transmission in rat hypoglossal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CNQX Disodium Salt in Elucidating Glutamatergic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic signaling, the primary mechanism of excitatory neurotransmission in the central nervous system, is fundamental to a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of this intricate system is implicated in numerous neurological disorders. Consequently, the availability of precise pharmacological tools to dissect its components is paramount for advancing our understanding and developing novel therapeutics. Among these tools, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium (B8443419) salt has emerged as an indispensable antagonist for the selective study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides an in-depth overview of the core functionalities of CNQX disodium salt, its application in experimental protocols, and quantitative data to inform study design.
Introduction to this compound
CNQX is a potent, competitive antagonist of AMPA and kainate receptors, two of the three major classes of ionotropic glutamate (B1630785) receptors.[1][2][3][4][5] Its quinoxalinedione (B3055175) structure allows it to bind to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand, glutamate. The disodium salt form of CNQX offers the significant advantage of enhanced water solubility compared to its free acid counterpart, facilitating its use in aqueous physiological buffers.[6][7] While highly selective for AMPA and kainate receptors, it is noteworthy that at higher concentrations, CNQX can also act as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[4][5]
Mechanism of Action
Glutamate, upon release from the presynaptic terminal, binds to postsynaptic AMPA and kainate receptors, causing a conformational change that opens their associated ion channels. This allows for the influx of sodium (Na+) and, to a lesser extent, calcium (Ca2+) ions, leading to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).
CNQX competitively inhibits this process. By occupying the glutamate binding site on AMPA and kainate receptors, it prevents glutamate from binding and subsequently blocks the ion channel opening. This results in a reduction or complete abolition of the fast component of excitatory synaptic transmission mediated by these receptors.
Quantitative Data
The potency and selectivity of CNQX are critical parameters for experimental design. The following tables summarize key quantitative data for CNQX.
| Parameter | Receptor | Value | Reference |
| IC50 | AMPA | 0.3 µM | [3][4][5] |
| IC50 | Kainate | 1.5 µM | [3][4][5] |
| IC50 | NMDA (glycine site) | 25 µM | [4][5] |
Table 1: Inhibitory Potency of CNQX
| Application | Typical Concentration | Effect | Reference |
| Inhibition of evoked and spontaneous EPSCs | 1 µM | Reduction of EPSCs | [2][7] |
| Full AMPA receptor blockade | 10 µM | Complete inhibition of AMPA-mediated currents | [2][7] |
| In vivo studies (rat barrel cortex) | 20 µM - 500 µM (epipial application) | Suppression of sensory-evoked potentials | [8] |
| Neuroprotection studies (in vitro) | 5 µM | Prevention of glutamate-induced neurotoxicity | [9] |
Table 2: Effective Concentrations of CNQX in Various Applications
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings of EPSCs
This protocol outlines the use of CNQX to isolate and characterize AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.
4.1.1. Materials
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Brain slice preparation equipment (vibratome)
-
Patch-clamp electrophysiology rig
4.1.2. Solutions
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
CNQX Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C.
4.1.3. Procedure
-
Prepare Acute Brain Slices: Prepare 250-300 µm thick slices from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.[10] Allow slices to recover for at least 1 hour at room temperature.
-
Establish Whole-Cell Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record Baseline EPSCs: In voltage-clamp mode, hold the neuron at -70 mV.[2][10] Evoke synaptic responses using a stimulating electrode placed in an appropriate afferent pathway. Record stable baseline EPSCs for 5-10 minutes.
-
Apply CNQX: Bath-apply CNQX at the desired concentration (e.g., 10 µM for complete blockade of AMPA/kainate receptors) by adding it to the perfusing aCSF.[2]
-
Record in the Presence of CNQX: Continue to record evoked EPSCs. The AMPA/kainate receptor-mediated component of the EPSC should be significantly reduced or abolished. Any remaining current is likely mediated by NMDA receptors.
-
Washout: Perfuse the slice with aCSF lacking CNQX to demonstrate the reversibility of the receptor blockade.
Selectivity and Off-Target Effects
While CNQX is a highly valuable tool for antagonizing AMPA and kainate receptors, it is crucial to be aware of its potential off-target effects.
-
NMDA Receptors: As previously mentioned, at concentrations significantly higher than those required to block AMPA/kainate receptors (IC50 ≈ 25 µM), CNQX can inhibit NMDA receptors via their glycine binding site.[4][5]
-
GABAergic Transmission: Some studies have reported that CNQX can, under certain conditions, increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[11][12][13] This effect appears to be independent of its action on ionotropic glutamate receptors and may involve a direct depolarization of interneurons.[12][13]
-
Electrical Synapses: In some systems, CNQX has been shown to inhibit electrical synaptic transmission, suggesting a potential interaction between AMPA receptors and gap junction proteins.[14][15]
Conclusion
This compound is a cornerstone pharmacological agent for the investigation of glutamatergic neurotransmission. Its potent and competitive antagonism of AMPA and kainate receptors allows for the precise dissection of their roles in synaptic function and plasticity. The enhanced water solubility of the disodium salt form further increases its utility in a wide range of experimental paradigms. By understanding its quantitative properties, adhering to established protocols, and being mindful of its potential off-target effects, researchers can effectively leverage CNQX to unravel the complexities of the glutamate system and its implications for both normal brain function and neurological disease.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 8. Pharmacodynamics of the Glutamate Receptor Antagonists in the Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity caused by glutamate after subcritical hypoxia is prevented by 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX): an in vitro study using rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CNQX increases spontaneous inhibitory input to CA3 pyramidal neurones in neonatal rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharm.emory.edu [pharm.emory.edu]
- 14. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of CNQX Disodium Salt Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
CNQX disodium salt is a widely used pharmacological tool in neuroscience research to selectively block ionotropic glutamate (B1630785) receptors of the AMPA and kainate subtypes.[1][2][3] It is a more water-soluble form of CNQX.[2] Proper preparation of a stock solution is the first critical step in any experiment utilizing this compound. These notes provide a detailed protocol for preparing a stable and reliable stock solution.
Materials and Equipment
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Sterile syringe filters (0.22 µm pore size)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 276.12 g/mol | [1][2] |
| Molecular Formula | C₉H₂N₄Na₂O₄ | [2] |
| Appearance | Orange to red solid | |
| Purity | ≥98% | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Soluble up to 25 mM | [3] |
| Water | Soluble to 10 mM | [2] |
| Water | >2 mg/mL (warmed) | [4] |
| DMSO | Insoluble | [4] |
Table 3: Pharmacological Data
| Target Receptor | IC₅₀ Value | Source |
| AMPA Receptor | 0.3 µM | [2] |
| Kainate Receptor | 1.5 µM | [2] |
| NMDA Receptor (Glycine Site) | 25 µM | [2] |
Experimental Protocol: Preparation of a 20 mM this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution in water. This concentration is a commonly used starting point for further dilutions to working concentrations (typically 10-20 µM).[1]
4.1. Pre-Preparation:
-
Ensure all equipment is clean and sterile to prevent contamination.
-
Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture absorption.
-
Wear appropriate PPE throughout the procedure.
4.2. Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 5.52 mg of the compound (Mass = Molarity x Volume x Molecular Weight). Calculation: 0.020 mol/L * 0.001 L * 276.12 g/mol = 0.00552 g = 5.52 mg
4.3. Dissolution:
-
Add the appropriate volume of sterile, high-purity water to the tube containing the weighed this compound. For a 20 mM solution, if you weighed 5.52 mg, add 1 mL of water.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to aid dissolution. The solution should be clear and free of particulates. Some sources suggest that the stock solution may appear "sticky," so thorough mixing is important. Gentle warming may be used to aid solubility if needed.[4]
4.4. Sterilization (Optional but Recommended):
-
For applications requiring sterile conditions (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step will remove any potential microbial contaminants.
4.5. Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one year).[5][6] For short-term storage, solutions may be kept at 4°C for a few days, though -20°C is recommended for optimal stability.[5]
-
When ready to use, thaw an aliquot at room temperature and ensure it is completely dissolved before diluting to the final working concentration in your experimental buffer.[6]
Mechanism of Action: Inhibition of AMPA/Kainate Receptors
CNQX is a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[1][7] By binding to these receptors, CNQX prevents the endogenous ligand, glutamate, from binding and activating the ion channels. This blockade of AMPA and kainate receptors leads to an inhibition of fast excitatory postsynaptic currents (EPSCs) in the central nervous system.[1] At higher concentrations, CNQX can also act as an antagonist at the glycine (B1666218) binding site of NMDA receptors.[2]
Quality Control
-
Visual Inspection: A properly prepared stock solution should be a clear, colored solution free of any visible precipitates.
-
pH Measurement: The pH of the final stock solution can be measured to ensure consistency between batches, although this is not typically required.
-
Functional Assay: The most definitive quality control is a functional assay. For example, in electrophysiology experiments, application of the prepared CNQX stock solution (at a working concentration of 10 µM) should result in a significant and reversible block of AMPA/kainate receptor-mediated currents.[1]
Safety Precautions
-
This compound is a potent neuroactive compound. Handle with care and avoid direct contact with skin and eyes.
-
Always work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this product for comprehensive safety information.
By following these detailed application notes and protocols, researchers can confidently prepare and use this compound stock solutions to achieve reliable and reproducible results in their studies of glutamatergic neurotransmission.
References
- 1. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]
- 4. This compound hydrate 98 (HPLC) CAS 115066-14-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CNQX Disodium Salt in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors, in patch-clamp electrophysiology experiments. This document includes detailed protocols, quantitative data, and visual diagrams to facilitate experimental design and execution.
Introduction
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for mediating fast excitatory synaptic transmission in the central nervous system.[1][2] The disodium salt form of CNQX offers enhanced water solubility, making it a convenient tool for electrophysiological studies.[3] CNQX is widely used to isolate and study N-methyl-D-aspartate (NMDA) receptor-mediated currents, dissect the components of excitatory postsynaptic currents (EPSCs), and investigate the roles of AMPA/kainate receptors in synaptic plasticity and neuronal excitability.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for CNQX, providing a quick reference for its potency and recommended working concentrations in patch-clamp experiments.
| Parameter | Value | Receptor Type | Notes | Reference |
| IC₅₀ | 0.3 µM | AMPA | Competitive antagonist | [2][3] |
| 1.5 µM | Kainate | Competitive antagonist | [2][3] | |
| 25 µM | NMDA (Glycine Site) | Antagonist at the glycine (B1666218) modulatory site | [3] | |
| Working Concentration | 1 - 10 µM | AMPA/Kainate | 1 µM reduces spontaneous and evoked EPSCs; 10 µM achieves full AMPA receptor blockade. | [5] |
| 10 - 20 µM | AMPA/Kainate | Effective blockade of AMPA/kainate receptor-mediated currents. | [4][6][7] |
Experimental Protocols
Stock Solution Preparation
The preparation of a stable and accurate stock solution is critical for reproducible results.
For CNQX Disodium Salt (Water Soluble):
-
Recommended Solvent: High-purity water.
-
Procedure:
-
Based on the molecular weight (276.12 g/mol ), calculate the required mass for your desired stock concentration (e.g., 20 mM).
-
Dissolve the calculated mass of this compound in the appropriate volume of water.
-
Vortex thoroughly to ensure complete dissolution. The stock solution may appear non-uniform, so vigorous stirring before each dilution is recommended.
-
-
Storage: Prepare fresh solutions on the day of the experiment if possible. If storage is necessary, store aliquots at -20°C for up to one month.[8] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[8]
For CNQX (Standard Form):
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9]
-
Procedure:
-
Storage: Store aliquots of the DMSO stock solution at -20°C.
-
Important Consideration: When preparing the final working solution in aqueous buffers like artificial cerebrospinal fluid (aCSF), ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects on neuronal activity.[10]
Whole-Cell Patch-Clamp Protocol for Recording Excitatory Postsynaptic Currents (EPSCs)
This protocol outlines the steps for recording spontaneous or evoked EPSCs and assessing the effect of CNQX.
1. Preparation of Brain Slices or Neuronal Cultures:
-
Prepare acute brain slices (250-300 µm thick) from the region of interest using a vibratome in ice-cold, carbogenated slicing solution.[10]
-
Alternatively, use cultured neurons plated on coverslips.[10]
-
Allow the preparations to recover for at least one hour at room temperature in aCSF continuously bubbled with 95% O₂ / 5% CO₂.[10]
2. Patch-Clamp Setup and Recording:
-
Mount the brain slice or coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.[10]
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.[7][10]
-
Under visual guidance, approach a healthy neuron and establish a GΩ seal.[6]
-
Rupture the cell membrane to achieve the whole-cell configuration.[6]
3. Data Acquisition:
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -60 to -70 mV.[5][6][10] This holding potential is near the reversal potential for GABA-A receptor-mediated currents, thus isolating glutamatergic EPSCs.[5]
-
Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.[10] To record evoked EPSCs, place a stimulating electrode near the recorded neuron.[5]
4. Application of CNQX:
-
Switch the perfusion to aCSF containing the desired working concentration of CNQX (e.g., 10 µM).
-
Continue recording for 5-10 minutes to observe the blockade of EPSCs.[10] A significant reduction or complete abolition of the fast component of the EPSCs is expected.[5][6][7]
5. Washout:
-
Switch the perfusion back to the control aCSF to wash out the CNQX.
-
Record for a sufficient period to observe any recovery of the EPSCs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CNQX and a typical experimental workflow for its use in patch-clamp electrophysiology.
Caption: Mechanism of action of CNQX.
Caption: Experimental workflow for patch-clamp.
Important Considerations
-
Off-Target Effects: While highly selective for AMPA and kainate receptors, at higher concentrations (IC₅₀ ~25 µM), CNQX can also antagonize the glycine site of the NMDA receptor.[3]
-
Effects on GABAergic Transmission: Some studies have reported that CNQX and other quinoxaline (B1680401) derivatives can increase the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (sIPSCs) through a mechanism independent of ionotropic glutamate receptor blockade.[11] This potential effect should be considered when interpreting results, especially in studies focused on inhibitory transmission.
-
Solubility: The disodium salt of CNQX is recommended for its higher water solubility.[3] If using the standard form, ensure complete dissolution in DMSO before diluting in aqueous solutions.
By following these guidelines and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the intricate roles of AMPA and kainate receptors in neuronal function.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. hellobio.com [hellobio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating GABAergic Currents Using CNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors, to pharmacologically isolate GABAergic currents for electrophysiological studies.
Introduction
In the central nervous system (CNS), fast synaptic transmission is primarily mediated by the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1] To study inhibitory GABAergic currents in isolation, it is crucial to block the often larger and overlapping excitatory currents mediated by glutamate receptors. CNQX is a selective and competitive antagonist of two major types of ionotropic glutamate receptors: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[2][3] By blocking these receptors, CNQX effectively eliminates the fast excitatory postsynaptic currents (EPSCs), allowing for the clear recording and analysis of inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.[4]
CNQX disodium salt is a water-soluble form of CNQX, making it convenient for use in aqueous physiological solutions.[5]
Mechanism of Action
CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by glutamate. This blockade inhibits the influx of cations (primarily Na⁺) through these channels, thus suppressing the excitatory synaptic transmission.[3] While highly effective at blocking AMPA and kainate receptors, it is important to note that at higher concentrations, CNQX can also exhibit some antagonist activity at the glycine (B1666218) binding site of NMDA receptors.[2] Therefore, for complete isolation of GABAergic currents, it is often used in conjunction with a specific NMDA receptor antagonist, such as D-AP5.
Interestingly, some studies have reported that CNQX can, under certain conditions, increase the frequency of spontaneous GABAA receptor-mediated postsynaptic currents (sIPSCs).[6] This effect appears to be independent of its action on ionotropic glutamate receptors.[6] Researchers should be aware of this potential off-target effect when interpreting their results.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of CNQX in isolating GABAergic currents.
| Parameter | Value | Receptor Target(s) | Notes |
| CNQX IC₅₀ | 0.3 µM[2] | AMPA Receptor | Concentration at which 50% of the receptor response is inhibited. |
| 1.5 µM[2] | Kainate Receptor | ||
| 25 µM[2] | NMDA Receptor (glycine site) | Non-competitive antagonism. | |
| Working Concentration | 10-20 µM | AMPA/Kainate Receptors | A concentration of 10 µM is commonly used for full blockade of AMPA receptors.[7] |
| Stock Solution | 10-20 mM (in water) | - | This compound is soluble in water. Prepare fresh or store frozen aliquots. |
| Co-application | 50 µM D-AP5 | NMDA Receptor | To ensure complete blockade of all ionotropic glutamate receptors. |
| 1 µM Tetrodotoxin (TTX) | Voltage-gated Na⁺ channels | To block action potential-dependent synaptic release and record miniature IPSCs (mIPSCs). |
Experimental Protocols
This section provides a detailed protocol for isolating and recording GABAergic IPSCs from neurons in acute brain slices using whole-cell patch-clamp electrophysiology.
Preparation of Solutions
a. Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).
b. Internal Pipette Solution (for IPSC recording) (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na, 0.3 GTP-Na. Adjust pH to 7.2-7.3 with CsOH. The high chloride concentration will result in inward GABAergic currents at a holding potential of -70 mV.
c. CNQX Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store at -20°C in aliquots.
Acute Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on a vibratome and cut slices (e.g., 300-400 µm thick) of the desired brain region.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min) at a controlled temperature (e.g., 30-32°C).
-
Identify a neuron of interest using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach the selected neuron with the patch pipette and establish a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at -70 mV.
-
Begin recording baseline synaptic activity. Both excitatory (inward) and inhibitory (outward, with a low chloride internal) currents may be present.
-
To isolate GABAergic currents, bath-apply CNQX at a final concentration of 10 µM. For complete blockade of ionotropic glutamate receptors, co-apply an NMDA receptor antagonist such as D-AP5 (50 µM).
-
Allow the drugs to perfuse for several minutes until the excitatory currents are completely blocked, leaving only the isolated inhibitory postsynaptic currents (IPSCs).
-
Record the isolated IPSCs for analysis of their frequency, amplitude, and kinetics.
Visualizations
Signaling Pathways
Caption: Glutamatergic and GABAergic signaling pathways at the synapse.
Experimental Workflow
Caption: Experimental workflow for isolating GABAergic currents.
References
- 1. Synapse - Wikipedia [en.wikipedia.org]
- 2. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 3. CNQX - Wikipedia [en.wikipedia.org]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. rndsystems.com [rndsystems.com]
- 6. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for CNQX Disodium Salt in In Vitro Brain Slice Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate (B1630785) receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Its disodium (B8443419) salt form offers enhanced solubility in aqueous solutions, making it a valuable pharmacological tool for in vitro electrophysiological studies, particularly in brain slice preparations. These application notes provide a comprehensive overview of the mechanism of action of CNQX and detailed protocols for its use in blocking AMPA/kainate receptor-mediated synaptic transmission in brain slices.
Mechanism of Action
CNQX competitively binds to the glutamate binding site on both AMPA and kainate receptors, thereby preventing their activation by the endogenous ligand, glutamate.[4] This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor's ion channel, leading to a reduction or complete abolition of the excitatory postsynaptic potential (EPSP) or current (EPSC). Due to its competitive nature, the degree of inhibition by CNQX can be overcome by increasing the concentration of an agonist.
While highly selective for AMPA and kainate receptors, at higher concentrations, CNQX can also exhibit non-competitive antagonistic effects at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[3][5] However, when used at appropriate concentrations, CNQX is an effective tool to pharmacologically isolate NMDA receptor-mediated components of synaptic transmission. It is also utilized to isolate and study inhibitory GABAergic currents by blocking the confounding excitatory transmission.[1][6]
Quantitative Data
The following table summarizes the key quantitative parameters for the use of CNQX in research applications.
| Parameter | Value | Receptor Target(s) | Reference |
| IC₅₀ (AMPA Receptor) | 0.3 µM (300 nM) | AMPA | [2][3] |
| IC₅₀ (Kainate Receptor) | 1.5 µM | Kainate | [2][3] |
| IC₅₀ (NMDA Receptor - Glycine Site) | 25 µM | NMDA | [3] |
| Effective Concentration in Brain Slices | 2 - 20 µM | AMPA/Kainate | [2][7] |
| Solubility | Soluble in DMSO (46 mg/mL) | N/A | [3] |
Signaling Pathway of CNQX Action
The following diagram illustrates the mechanism by which CNQX antagonizes AMPA and kainate receptors at the postsynaptic membrane.
Caption: Competitive antagonism of AMPA/kainate receptors by CNQX.
Experimental Protocols
This section details the protocols for preparing solutions, brain slices, and performing electrophysiological recordings using CNQX disodium salt.
Stock Solution Preparation
-
Calculate the required amount: Based on the batch-specific molecular weight provided by the manufacturer, calculate the mass of this compound needed to prepare a concentrated stock solution (e.g., 10 mM).
-
Dissolution: Dissolve the calculated amount of this compound in high-purity water or a suitable buffer (e.g., aCSF). The disodium salt form is generally water-soluble. For the less soluble form of CNQX, DMSO can be used.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C until use.[7][8]
Brain Slice Preparation
This protocol is a general guideline and may require optimization based on the animal species, age, and brain region of interest.
-
Prepare Solutions:
-
Slicing Solution (Ice-cold): Prepare a high-sucrose or NMDG-based protective cutting solution to enhance slice viability.[7][9][10] A typical high-sucrose solution contains (in mM): 220 Sucrose, 3 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 12 MgSO₄·7H₂O, 0.2 CaCl₂, and 10 D-glucose.[7]
-
Artificial Cerebrospinal Fluid (aCSF): Prepare the recording aCSF. A standard recipe includes (in mM): 120 NaCl, 3.3 KCl, 1.23 NaH₂PO₄, 1 MgSO₄, 2 CaCl₂, 25 NaHCO₃, and 10 D-glucose.[7]
-
Continuously bubble both solutions with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes prior to and throughout the experiment to maintain pH and oxygenation.[11]
-
-
Animal Anesthesia and Brain Extraction:
-
Deeply anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold slicing solution until the brain is cleared of blood.
-
Rapidly decapitate the animal and extract the brain, immediately immersing it in the ice-cold, carbogenated slicing solution.[8][12]
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Fill the vibratome buffer tray with ice-cold, carbogenated slicing solution.
-
Cut brain slices to the desired thickness (typically 300-400 µm).[10][13]
-
Carefully transfer the slices to a recovery chamber containing aCSF at 32-34°C for approximately 30 minutes.[9]
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least one hour before recording.[11]
-
Electrophysiological Recording Protocol
-
Transfer Slice: Move a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a flow rate of approximately 2-5 mL/min.[11]
-
Obtain Baseline Recording:
-
Using a glass micropipette filled with an appropriate intracellular solution, establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Stimulate presynaptic afferents using a bipolar stimulating electrode to evoke excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
-
Record stable baseline responses for at least 5-10 minutes.
-
-
Application of CNQX:
-
Dilute the CNQX stock solution into the recording aCSF to the final desired concentration (typically 10-20 µM to ensure complete blockade of AMPA/kainate receptors).
-
Switch the perfusion from the control aCSF to the CNQX-containing aCSF.
-
Continue to record the synaptic responses. The AMPA/kainate receptor-mediated component of the EPSC/P should be progressively blocked.
-
-
Washout:
-
To test for the reversibility of the CNQX block, switch the perfusion back to the control aCSF.
-
Monitor the recovery of the synaptic response. Complete washout may take 15-30 minutes or longer, depending on the concentration of CNQX used and the flow rate.
-
-
Data Analysis:
-
Measure the amplitude of the evoked responses before, during, and after CNQX application.
-
Calculate the percentage of the response that is blocked by CNQX to determine the contribution of AMPA/kainate receptors to the synaptic event.
-
Experimental Workflow
The following diagram outlines the logical flow of an in vitro brain slice recording experiment using CNQX.
Caption: Workflow for brain slice electrophysiology with CNQX.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.providence.org [digitalcommons.providence.org]
- 10. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. protocols.io [protocols.io]
- 13. health.uconn.edu [health.uconn.edu]
Application Notes: Utilizing CNQX Disodium Salt for Calcium Imaging Studies
Introduction
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive, and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] By blocking these receptors, CNQX prevents the influx of cations, including Ca²⁺, through their associated ion channels. This makes CNQX an invaluable pharmacological tool in neuroscience research, particularly in calcium imaging studies, to dissect the specific contribution of AMPA/kainate receptors to intracellular calcium signaling.[2][3] The disodium (B8443419) salt form of CNQX offers enhanced water solubility, facilitating its use in aqueous solutions for in vitro and in situ experiments.
These application notes provide an overview, key data, and detailed protocols for the use of CNQX disodium salt in calcium imaging experiments designed for researchers, scientists, and drug development professionals.
Mechanism of Action
Glutamate, the primary excitatory neurotransmitter, activates various receptors, including AMPA and kainate receptors.[3] The activation of these receptors opens a non-selective cation channel. While most AMPA receptors in the mature brain are calcium-impermeable due to the presence of the edited GluA2 subunit, a subset known as calcium-permeable AMPA receptors (CP-AMPARs) lacks this subunit and allows for significant Ca²⁺ influx.[3][4] Kainate receptors also contribute to calcium permeability. CNQX competitively binds to the glutamate binding site on these receptors, preventing their activation and the subsequent ion influx, thereby reducing or eliminating the associated rise in intracellular calcium ([Ca²⁺]i).[1] This selective antagonism allows researchers to isolate and study Ca²⁺ signals mediated by other pathways, such as NMDA receptors or voltage-gated calcium channels (VGCCs).[5][6]
Quantitative Data and Properties
The following tables summarize the key pharmacological data and physical properties of CNQX and its disodium salt.
Table 1: Pharmacological Profile of CNQX
| Target Receptor | Antagonist Activity (IC₅₀) | Reference |
|---|---|---|
| AMPA Receptor | 0.3 µM (300 nM) | [7] |
| Kainate Receptor | 1.5 µM | [7] |
| NMDA Receptor (Glycine Site) | 25 µM |[7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 6-Cyano-7-nitroquinoxaline-2,3-dione disodium salt | |
| Molecular Formula | C₉H₂N₄O₄Na₂ | |
| Molecular Weight | 276.12 g/mol | |
| Solubility | Water (up to 10 mM) |
| Appearance | Solid | N/A |
Visualizing the Role of CNQX in Synaptic Transmission
The following diagram illustrates the mechanism by which CNQX blocks calcium influx through AMPA and kainate receptors at an excitatory synapse.
Caption: CNQX competitively blocks glutamate binding to AMPA/kainate receptors.
Experimental Application and Protocols
CNQX is commonly used to confirm that an observed calcium transient is mediated by AMPA or kainate receptors. A typical experiment involves stimulating neurons to elicit a calcium response and then applying CNQX to see if the response is diminished or abolished.
Experimental Workflow for Calcium Imaging
The general workflow for assessing the role of AMPA/kainate receptors in calcium signaling using CNQX is outlined below.
Caption: Standard workflow for a calcium imaging experiment using CNQX.
Detailed Protocol: Inhibiting AMPA/Kainate-Mediated Ca²⁺ Influx in Cultured Neurons
This protocol provides a method for observing the blockade of glutamate-induced calcium influx by CNQX in primary neuronal cultures using a fluorescent calcium indicator.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
This compound stock solution (e.g., 10 mM in water).
-
L-Glutamate stock solution (e.g., 10 mM in water).
-
Anhydrous DMSO.
-
Pluronic F-127 (20% w/v solution in DMSO).
-
Live-cell imaging microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂).
Procedure:
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, create a working loading solution. For example, add 2-5 µL of the Fluo-4 AM stock and 2-5 µL of 20% Pluronic F-127 to 1 mL of HBSS for a final concentration of 2-5 µM Fluo-4 AM and 0.04-0.1% Pluronic F-127.
-
-
Cell Loading:
-
Aspirate the culture medium from the neurons plated on glass-bottom dishes.
-
Gently wash the cells once with warm HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[8]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 30 minutes at 37°C to ensure complete de-esterification of the dye inside the cells.[8]
-
-
Imaging and Data Acquisition:
-
Place the dish on the microscope stage and allow cells to equilibrate for 5-10 minutes.
-
Baseline: Acquire images for 1-2 minutes to establish a stable baseline fluorescence.
-
Stimulation: Perfuse the cells with a solution containing L-Glutamate (e.g., 50-100 µM) and record the resulting increase in fluorescence for 3-5 minutes. This demonstrates the initial calcium response.
-
Washout: Wash the cells with fresh HBSS until the fluorescence signal returns to baseline.
-
CNQX Incubation: Perfuse the cells with HBSS containing 10-20 µM CNQX. Incubate for 5-10 minutes to ensure complete receptor blockade.
-
Second Stimulation: While continuing to perfuse with the CNQX solution, re-apply the same concentration of L-Glutamate.
-
Record Blockade: Acquire images for 3-5 minutes. A significant reduction or complete absence of a calcium signal indicates that the initial response was mediated by AMPA/kainate receptors.[2][9]
-
Considerations and Co-application:
-
To study the specific contribution of CP-AMPARs, it is crucial to block other potential sources of calcium influx. This is often achieved by co-applying antagonists for NMDA receptors (e.g., D-AP5) and voltage-gated calcium channels.[4][10]
-
In studies where synaptic activity is induced, blocking action potentials with tetrodotoxin (B1210768) (TTX) can help isolate receptor-mediated events.[5]
-
The effective concentration of CNQX may vary depending on the cell type and experimental conditions. It is advisable to perform a dose-response curve to determine the optimal concentration for complete blockade. A common concentration for full AMPA receptor blockade is 10 µM.[11]
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. NMDA and AMPA receptors mediate intracellular calcium increase in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium hyperexcitability in neurons cultured with glutamate receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
Application Notes and Protocols for CNQX Disodium Salt in Cultured Neurons
Topic: CNQX Disodium (B8443419) Salt for Blocking AMPA Receptors in Cultured Neurons
These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals utilizing CNQX disodium salt to selectively block α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in neuronal cultures.
Introduction and Application Notes
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of AMPA and kainate ionotropic glutamate (B1630785) receptors.[1][2][3] The disodium salt version offers the significant advantage of higher water solubility, making it ideal for use in aqueous buffers and culture media. In cultured neurons, CNQX is widely used to inhibit AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), study synaptic plasticity, isolate other receptor currents (like NMDA or GABA-A receptors), and investigate the neuroprotective effects of blocking excitotoxicity.[2]
While highly effective for AMPA receptors, it's important to note that CNQX also antagonizes kainate receptors and, at higher concentrations, the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] Therefore, careful concentration selection is crucial for achieving receptor-specific effects.
Properties and Quantitative Data
The key properties and inhibitory concentrations of CNQX are summarized below, providing a basis for experimental design.
| Property | Value | Source(s) |
| Product Name | This compound | [4] |
| Chemical Name | 6-Cyano-7-nitroquinoxaline-2,3-dione disodium | |
| Molecular Weight | 276.12 g/mol | |
| Solubility | Soluble in water up to 10 mM. | |
| Storage | Desiccate at room temperature or +4°C for long-term storage.[5] | [5] |
| IC₅₀ for AMPA Receptors | ~0.3 µM | [1][6] |
| IC₅₀ for Kainate Receptors | ~1.5 µM | [1][6] |
| IC₅₀ for NMDA (Glycine Site) | ~25 µM | [1][6] |
| Working Concentration | 1-10 µM for effective AMPA receptor blockade in cultured neurons. Full blockade is typically observed at 10 µM.[2][4] A concentration of 20 µM is also common.[7] | [2][4][7] |
Mechanism of Action
CNQX acts as a competitive antagonist at the glutamate binding site on AMPA receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from binding and activating the ion channel, thereby inhibiting the influx of sodium ions and subsequent neuronal depolarization.
Experimental Protocols
The following are detailed protocols for common applications of this compound in cultured neurons.
Protocol 1: Inhibition of AMPA Receptor-Mediated Currents (Electrophysiology)
This protocol describes how to use whole-cell voltage-clamp recordings to measure the blockade of spontaneous and evoked excitatory postsynaptic currents (EPSCs) by CNQX.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (ACSF)
-
This compound stock solution (e.g., 10 mM in water)
-
Patch-clamp rig with amplifier and data acquisition system
-
Stimulating electrode (for evoked EPSCs)
Methodology:
-
Preparation: Prepare ACSF and make a stock solution of this compound (e.g., 10 mM in sterile water). Store aliquots at -20°C. On the day of the experiment, dilute the stock solution into ACSF to a final working concentration of 10 µM.
-
Recording Setup: Transfer a coverslip with cultured neurons to the recording chamber and perfuse with ACSF.
-
Obtain Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at a potential of -60 to -70 mV to isolate excitatory currents and minimize GABA-A receptor-mediated currents.[2]
-
Baseline EPSCs:
-
Spontaneous EPSCs (sEPSCs): Record for 2-5 minutes to establish a baseline of spontaneous activity.
-
Evoked EPSCs (eEPSCs): Place a stimulating electrode near the recorded neuron. Deliver a brief pulse (e.g., 150 µs) every 10 seconds at an intensity that elicits a reliable, sub-maximal EPSC.[2] Record a stable baseline for 5-10 minutes.
-
-
CNQX Application: Switch the perfusion to ACSF containing 10 µM CNQX. Allow at least 5 minutes for the drug to equilibrate and fully block the receptors.
-
Recording with CNQX: Record both spontaneous and evoked EPSCs in the presence of CNQX. A significant reduction or complete elimination of the fast inward currents is expected, confirming AMPA receptor blockade.[2][4]
-
Washout: (Optional) Perfuse with normal ACSF to demonstrate the reversibility of the block.
-
Analysis: Measure the amplitude and frequency of sEPSCs and the amplitude of eEPSCs before, during, and after CNQX application.
Protocol 2: Blocking Glutamate-Induced Calcium Influx (Calcium Imaging)
This protocol uses a fluorescent calcium indicator to visualize and quantify the blockade of AMPA receptor-mediated calcium influx.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. CNQX - Wikipedia [en.wikipedia.org]
- 4. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 5. This compound (mM/ml), AMPA / kainate antagonist (water soluble) (ab144488) | Abcam [abcam.com]
- 6. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
In Vivo Administration of CNQX Disodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent, competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3] Due to its improved water solubility over CNQX, the disodium salt is frequently utilized in in vivo research to investigate the roles of these receptors in various physiological and pathological processes.[1] CNQX also exhibits antagonist activity at the glycine (B1666218) modulatory site of the NMDA receptor complex, albeit with lower potency.[1][4][5] Its ability to cross the blood-brain barrier allows for systemic administration to study its effects on brain function and behavior.[6]
These application notes provide a comprehensive overview of the in vivo use of CNQX disodium salt, including its pharmacological properties, key applications, and detailed protocols for its administration in animal models.
Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a quick reference for its receptor binding affinities and effective concentrations.
Table 1: Receptor Binding Affinity (IC50 Values)
| Receptor | IC50 Value | Reference |
| AMPA Receptor | 0.3 µM | [1][3][4][5] |
| Kainate Receptor | 1.5 µM | [1][3][4][5] |
| NMDA Receptor (Glycine Site) | 25 µM | [1][4][5] |
Table 2: In Vivo Dosage and Administration Routes
| Animal Model | Administration Route | Dosage Range | Application | Reference |
| Rat (Wistar) | Intraperitoneal (i.p.) | 0.75 - 3 mg/kg | Fear-potentiated startle | [4][7] |
| Rat (Wistar) | Intravenous (i.v.) | 3 - 6 mg/kg | Nicotine (B1678760) self-administration | [8] |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Stress-induced corticosterone (B1669441) release | [9] |
| Rat | Intraperitoneal (i.p.) | 1.5 mg/kg | Pavlovian-instrumental transfer | [6] |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Epilepsy (fast ripple events) | [10] |
| Mouse | Intracerebroventricular (i.c.v.) | 0.1 - 0.5 µg | Stress-induced corticosterone release | [9] |
| Rat | Intracerebroventricular (i.c.v.) | 0.3 - 3 mM / 5 µl | Morphine conditioned place preference | [11] |
Signaling Pathway of CNQX Action
CNQX primarily exerts its effects by blocking the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This prevents the opening of their associated ion channels, thereby reducing postsynaptic depolarization and inhibiting excitatory neurotransmission. At higher concentrations, it can also modulate NMDA receptor activity.
CNQX blocks glutamate's excitatory action.
Key Applications in In Vivo Research
This compound is a valuable tool for elucidating the role of AMPA and kainate receptors in a variety of neurological functions and disorders.
-
Neuroprotection: CNQX has demonstrated neuroprotective effects in models of ischemia, likely by preventing excitotoxicity caused by excessive glutamate release.[1][5]
-
Epilepsy and Seizures: By blocking excitatory neurotransmission, CNQX can inhibit seizure-like activity in hippocampal neurons and reduce the occurrence of pathological high-frequency oscillations (fast ripples) in animal models of epilepsy.[1][5][10]
-
Addiction and Reward: Studies have utilized CNQX to investigate the role of glutamatergic signaling in the reinforcing effects of drugs of abuse, such as nicotine and cocaine.[8]
-
Pain and Nociception: Research suggests the involvement of non-NMDA receptors in pain pathways, and CNQX has been used to explore these mechanisms.
-
Learning and Memory: As AMPA receptors are critical for synaptic plasticity, CNQX is used to study the molecular mechanisms underlying learning and memory processes.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection
This is a common and relatively simple method for systemic administration.
Workflow for i.p. injection of CNQX.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Solution Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 2 mg/mL).[8] Ensure the solution is fully dissolved. Prepare fresh or store according to manufacturer's recommendations.
-
Dosage Calculation: Weigh the animal and calculate the required injection volume based on the desired dosage (e.g., for a 3 mg/kg dose in a 250g rat using a 2 mg/mL solution: (3 mg/kg * 0.25 kg) / 2 mg/mL = 0.375 mL).
-
Animal Restraint: Properly restrain the animal to expose the abdomen. For rats and mice, this can be done manually or with a restraint device.
-
Injection: Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and inject at a different site with a new sterile needle.
-
Administration: Slowly and steadily inject the calculated volume of the CNQX solution.
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions and for the expected behavioral or physiological changes relevant to the study.
Protocol 2: Intravenous (i.v.) Injection
This route provides rapid delivery and 100% bioavailability. It is often used in studies requiring precise timing of drug action.[8]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge for tail vein)
-
Restraint device appropriate for i.v. injections
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Solution Preparation and Dosage Calculation: Follow steps 1 and 2 from the i.p. injection protocol. A common concentration for i.v. administration is 2 mg/mL.[8]
-
Animal Preparation: Place the animal in a suitable restraint device. Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins.
-
Confirmation of Placement: Correct placement is often indicated by a lack of resistance upon injection and the absence of a subcutaneous bleb. A small amount of blood may be seen in the needle hub.
-
Administration: Inject the solution slowly and steadily. One study administered CNQX intravenously 10 minutes before the operant session.[8]
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor closely.
Protocol 3: Intracerebroventricular (i.c.v.) Injection
This method bypasses the blood-brain barrier to deliver the drug directly into the cerebrospinal fluid (CSF), allowing for widespread distribution within the brain. This requires stereotaxic surgery.
References
- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. CNQX - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. CNQX Disodium | FG-9065 | AMPA/kainate antagonist | CAS 479347-85-8 | FG9065 | CNQX disodium (FG9065 disodium) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 8. The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Route-dependent effects of the non-NMDA receptor antagonist CNQX on plasma corticosterone levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glutamate receptor antagonists CNQX and MPEP decrease fast ripple events in rats treated with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CNQX Disodium Salt in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its water-soluble nature makes it a valuable tool for investigating the role of ionotropic glutamate (B1630785) receptors in synaptic transmission and plasticity. By selectively blocking the fast component of excitatory neurotransmission mediated by AMPA receptors, researchers can dissect the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory. These application notes provide detailed protocols and data for the effective use of CNQX disodium salt in studying synaptic plasticity.
Mechanism of Action
CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of sodium ions into the postsynaptic neuron, thereby reducing or abolishing the excitatory postsynaptic potential (EPSP). While highly selective for AMPA/kainate receptors, it is important to note that at higher concentrations, CNQX can also act as an antagonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters related to synaptic transmission and plasticity.
| Parameter | Species/Preparation | CNQX Concentration | Effect | Reference |
| AMPA Receptor Activity (IC₅₀) | 0.3 µM | 50% inhibition | [1] | |
| Kainate Receptor Activity (IC₅₀) | 1.5 µM | 50% inhibition | [1] | |
| NMDA Receptor Glycine Site (IC₅₀) | 25 µM | 50% inhibition | [1] | |
| Evoked EPSCs | VP Type 2 Neurons | 10 µM | Inhibition | [1] |
| Sensory-evoked Potentials | Rat Barrel Cortex | 20 µM | Reduced to 8.8 ± 0.3% of control | [2] |
| Mossy Fibre LTP | Rat Hippocampal Slices | 10 mM | Blocked induction | [3] |
| Spontaneous IPSC Frequency | Rat Hippocampal CA1 Interneurons | Not specified | Increased from 1.3 ± 0.5 Hz to 2.5 ± 0.8 Hz | [4] |
| Condition | Synaptic Plasticity Measure | Magnitude of Change (Control) | Magnitude of Change (with CNQX) | Reference |
| High-Frequency Stimulation (HFS) | fEPSP Slope (LTP) | ~150-200% of baseline | No significant change from baseline (LTP blocked) | [3] |
| Paired Pulse Low-Frequency Stimulation (PP-LFS) | fEPSP Slope (LTD) | Depression of synaptic response | Induction prevented (when combined with an mGlu receptor antagonist) | [5] |
Experimental Protocols
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to use CNQX to confirm the AMPA receptor dependency of LTP induction in the CA1 region of the hippocampus.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices (e.g., from rat or mouse)
-
Electrophysiology setup for extracellular field potential recordings
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit an fEPSP that is 30-50% of the maximal response.
-
CNQX Application: For the experimental group, switch the perfusion to aCSF containing 10-20 µM this compound. Allow the drug to equilibrate for at least 20 minutes. The fEPSP should be significantly reduced or abolished, confirming AMPA receptor blockade.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Post-Induction Recording: Following the HFS, continue to record fEPSPs for at least 60 minutes.
-
Washout (Optional): To confirm the reversibility of the CNQX block, perfuse the slice with normal aCSF and monitor the recovery of the fEPSP.
-
Data Analysis: Compare the magnitude of the fEPSP slope after HFS in the control (no CNQX) and CNQX-treated slices. In the presence of CNQX, HFS should fail to induce a lasting potentiation of the fEPSP.
Protocol 2: Investigating the Role of AMPA Receptors in Long-Term Depression (LTD)
This protocol outlines the use of CNQX in conjunction with other antagonists to dissect the receptor contributions to LTD induction.
Materials:
-
This compound
-
Metabotropic glutamate receptor (mGluR) antagonist (e.g., LY341495)
-
aCSF
-
Hippocampal slices
-
Electrophysiology setup
Procedure:
-
Slice Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 1.
-
Baseline Recording: Establish a stable baseline of fEPSPs for 20-30 minutes.
-
Drug Application: Perfuse the slices with one of the following solutions:
-
Control: Normal aCSF
-
CNQX group: aCSF containing 10 µM this compound.
-
Combined blockade: aCSF containing 10 µM CNQX and an appropriate concentration of an mGluR antagonist.
-
-
LTD Induction: Induce LTD using a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 900 paired pulses at 1 Hz).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes following the LTD induction protocol.
-
Data Analysis: Compare the degree of fEPSP depression in the different experimental groups. The prevention of LTD induction by the combined application of CNQX and an mGluR antagonist suggests a necessary role for both receptor types in this form of plasticity.[5]
Visualizations
Caption: Signaling pathway of AMPA receptor-mediated synaptic plasticity and its blockade by CNQX.
Caption: General experimental workflow for studying synaptic plasticity with CNQX.
Important Considerations
-
Solubility and Stability: this compound offers improved water solubility compared to CNQX free acid. Prepare fresh solutions for each experiment to ensure potency.
-
Concentration: A concentration of 10 µM is generally sufficient to fully block AMPA receptor-mediated synaptic transmission. However, the optimal concentration may vary depending on the specific preparation and experimental goals.
-
Off-Target Effects: Be mindful of the potential for CNQX to antagonize the glycine site of NMDA receptors at higher concentrations (IC₅₀ ~25 µM).[1]
-
Effects on Inhibitory Transmission: Studies have shown that CNQX can paradoxically increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in some brain regions, an effect independent of its action on ionotropic glutamate receptors.[6] This should be considered when interpreting results, especially in studies focused on network activity.
By carefully considering these factors and utilizing the provided protocols, researchers can effectively employ this compound to elucidate the intricate roles of AMPA and kainate receptors in the dynamic processes of synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharm.emory.edu [pharm.emory.edu]
- 5. Induction of LTD in the adult hippocampus by the synaptic activation of AMPA/kainate and metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for using CNQX disodium salt in hippocampal slice electrophysiology.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the use of CNQX disodium (B8443419) salt, a potent AMPA/kainate receptor antagonist, in hippocampal slice electrophysiology. These protocols are intended for researchers and professionals in the fields of neuroscience and drug development.
Introduction to CNQX Disodium Salt
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are major mediators of fast excitatory synaptic transmission in the central nervous system.[1] The disodium salt form of CNQX offers enhanced water solubility, facilitating its use in aqueous physiological solutions.[2] It is a valuable pharmacological tool for isolating and studying NMDA receptor-mediated currents and for investigating the roles of AMPA/kainate receptors in synaptic plasticity, neuronal excitability, and various neurological disorders.[3][4] While primarily an AMPA/kainate receptor antagonist, at higher concentrations, CNQX can also act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[2] It is also important to note that some studies have reported that CNQX can increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) through a mechanism independent of ionotropic glutamate (B1630785) receptor blockade.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Antagonist Potency
| Receptor | IC₅₀ Value |
| AMPA Receptor | 0.3 µM[2][4][7] |
| Kainate Receptor | 1.5 µM[2][4][7] |
| NMDA Receptor (Glycine Site) | 25 µM[2][4] |
Table 2: Recommended Working Concentrations
| Application | Concentration Range | Notes |
| Blocking AMPA Receptor-Mediated EPSCs | 10 µM | Provides full blockade of AMPA receptor-mediated responses.[3] |
| Isolating NMDA Receptor-Mediated Currents | 10 - 20 µM | Used in conjunction with Mg²⁺-free aCSF or postsynaptic depolarization to relieve the Mg²⁺ block of NMDA receptors. |
| Studying Synaptic Plasticity (e.g., LTP) | 10 - 20 µM | To dissect the contribution of AMPA/kainate receptors to the induction and expression of plasticity. |
| Investigating Neuronal Network Activity | 5 - 20 µM | To modulate excitatory drive within hippocampal circuits.[7] |
Experimental Protocols
Preparation of Solutions
3.1.1. This compound Stock Solution
-
Reconstitution: this compound is soluble in water.[2] Prepare a stock solution of 10-20 mM in sterile, deionized water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the stock solution can be stored at 4°C for a few days.
-
Handling: When preparing dilutions, ensure the stock solution is well-vortexed, as some users have noted the potential for the compound to come out of solution.[2]
3.1.2. Artificial Cerebrospinal Fluid (aCSF)
A standard aCSF formulation for hippocampal slice electrophysiology is as follows:
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 2.5 |
| KH₂PO₄ | 1.25 |
| MgSO₄ | 2 |
| CaCl₂ | 2.5 |
| NaHCO₃ | 26 |
| D-Glucose | 10 |
Protocol:
-
Prepare the aCSF by dissolving the salts in deionized water.
-
Continuously bubble the solution with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 20 minutes before and throughout the experiment to maintain pH and oxygenation.[8] The final pH should be between 7.3 and 7.4.
Acute Hippocampal Slice Preparation
This protocol is adapted from established methods for preparing acute rodent hippocampal slices.[8][9][10][11]
-
Anesthesia and Dissection:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-bubbled slicing solution. A common slicing solution contains sucrose (B13894) to improve cell viability: 211 mM sucrose, 3.3 mM KCl, 1.3 mM NaH₂PO₄, 26 mM NaHCO₃, 11 mM D-glucose, 0.5 mM CaCl₂, and 10 mM MgCl₂.[12]
-
-
Slicing:
-
Mount the brain on a vibratome stage and submerge it in the ice-cold, carbogenated slicing solution.
-
Cut transverse hippocampal slices at a thickness of 300-400 µm.
-
-
Recovery:
Electrophysiological Recording
This protocol describes whole-cell patch-clamp recording to measure synaptic currents.
-
Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Neuron Visualization: Visualize hippocampal neurons (e.g., in the CA1 pyramidal cell layer) using differential interference contrast (DIC) microscopy.
-
Patch Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with an appropriate internal solution. A typical potassium-based internal solution for recording excitatory postsynaptic currents (EPSCs) contains (in mM): 135 K-gluconate, 10 NaCl, 10 HEPES, 1 MgCl₂, 2 Na₂ATP, and 0.3 GTP, with the pH adjusted to 7.3 with KOH.[14]
-
-
Whole-Cell Recording:
-
Obtain a gigaohm seal and establish a whole-cell configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs.
-
-
Synaptic Stimulation:
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in CA1 pyramidal neurons.
-
Deliver brief electrical pulses (e.g., 100-200 µs duration) to elicit EPSCs.
-
-
CNQX Application:
-
After obtaining a stable baseline of evoked EPSCs, bath-apply this compound at the desired concentration (e.g., 10 µM) by adding it to the perfusion aCSF.
-
Record the change in the amplitude of the evoked EPSCs to quantify the effect of CNQX. A complete block of the fast EPSC component is expected.[3][15]
-
Visualizations
Caption: Signaling pathway of glutamatergic transmission and CNQX antagonism.
Caption: Experimental workflow for CNQX application in hippocampal slices.
Caption: Logical relationship between CNQX application and synaptic response.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. CNQX blocks acidic amino acid induced depolarizations and synaptic components mediated by non-NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pharm.emory.edu [pharm.emory.edu]
- 6. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hippocampal slice preparation for electrophysiology [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paralogs of Slitrk cell adhesion molecules configure excitatory synapse specificity via distinct cellular mechanisms | PLOS Biology [journals.plos.org]
- 13. protocols.io [protocols.io]
- 14. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
Blocking Kainate Receptors with CNQX Disodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing CNQX disodium (B8443419) salt as a competitive antagonist to block kainate receptors. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent and widely used tool in neuroscience research to investigate the physiological and pathological roles of ionotropic glutamate (B1630785) receptors, particularly AMPA and kainate receptors. The disodium salt form offers the advantage of enhanced water solubility over its non-salt counterpart.
Mechanism of Action
CNQX is a competitive antagonist that binds to the glutamate binding site on both AMPA and kainate receptors, thereby preventing their activation by the endogenous agonist glutamate. While it is a potent blocker of both receptor types, it exhibits a higher affinity for AMPA receptors.[1][2][3][4][5] It is crucial to consider this dual activity in experimental design. CNQX also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, but with significantly lower potency.[3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of CNQX disodium salt is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₂N₄Na₂O₄ | [1] |
| Molecular Weight | 276.12 g/mol | [1] |
| Appearance | Orange to red solid | |
| Purity | ≥98% | |
| Solubility | Water (up to 25 mM) | [1] |
| Storage | Desiccate at room temperature, protect from light |
Quantitative Data: Receptor Antagonism
The inhibitory potency of CNQX is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for CNQX at different glutamate receptor subtypes.
| Receptor Subtype | IC50 Value | References |
| AMPA Receptors | 0.3 µM | [1][2][3][4][5] |
| Kainate Receptors | 1.5 µM | [1][2][3][4][5] |
| NMDA Receptors (Glycine Site) | 25 µM | [3][4][5] |
Note: The IC50 for kainate receptors can vary depending on the specific subunit composition and the nature of the agonist-induced response (steady-state vs. transient). For instance, one study reported an IC50 of 0.92 µM for steady kainate-induced responses and 6.1 µM for transient responses in hippocampal neurons.[6]
Kainate Receptor Signaling Pathways
Kainate receptors are involved in modulating synaptic transmission and neuronal excitability through both ionotropic and metabotropic signaling mechanisms.[7][8] Their activation can lead to postsynaptic depolarization, presynaptic modulation of neurotransmitter release, and activation of intracellular signaling cascades.[7][9]
Caption: Kainate receptor signaling pathways and the inhibitory action of CNQX.
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental paradigms. It is recommended to optimize concentrations and incubation times for specific experimental models and research questions.
In Vitro Electrophysiology (e.g., Brain Slices)
This protocol describes the use of CNQX to block kainate receptor-mediated currents in brain slices.
Caption: General workflow for in vitro electrophysiology experiments using CNQX.
Protocol Details:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in sterile, deionized water. Aliquot and store at -20°C for up to one month.[10] Avoid repeated freeze-thaw cycles.[11]
-
Working Solution: On the day of the experiment, dilute the stock solution into the artificial cerebrospinal fluid (ACSF) to the desired final concentration. A common starting concentration to ensure blockade of both AMPA and kainate receptors is 10-20 µM.[10][12]
-
Application: After obtaining a stable baseline recording of synaptic events, switch the perfusion to the ACSF containing CNQX.
-
Incubation: Allow sufficient time for the drug to perfuse the tissue and reach equilibrium. This may take 10-15 minutes depending on the flow rate and slice thickness.
-
Data Acquisition: Record changes in synaptic transmission. To isolate NMDA receptor-mediated currents, recordings are often performed in the presence of CNQX. Conversely, to isolate kainate receptor-mediated events from the more dominant AMPA receptor component, a strategy involving low concentrations of a more AMPA-selective antagonist (if available) or specific kainate receptor agonists may be necessary.
Cell Culture Applications
This protocol outlines the use of CNQX to block kainate receptors in primary neuronal cultures or cell lines expressing recombinant kainate receptors.
Protocol Details:
-
Stock Solution Preparation: As described in section 5.1.
-
Cell Treatment:
-
For acute experiments (e.g., calcium imaging), CNQX can be added to the extracellular solution just before the application of a kainate receptor agonist.
-
For longer-term studies, CNQX can be added directly to the cell culture medium at the desired final concentration.
-
-
Concentration Range: Effective concentrations can range from 1 µM to 20 µM, depending on the cell type and the specific research question.[10][12] It is advisable to perform a dose-response curve to determine the optimal concentration for your system.
-
Assay: Measure the desired cellular response, such as changes in intracellular calcium, membrane potential, or cell viability.
In Vivo Administration
The following provides general guidance for in vivo studies. Specific doses and administration routes will need to be optimized based on the animal model and research objectives.
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) Injection (Rats): Doses ranging from 0.75 to 3 mg/kg have been used to study the effects of CNQX on behavior.[3]
-
Intravenous (i.v.) Injection (Rats): Doses of 3 to 6 mg/kg have been administered to investigate effects on drug self-administration.
-
Topical Application (Xenopus tadpoles): A concentration of 20 µM in the rearing solution has been used to study dendritic development.[13]
Protocol for Solution Preparation for Injection:
-
Vehicle: this compound can be dissolved in sterile saline (0.9% NaCl).
-
Preparation: On the day of injection, dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for the intended injection volume. For example, to administer a 3 mg/kg dose to a 300g rat with an injection volume of 1 mL/kg, you would need a 3 mg/mL solution.
-
Administration: Administer the solution via the chosen route (e.g., i.p. or i.v.). The timing of administration relative to the experimental endpoint is critical and should be determined based on the pharmacokinetics of the compound and the specific experimental design.
Important Considerations
-
Selectivity: CNQX is a non-selective AMPA/kainate receptor antagonist.[1][2][3][4][5] To specifically investigate kainate receptors, it is often necessary to use it in conjunction with other pharmacological tools, such as selective AMPA receptor antagonists (e.g., GYKI 52466) or by studying responses to specific kainate receptor agonists.[8]
-
NMDA Receptor Activity: At higher concentrations (IC50 ~25 µM), CNQX can antagonize the glycine site of NMDA receptors.[3][4][5] This should be considered when using concentrations above the typical range for AMPA/kainate receptor blockade.
-
Solubility: While the disodium salt is water-soluble, it is always good practice to ensure complete dissolution before use. Gentle warming or vortexing may be required.
-
Stability: Aqueous stock solutions are best prepared fresh, but can be stored at -20°C for up to a month.[10] Avoid storing aqueous solutions for extended periods at room temperature.
By carefully considering the information and protocols outlined in this document, researchers can effectively utilize this compound as a valuable tool to elucidate the complex roles of kainate receptors in the central nervous system.
References
- 1. This compound, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 5. CNQX | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kainate receptor - Wikipedia [en.wikipedia.org]
- 10. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 13. Glutamate Receptor Activity Is Required for Normal Development of Tectal Cell Dendrites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing CNQX Disodium Salt for the Study of Retinal Neurons
Introduction
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent, competitive, and water-soluble antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] These ionotropic glutamate (B1630785) receptors are fundamental for mediating fast excitatory synaptic transmission throughout the central nervous system, including the retina. In the intricate circuitry of the retina, glutamate is the primary neurotransmitter used by photoreceptors, bipolar cells, and ganglion cells. CNQX is therefore an invaluable pharmacological tool for researchers to dissect the specific roles of AMPA and kainate receptor-mediated signaling in visual processing, retinal development, and pathophysiology.[3][4]
Its primary application in retinal studies is to selectively block the glutamatergic input to OFF-bipolar cells and other postsynaptic neurons that express AMPA/kainate receptors, allowing for the isolation and study of other synaptic inputs or intrinsic neuronal properties.[1][5]
Mechanism of Action
Glutamate released from presynaptic terminals (e.g., photoreceptors) binds to postsynaptic AMPA and kainate receptors on retinal neurons (e.g., OFF-bipolar cells, horizontal cells). This binding opens non-selective cation channels, leading to an influx of Na⁺ and Ca²⁺, which depolarizes the neuron. CNQX competitively binds to the same site as glutamate on these receptors but does not activate the channel, thereby preventing neurotransmission. While highly potent for AMPA/kainate receptors, it is important to note that at higher concentrations (IC₅₀ ≈ 25 µM), CNQX can also act as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.
Quantitative Data Summary
The following table summarizes key quantitative parameters for CNQX based on various experimental models. Researchers should consider these values as a starting point, as optimal concentrations may vary with the specific preparation and experimental goals.
| Parameter | Value | Receptor/System | Source |
| IC₅₀ | 0.3 µM (400 nM) | AMPA Receptor | [1][6] |
| IC₅₀ | 1.5 µM - 4 µM | Kainate Receptor | [1][6] |
| IC₅₀ | 25 µM | NMDA Receptor (Glycine Site) | [6] |
| Effective Concentration | 10 µM | Full blockade of AMPA receptor-mediated EPSCs in cortical neurons. | [7] |
| Effective Concentration | 20 - 50 µM | Complete block of glutamate-evoked responses in dissociated zebrafish horizontal and OFF-bipolar cells. | [8] |
| Effective Concentration | 20 - 240 µM | Reversible blockade of the ERG d-wave (OFF pathway) in zebrafish eyecup preparations. | [5] |
| Observed Effect | ~40% reduction | Reduction of electrical EPSPs at rectifying electrical synapses (T-to-S synapse). | [9] |
| Observed Effect | Significant decrease | Retardation of dendritic arbor growth rate in complex tectal neurons over 4 hours. | [3] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Light-Evoked Responses
This protocol describes how to use CNQX to isolate NMDA receptor-mediated components of light-evoked excitatory postsynaptic currents (EPSCs) in retinal ganglion cells (RGCs) using a whole-mount retina preparation.
Materials:
-
Dissected whole-mount retina from the model organism (e.g., mouse, rabbit).
-
Ames' medium (or similar bicarbonate-based Ringer's solution), bubbled with 95% O₂ / 5% CO₂.
-
CNQX disodium salt stock solution (e.g., 10 mM in water).
-
APV (NMDA receptor antagonist) for control experiments.
-
Picrotoxin (GABA-A receptor antagonist) and Strychnine (Glycine receptor antagonist) to block inhibitory currents.
-
Whole-cell patch-clamp setup with amplifier, micromanipulator, and data acquisition system.
-
Light stimulator.
-
Perfusion system.
Methodology:
-
Retina Preparation: Dissect the retina in oxygenated Ames' medium under dim red light and mount it photoreceptor-side down in the recording chamber on the microscope stage.
-
Perfusion: Continuously perfuse the retina with heated (32-34°C) and oxygenated Ames' medium at a rate of 2-4 mL/min.
-
Cell Identification: Using DIC optics, target a retinal ganglion cell for whole-cell patch-clamp recording.
-
Baseline Recording:
-
Establish a stable whole-cell voltage-clamp recording.
-
Hold the cell at -70 mV (to measure AMPA/kainate currents) and +40 mV (to measure NMDA currents, relieving the Mg²⁺ block).
-
Record baseline light-evoked EPSCs in response to a series of light flashes. It is advisable to include inhibitory antagonists (e.g., 100 µM Picrotoxin, 1 µM Strychnine) in the bath to isolate excitatory currents.
-
-
CNQX Application:
-
Switch the perfusion to a solution containing the desired concentration of CNQX (e.g., 20 µM) along with the inhibitory antagonists.
-
Allow the drug to perfuse for at least 5-10 minutes to ensure complete equilibration in the tissue.
-
-
Post-CNQX Recording:
-
Repeat the light stimulation protocol while holding the cell at the same potentials as the baseline recording.
-
At -70 mV, the light-evoked EPSC should be significantly reduced or eliminated. The remaining current at +40 mV is primarily mediated by NMDA receptors.[10]
-
-
Washout:
-
Switch the perfusion back to the control Ames' medium (containing inhibitory antagonists but without CNQX).
-
Wash for 10-20 minutes and re-record light-evoked responses to check for recovery of the AMPA/kainate component.
-
Protocol 2: Calcium Imaging of Retinal Neurons
This protocol details the use of CNQX to investigate the contribution of AMPA/kainate receptors to calcium influx in retinal neurons in a retinal slice preparation.
Materials:
-
Retinal slices (150-250 µm thickness).
-
Oxygenated artificial cerebrospinal fluid (aCSF).
-
Calcium indicator dye (e.g., Fura-2 AM, GCaMP variants expressed via AAV).[11][12]
-
This compound stock solution.
-
High-potassium (High K⁺) aCSF for depolarization control.
-
Fluorescence microscopy setup with a fast-switching light source and a sensitive camera.[13]
-
Perfusion chamber.
Methodology:
-
Slice Preparation & Dye Loading:
-
Prepare acute vertical slices of the retina using a vibratome in ice-cold, oxygenated aCSF.
-
For chemical indicators, incubate slices in oxygenated aCSF containing Fura-2 AM (e.g., 5-10 µM) for 30-60 minutes at 32-34°C. For genetically encoded indicators like GCaMP, this step is not needed.[11]
-
-
Imaging Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Identify the neuronal layer of interest (e.g., inner plexiform layer, ganglion cell layer) and select regions of interest (ROIs) corresponding to individual cell bodies or synaptic terminals.
-
-
Baseline Imaging:
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm). For GCaMP, use the appropriate excitation wavelength (e.g., ~488 nm).
-
Establish a stable baseline for 2-5 minutes.
-
-
Stimulation & CNQX Application:
-
Apply a stimulus to evoke calcium transients. This can be a puff of glutamate/AMPA or depolarization with High K⁺ aCSF. Record the resulting change in fluorescence.
-
Wash out the stimulus and allow the fluorescence to return to baseline.
-
Perfuse the slice with aCSF containing CNQX (e.g., 50 µM) for 5-10 minutes.[14]
-
-
Post-CNQX Imaging:
-
Re-apply the same stimulus in the continued presence of CNQX.
-
Record the fluorescence changes. A reduction or complete block of the stimulus-evoked calcium signal indicates that the response was dependent on AMPA/kainate receptor activation.[15]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF/F) or the ratio of fluorescence intensities (for Fura-2) for each ROI.
-
Compare the amplitude of the calcium transients before and after CNQX application.
-
Protocol 3: Immunohistochemistry (IHC) for Receptor Localization
While CNQX itself is not visualized, IHC is a critical complementary technique to identify the specific retinal neurons and layers that express AMPA/kainate receptor subunits, providing an anatomical basis for the functional effects observed with CNQX.
Materials:
-
Whole eye or retina.
-
Fixative: 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotectant: 30% Sucrose (B13894) in PBS.
-
Blocking solution: PBS with 10% normal goat serum and 0.3% Triton X-100.
-
Primary antibodies against AMPA/kainate receptor subunits (e.g., anti-GluA2, anti-GluK1).
-
Fluorophore-conjugated secondary antibodies.
-
Mounting medium with DAPI.
-
Cryostat or vibratome.
-
Fluorescence microscope.
Methodology:
-
Tissue Fixation: Perfuse the animal with 4% PFA or fix the dissected eye/retina by immersion in 4% PFA for 2-4 hours at 4°C.[16]
-
Cryoprotection: After fixation, wash the tissue in PBS and then incubate in 30% sucrose in PBS overnight at 4°C until the tissue sinks.
-
Sectioning: Embed the tissue in OCT medium and cut vertical sections (12-20 µm) using a cryostat. Mount sections on charged glass slides.
-
Permeabilization and Blocking:
-
Wash slides with PBS to remove OCT.
-
Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking solution to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times in PBS (5-10 minutes each).
-
Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections three times in PBS.
-
Mount the coverslip using a mounting medium containing DAPI to label cell nuclei.
-
-
Imaging:
-
Visualize the sections using a confocal or standard fluorescence microscope. The resulting images will show the cellular and subcellular localization of the target AMPA/kainate receptor subunits, providing context for CNQX's effects.
-
Visualizations
Caption: Glutamatergic signaling at a retinal synapse and its inhibition by CNQX.
Caption: A typical experimental workflow for studying retinal neurons using CNQX.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glutamate Receptor Activity Is Required for Normal Development of Tectal Cell Dendrites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Glutamate receptor-mediated retinal neuronal injury in experimental glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 8. Stimulation of sodium pump restores membrane potential to neurons excited by glutamate in zebrafish distal retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Imaging the response of the retina to electrical stimulation with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Functional Imaging of Retinal Neurons Using Red and Green Fluorescent Calcium Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Glutamate Receptor Agonists on Mouse Retinal Astrocyte [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hypoxia-induced retinal ganglion cell damage through activation of AMPA receptors and the neuroprotective effects of DNQX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fixation Strategies For Retinal Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of CNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vivo microdialysis application of CNQX disodium (B8443419) salt, a potent competitive antagonist of AMPA/kainate receptors. In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, allowing for the continuous monitoring of neurotransmitters, metabolites, and the local effects of pharmacological agents. When combined with reverse dialysis, it becomes a valuable tool for the targeted delivery of drugs to specific brain regions. This protocol will focus on the reverse dialysis of CNQX disodium salt to study its effects on the local neurochemical environment.
This compound is a water-soluble form of the quinoxalinedione (B3055175) CNQX, making it suitable for aqueous solutions used in microdialysis.[1][2] It is a potent antagonist at AMPA and kainate receptors and also acts as an antagonist at the glycine (B1666218) site of NMDA receptors.[2] These properties make it a valuable tool for investigating glutamatergic neurotransmission in various physiological and pathological conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 276.12 g/mol | |
| Solubility in Water | Up to 10 mM | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Desiccate at Room Temperature | [1] |
Table 2: Recommended Parameters for In Vivo Microdialysis of this compound
| Parameter | Recommended Range/Value | Notes |
| CNQX Concentration (in aCSF) | 10 - 100 µM | Start with a lower concentration and optimize based on experimental goals. 30µM has been used in vivo.[1] 10µM is effective in brain slices.[2][3] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) | See Table 3 for aCSF formulation. |
| Perfusion Flow Rate | 0.5 - 2.0 µL/min | Slower flow rates generally result in higher recovery of analytes from the tissue.[4] |
| Duration of CNQX Perfusion | ≥ 60 minutes | Allow sufficient time for equilibration and to observe the pharmacological effect. |
| Sample Collection Interval | 10 - 30 minutes | Dependent on the temporal resolution required and the sensitivity of the analytical method. |
Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
Note: The aCSF solution should be prepared with high-purity water, filtered through a 0.2 µm filter, and pH adjusted to 7.4. The composition of aCSF can be modified to more closely mimic the specific ionic environment of the brain's extracellular fluid.[5][6][7][8]
Experimental Protocols
Preparation of this compound Solution
-
Calculate the required mass of this compound: Based on the desired concentration and final volume of the perfusion solution. For example, to prepare 1 mL of a 100 µM solution:
-
Mass (g) = 100 x 10⁻⁶ mol/L * 0.001 L * 276.12 g/mol = 0.000027612 g = 27.6 µg
-
-
Dissolve this compound in aCSF: Accurately weigh the calculated amount of this compound and dissolve it in the appropriate volume of sterile-filtered aCSF (see Table 3).
-
Ensure complete dissolution: Vortex or sonicate briefly if necessary to ensure the salt is fully dissolved.
-
Sterile filter the final solution: Pass the CNQX-aCSF solution through a 0.2 µm syringe filter into a sterile vial.
-
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light.
In Vivo Microdialysis Procedure (Reverse Dialysis)
This protocol assumes the researcher is familiar with stereotaxic surgery and the general principles of in vivo microdialysis.
Materials:
-
Stereotaxic frame
-
Anesthesia system
-
Microdialysis probes (with a molecular weight cut-off suitable for small molecules)
-
Syringe pump
-
Tubing (FEP or PEEK)
-
Fraction collector or collection vials
-
Animal model (e.g., rat, mouse)
-
Prepared CNQX-aCSF solution
-
Standard aCSF (for baseline collection)
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the animal according to an approved protocol.
-
Secure the animal in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe in place with dental cement.
-
Allow the animal to recover from surgery as per institutional guidelines. A recovery period of at least 24-48 hours is recommended.
-
-
Microdialysis Experiment:
-
Connect the inlet of the microdialysis probe to a syringe pump containing standard aCSF.
-
Connect the outlet of the probe to a fraction collector or collection vials.
-
Baseline Collection: Begin perfusing the probe with standard aCSF at the desired flow rate (e.g., 1 µL/min). Collect several baseline samples (typically 3-4) to establish a stable baseline of the analytes of interest.
-
CNQX Perfusion (Reverse Dialysis): Switch the perfusion solution in the syringe pump to the prepared CNQX-aCSF solution.
-
Continue to collect dialysate samples at regular intervals. The duration of CNQX perfusion should be sufficient to observe the expected pharmacological effect.
-
Washout (Optional): After the CNQX perfusion period, switch the perfusion solution back to standard aCSF to observe the washout of the drug's effect.
-
Sample Handling: Immediately after collection, store the dialysate samples at -80°C until analysis to prevent degradation of analytes.
-
-
Post-Experiment Verification:
-
At the end of the experiment, euthanize the animal according to an approved protocol.
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to histologically verify the placement of the microdialysis probe.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on glutamatergic synapses.
Caption: Workflow for in vivo microdialysis with this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. basinc.com [basinc.com]
- 5. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
CNQX Disodium Salt Solution Precipitation: A Technical Troubleshooting Guide
Technical Support Center > Troubleshooting > CNQX Disodium (B8443419) Salt
This guide addresses the common issue of precipitation in CNQX disodium salt solutions, a frequent challenge for researchers in neuroscience and drug development. By systematically evaluating potential causes, you can identify the source of the problem and ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating?
Precipitation of this compound from a solution can be triggered by several factors, including exceeding the solubility limit, improper storage, solvent degradation, or changes in pH and temperature. The following sections provide a detailed breakdown of these potential causes and how to address them.
Q2: What is the solubility of this compound?
The solubility of this compound can vary depending on the solvent and the specific batch of the compound, as the degree of hydration can differ.[1] It is crucial to consult the manufacturer's datasheet for the specific lot you are using. Below is a summary of reported solubility data from various suppliers.
Quantitative Data Summary
For easy comparison, the following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Reported Solubility | Supplier/Source |
| Water | Soluble to 25 mM | Abcam[2] |
| Water | Soluble to 10 mM | Tocris Bioscience, R&D Systems[1][3] |
| Water | Soluble in water (20mM) | Hello Bio[4] |
| Water | >2 mg/mL (warmed) | Sigma-Aldrich |
| DMSO | 25 mg/mL (90.54 mM) | TargetMol[5] |
| DMSO | 10.53 mg/mL (38.14 mM) | MedChemExpress[6] |
| DMSO | 100mM | Hello Bio[7] |
Note: The molecular weight of this compound is 276.12 g/mol (anhydrous basis).[2]
Troubleshooting Precipitation Issues
To diagnose the cause of precipitation, follow the logical workflow outlined below. This process will help you pinpoint the specific step in your experimental protocol that may be contributing to the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Solution Preparation
-
Exceeded Solubility: Compare the concentration of your solution to the solubility data in the table above. If your intended concentration is near or above the reported solubility limit, precipitation is likely.
-
Recommendation: Prepare a new solution at a lower concentration.
-
-
Incomplete Dissolution: The compound may not have fully dissolved initially.
-
Recommendation: Sonication and gentle warming can aid dissolution, especially for solutions in DMSO.[5] For aqueous solutions, warming may also be beneficial. Always ensure the solution is clear before storage or use.
-
-
Solvent Quality: The quality of the solvent can significantly impact solubility.
-
Water: Use high-purity, deionized, or distilled water.
-
DMSO: DMSO is hygroscopic (readily absorbs moisture from the air), and the presence of water can reduce the solubility of some compounds.[6][8]
-
Recommendation: Use fresh, high-quality solvents. When using DMSO, use a newly opened bottle or a properly stored aliquot.
-
Solution Storage
-
Incorrect Temperature: Storing the solution at an inappropriate temperature can cause the solute to precipitate.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to precipitation and degradation of the compound.
-
Recommendation: Aliquot the stock solution into single-use volumes before freezing to avoid repeated temperature cycling.[6]
-
-
Light Exposure: Some compounds are light-sensitive.
-
Recommendation: Store solutions in amber vials or protect them from light. The solid form should also be protected from light.
-
-
Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of the solute and causing precipitation.
-
Recommendation: Ensure vials are tightly sealed.
-
Experimental Use
-
pH Incompatibility: The pH of your experimental buffer or medium may not be compatible with the dissolved this compound, causing it to precipitate.
-
Recommendation: Check the pH of your final solution after adding the this compound stock. Adjust the pH if necessary, although this may affect the compound's activity. It is advisable to test the solubility of this compound in your specific experimental buffer at the final concentration.
-
-
Temperature Shock: Adding a cold stock solution directly to a warm experimental medium can cause the compound to precipitate out of the solution.
-
Recommendation: Equilibrate the stock solution to room temperature before adding it to your experimental setup.[7]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh out 2.76 mg of this compound (assuming a molecular weight of 276.12 g/mol ).
-
Dissolution: Add 1 mL of high-purity water to the solid.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting: Dispense the solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months.[6][7]
Protocol 2: Preparation of a 25 mM DMSO Stock Solution of this compound
-
Weighing: Accurately weigh out 6.9 mg of this compound.
-
Dissolution: Add 1 mL of fresh, high-purity DMSO.
-
Mixing: Vortex the solution. Sonication is recommended to ensure complete dissolution.[5]
-
Aliquoting: Dispense into single-use aliquots in appropriate vials.
-
Storage: Store at -20°C or -80°C.
Signaling Pathway Context: AMPA/Kainate Receptor Antagonism
CNQX is a competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors. By blocking these receptors, CNQX prevents the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby inhibiting excitatory neurotransmission.
Caption: Competitive antagonism of AMPA/Kainate receptors by CNQX.
By following this guide, researchers can effectively troubleshoot and prevent the precipitation of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]
- 3. This compound (1045) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. hellobio.com [hellobio.com]
- 5. CNQX disodium | iGluR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing CNQX Disodium Salt for Complete AMPA Receptor Blockade
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CNQX disodium (B8443419) salt to achieve complete AMPA receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is CNQX disodium salt and what is its primary mechanism of action?
A1: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent and competitive antagonist of AMPA and kainate receptors.[1][2][3] It functions by binding to the glutamate (B1630785) binding site on these receptors, thereby preventing their activation by the endogenous ligand glutamate. The disodium salt form offers improved solubility in aqueous solutions compared to CNQX.[4]
Q2: What is the recommended concentration of this compound for complete AMPA receptor blockade?
A2: A concentration of 10 µM is widely cited as effective for achieving complete or full blockade of AMPA receptors in various experimental setups, including cortical neurons.[2][5] However, inhibitory effects can be observed at concentrations as low as 1 µM.[2][5] The optimal concentration can vary depending on the specific cell type, receptor expression levels, and experimental conditions.
Q3: What are the IC50 values for CNQX?
A3: CNQX exhibits different potencies for various glutamate receptor subtypes. The IC50 values are approximately 0.3-0.4 µM for AMPA receptors and 1.5-4 µM for kainate receptors.[1][3][6][7] It is important to note that CNQX also acts as an antagonist at the glycine (B1666218) binding site of the NMDA receptor, but at a much higher concentration, with an IC50 of about 25 µM.[3][4][6]
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in water.[2] Stock solutions can be prepared in water at concentrations of 10-25 mM.[4] For long-term storage, it is recommended to store the lyophilized powder at -20°C, desiccated.[8] Stock solutions can be stored at -20°C for up to a month, though preparing fresh solutions is ideal.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
Issue 1: Incomplete blockade of AMPA receptor-mediated currents at 10 µM CNQX.
-
Possible Cause 1: High receptor expression or agonist concentration.
-
Solution: Increase the concentration of this compound incrementally. Concentrations up to 20 µM have been used in some preparations.[9] Perform a concentration-response curve to determine the optimal concentration for your specific system.
-
-
Possible Cause 2: Presence of auxiliary proteins.
-
Solution: Be aware that transmembrane AMPA receptor regulatory proteins (TARPs), such as stargazin, can influence the apparent affinity of antagonists.[10] This may require a higher concentration of CNQX for effective blockade.
-
-
Possible Cause 3: Issues with solution stability.
-
Solution: Prepare fresh CNQX solutions for each experiment. Aqueous solutions of CNQX are not recommended for storage longer than one day.[11]
-
Issue 2: Observing unexpected off-target effects.
-
Possible Cause 1: Antagonism of kainate receptors.
-
Solution: CNQX is also a potent antagonist of kainate receptors.[1][3] If your experimental system expresses kainate receptors, the observed effects may not be solely due to AMPA receptor blockade. Consider using a more selective AMPA receptor antagonist like NBQX if kainate receptor activity is a concern.[12]
-
-
Possible Cause 2: Antagonism of NMDA receptors.
-
Possible Cause 3: CNQX-induced receptor internalization.
Issue 3: Precipitation of this compound in the experimental buffer.
-
Possible Cause 1: Limited solubility in specific buffers.
-
Solution: While the disodium salt is water-soluble, high concentrations or specific buffer components might reduce its solubility. Ensure the final concentration does not exceed its solubility limit in your specific experimental medium. Gentle warming may aid dissolution.[14]
-
-
Possible Cause 2: Incorrect pH of the solution.
-
Solution: Ensure the pH of your final experimental solution is within a physiological range (e.g., 7.2-7.4), as pH can affect the solubility of the compound.
-
Quantitative Data Summary
| Parameter | Value | Receptor/Condition |
| IC50 | 0.3 - 0.4 µM | AMPA Receptor |
| IC50 | 1.5 - 4 µM | Kainate Receptor |
| IC50 | ~25 µM | NMDA Receptor (Glycine Site) |
| Working Concentration | 1 - 10 µM | Partial to Full AMPA Receptor Blockade |
| Solubility (Water) | up to 25 mM | This compound |
| Storage (Powder) | -20°C (desiccated) | Long-term |
| Storage (Solution) | -20°C (up to 1 month) | Short-term |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of AMPA Receptor-Mediated EPSCs
This protocol is adapted from methodologies used to assess AMPA receptor blockade in neuronal slices.[5]
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an internal solution for your patch pipette. Prepare a stock solution of this compound (e.g., 10 mM in water).
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from your model organism.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Establish a whole-cell voltage-clamp configuration on a target neuron.
-
Baseline Recording: Hold the neuron at a negative potential (e.g., -70 mV) to isolate glutamatergic currents and minimize voltage-gated channel activity. Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode. Record stable baseline EPSCs for several minutes.
-
CNQX Application: Dilute the CNQX stock solution into the aCSF to the desired final concentration (start with 10 µM). Switch the perfusion to the CNQX-containing aCSF.
-
Blockade Assessment: Continue to evoke and record EPSCs. The amplitude of the EPSCs should decrease as CNQX blocks the AMPA receptors. Continue perfusion until a new stable baseline is reached, indicating maximal blockade at that concentration.
-
Washout: To confirm the reversibility of the block, switch the perfusion back to the control aCSF (without CNQX). The EPSC amplitude should gradually recover.[15][16]
Visualizations
Caption: AMPA receptor signaling and competitive antagonism by CNQX.
Caption: Experimental workflow for optimizing CNQX concentration.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. shellchemtech.com [shellchemtech.com]
- 9. Glutamate Receptor Activity Is Required for Normal Development of Tectal Cell Dendrites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ≥98% (HPLC), solid, AMPA/kainate receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
How to ensure uniform CNQX disodium salt stock solution.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preparing and handling uniform CNQX disodium (B8443419) salt stock solutions for experimental use.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of CNQX disodium salt stock solutions.
Issue 1: The this compound is not fully dissolving.
-
Possible Cause 1: Concentration exceeds solubility limit. The solubility of this compound in water can vary between batches but is generally reported in the range of 10-25 mM.[1] Preparing a solution above this concentration may result in incomplete dissolution.
-
Solution 1:
-
Ensure you are using the batch-specific molecular weight provided on the vial for your calculations.[1]
-
Try adding more solvent in measured volumes until the solid dissolves completely.
-
Consider preparing a more dilute stock solution that is within the known solubility range.
-
-
Possible Cause 2: Insufficient mixing or time. The salt may require thorough mixing to fully dissolve.
-
Solution 2:
-
Vortex or sonicate the solution for a short period.
-
If sonication is not available, gentle warming of the solution can aid dissolution. Be cautious and monitor the solution to avoid degradation.
-
Issue 2: The stock solution appears cloudy or has formed a precipitate after dissolution.
-
Possible Cause 1: Precipitation upon cooling. If the solution was warmed to aid dissolution, it might precipitate as it returns to room temperature.
-
Solution 1:
-
Gently warm the solution again and add a small amount of additional solvent.
-
Before use, always ensure the solution is equilibrated to room temperature and that any precipitate has redissolved.[2]
-
-
Possible Cause 2: Change in pH. Although this compound is more water-soluble than its non-salt form, significant changes in the pH of the solution could potentially affect its solubility.
-
Solution 2:
-
Use high-purity, neutral pH water for preparing the solution.
-
If using a buffer, ensure the pH is compatible with the stability of this compound.
-
Issue 3: The solid this compound appears sticky or has changed color.
-
Possible Cause: The compound is hygroscopic. Contact with air can cause the solid to absorb moisture, leading to a change in appearance.[2]
-
Solution: This should not affect the performance of the product.[2] However, it is recommended to store the solid material in a desiccator and in a sealed container to minimize moisture absorption.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is high-purity water.[2] It is significantly more water-soluble than the standard CNQX.[1]
Q2: What is the maximum solubility of this compound in water?
A2: The maximum solubility is reported to be between 10 mM and 25 mM in water.[1] It's advisable to consult the datasheet for the specific batch you are using.
Q3: How should I store the solid this compound?
A3: The solid should be stored desiccated at room temperature.[1]
Q4: How should I store the this compound stock solution?
A4: It is best to prepare solutions fresh on the day of use.[2] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.[3]
Q5: My stock solution was frozen and now there is a precipitate. What should I do?
A5: Before use, equilibrate the solution to room temperature and ensure that any precipitate has fully redissolved.[2] Gentle warming and vortexing can assist in redissolving the compound.
Data Presentation
| Parameter | Value | Solvent | Source(s) |
| Solubility | 10 mM (2.76 mg/mL) | Water | [1] |
| 20 mM | Water | [2] | |
| 25 mM | Water | ||
| >2 mg/mL (warmed) | Water | ||
| Storage (Solid) | Desiccate at Room Temperature | N/A | [1] |
| Storage (Solution) | Up to 1 month at -20°C | Water | [2][3] |
| Up to 6 months at -80°C | Water | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
Materials:
-
This compound (use batch-specific molecular weight, e.g., 276.12 g/mol )[1]
-
High-purity, sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 276.12 g/mol * (1000 mg / 1 g) = 2.76 mg
-
-
Weigh the this compound: Carefully weigh out the calculated mass of the this compound.
-
Dissolution:
-
Add the weighed this compound to a sterile tube.
-
Add the desired volume of high-purity water (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Inspect for complete dissolution: Visually inspect the solution to ensure no solid particles remain.
-
Troubleshooting Dissolution: If the solid is not fully dissolved:
-
Continue to vortex for an additional 1-2 minutes.
-
Alternatively, sonicate the tube for a short period.
-
Gentle warming in a water bath can also be used, but do not overheat.
-
-
Storage:
Mandatory Visualization
Caption: Troubleshooting workflow for preparing uniform this compound solutions.
Caption: CNQX competitively antagonizes AMPA/kainate receptors, blocking glutamate binding.
References
CNQX disodium salt color change and potential degradation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNQX disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: My CNQX disodium salt has changed color from yellow/orange to a reddish-brown. Is it degraded?
A1: Not necessarily. This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air. This hydration process can cause a color change to orange, red, or brown.[1][2] According to manufacturers, this color change does not typically affect the product's performance. However, it is a reminder to ensure proper storage conditions to minimize moisture absorption.
Q2: What is the proper way to store this compound?
A2: To maintain the integrity of the compound, it should be stored under desiccating conditions, protected from light.[3] For long-term storage, +4°C is recommended, although some suppliers state that room temperature is also acceptable if the product is kept dry.[3]
Q3: How should I prepare and store solutions of this compound?
A3: It is highly recommended to prepare aqueous solutions of this compound fresh on the day of use. If a stock solution needs to be stored, it should be aliquoted and kept at -20°C for up to one month to minimize degradation.[1][3] Before use, allow the solution to equilibrate to room temperature.
Q4: What is the solubility of this compound?
A4: this compound is soluble in water. Different suppliers report slightly different maximum concentrations, generally ranging from 10 mM to 25 mM.[2][3] Warming the solution may aid in dissolution.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Suspected Loss of Activity
If you observe a loss of efficacy or unexpected results in your experiments, it is prudent to consider the stability of your this compound solution.
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Confirm that the solution was prepared fresh or, if stored, that it was kept at -20°C for no longer than one month.
-
Ensure the solution was protected from light during storage.
-
-
Prepare a Fresh Solution:
-
Prepare a new solution from your solid stock of this compound.
-
Repeat the experiment with the freshly prepared solution.
-
-
Assess Purity via HPLC (If available):
-
If the issue persists, the purity of the solid compound may need to be assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.[4]
-
A stability-indicating HPLC method can separate the intact drug from any degradation products.
-
Issue 2: Solid Material Appears Clumpy or Sticky
This is a common observation due to the hygroscopic nature of this compound.[2]
Preventative Measures:
-
Minimize Air Exposure: When weighing the compound, do so quickly and in an environment with low humidity if possible.
-
Proper Storage: Always store the solid compound in a tightly sealed container with a desiccant.
Corrective Action:
-
If the material has become clumpy, it can still be used, as this is primarily due to moisture absorption. Ensure accurate weighing. The performance of the product should not be affected.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Yellow, orange, brown, or red solid | [1][2][5] |
| Molecular Formula | C₉H₂N₄Na₂O₄ | [3] |
| Molecular Weight | 276.12 g/mol (anhydrous basis) | [3] |
| Purity (Typical) | ≥98% (by HPLC) | [4] |
Table 2: Recommended Storage Conditions
| Form | Condition | Duration | Source(s) |
| Solid | Desiccate at +4°C or Room Temperature, Protect from Light | Up to 12 months or more | [3] |
| Aqueous Solution | -20°C, Protected from Light | Up to 1 month | [1][3] |
| Aqueous Solution | Room Temperature | Prepare fresh for daily use |
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound quickly in a low-humidity environment if possible.
-
Add the appropriate volume of high-purity water to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be used to aid dissolution.
-
If not for immediate use, aliquot the solution into light-protected tubes and store at -20°C.
Protocol 2: Outline for a Stability-Indicating HPLC Purity Assay
This is a general outline. Specific parameters may need to be optimized for your system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where CNQX has significant absorbance.
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample of the solution , diluted to a similar concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. The presence of significant additional peaks in the sample chromatogram, which are absent in the standard, may indicate the presence of degradation products. The area of the main CNQX peak can be used to quantify its concentration relative to the standard.
-
Mandatory Visualizations
Caption: CNQX competitively antagonizes AMPA and kainate receptors.
Caption: Workflow for addressing this compound color change.
Caption: Workflow for evaluating the stability of CNQX solutions.
References
- 1. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Minimizing off-target effects of CNQX disodium salt.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CNQX disodium (B8443419) salt, with a specific focus on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CNQX disodium salt?
A1: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent and competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate fast excitatory neurotransmission in the central nervous system.[1][2][3][4]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of CNQX is its antagonism of the glycine (B1666218) modulatory site on the NMDA (N-methyl-D-aspartate) receptor complex.[1][4][5][6] This can lead to a reduction in NMDA receptor-mediated currents, which may confound experimental results aimed at isolating AMPA/kainate receptor function.
Q3: How can I minimize the off-target effects of CNQX on NMDA receptors?
A3: There are two main strategies to minimize the off-target effects of CNQX on NMDA receptors:
-
Increase Glycine Concentration: Since CNQX competes with glycine at the NMDA receptor's co-agonist site, increasing the concentration of glycine in your experimental buffer can help to outcompete CNQX and reduce its inhibitory effect on NMDA receptors.[1][7]
-
Use a More Selective Antagonist as a Control: Employing a more selective AMPA/kainate receptor antagonist, such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), in a parallel experiment can help to differentiate the effects of AMPA/kainate receptor blockade from the off-target NMDA receptor effects of CNQX.[2][8] NBQX has a much lower affinity for the glycine site of the NMDA receptor.[8]
Q4: What is the recommended working concentration for this compound?
A4: The effective concentration of CNQX can vary depending on the experimental preparation. For complete blockade of AMPA receptors, a concentration of 10 µM is commonly used.[9] However, effects on AMPA receptors can be observed at concentrations as low as 1 µM.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: How should I prepare and store this compound solutions?
A5: this compound is soluble in water.[2] For stock solutions, it is advisable to dissolve it in water or a suitable buffer. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Data Presentation
| Parameter | CNQX | NBQX | Notes |
| Primary Target | AMPA/Kainate Receptors | AMPA/Kainate Receptors | Both are competitive antagonists. |
| IC50 for AMPA Receptors | ~0.3 - 0.4 µM[1][3][4][10] | More potent than CNQX | NBQX is generally considered a more potent and selective AMPA receptor antagonist.[2][8] |
| IC50 for Kainate Receptors | ~1.5 µM[1][3][4] | Also antagonizes kainate receptors | |
| Off-Target | Glycine site of NMDA Receptors | Minimal | NBQX has significantly less affinity for the NMDA receptor glycine site.[8] |
| IC50 for NMDA Receptor (Glycine Site) | ~5.7 - 25 µM[1][3][4] | Not a primary concern | |
| Water Solubility | Good (as disodium salt) | Good (as disodium salt) | This compound is readily soluble in aqueous solutions.[2] |
Experimental Protocols
Protocol 1: Isolating AMPA/Kainate Receptor-Mediated Currents and Mitigating NMDA Receptor Off-Target Effects
Objective: To pharmacologically isolate AMPA/kainate receptor-mediated currents while minimizing the confounding off-target antagonism of NMDA receptors by CNQX.
Materials:
-
This compound
-
Glycine
-
D-AP5 (selective NMDA receptor antagonist)
-
Bicuculline (B1666979) (GABA-A receptor antagonist)
-
Tetrodotoxin (TTX, voltage-gated sodium channel blocker)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in water.
-
Prepare aCSF containing bicuculline (e.g., 10 µM) and TTX (e.g., 0.5 µM) to block inhibitory currents and action potentials, respectively.
-
Prepare two experimental aCSF solutions:
-
Control NMDA: aCSF with bicuculline, TTX, and a low concentration of glycine (e.g., 1 µM).
-
High Glycine: aCSF with bicuculline, TTX, and a high concentration of glycine (e.g., 100 µM).
-
-
-
Electrophysiological Recording:
-
Establish a whole-cell voltage-clamp recording from your neuron of interest.
-
Hold the neuron at a negative potential (e.g., -70 mV) to minimize NMDA receptor activation by removing the magnesium block.
-
Evoke synaptic currents using an extracellular stimulating electrode.
-
-
Experimental Conditions:
-
Baseline: Record baseline excitatory postsynaptic currents (EPSCs) in the Control NMDA solution.
-
Isolate AMPA/Kainate Currents: Apply D-AP5 (e.g., 50 µM) to block NMDA receptor-mediated currents. The remaining current is primarily mediated by AMPA and kainate receptors.
-
Apply CNQX in Low Glycine: While in the presence of D-AP5, apply CNQX (e.g., 10 µM) in the Control NMDA solution. Observe the blockade of the AMPA/kainate receptor-mediated current.
-
Assess Off-Target Effect: Wash out D-AP5 and CNQX. Perfuse the cell with the Control NMDA solution. Apply CNQX alone and observe the effect on the total EPSC.
-
Mitigate Off-Target Effect: Wash out CNQX. Perfuse the cell with the High Glycine solution. Re-apply CNQX at the same concentration and observe the effect on the total EPSC. The inhibitory effect on the NMDA receptor component should be reduced in the presence of high glycine.
-
Protocol 2: Using NBQX as a Control for CNQX Specificity
Objective: To confirm that the observed effects of CNQX are due to AMPA/kainate receptor antagonism and not its off-target effects on NMDA receptors.
Materials:
-
This compound
-
NBQX disodium salt
-
D-AP5
-
aCSF
Procedure:
-
Experimental Design:
-
Divide your experimental preparations into two groups: one to be treated with CNQX and the other with NBQX.
-
-
Electrophysiological Recording:
-
Establish stable whole-cell recordings.
-
Record baseline EPSCs.
-
-
Drug Application:
-
Group 1 (CNQX): Apply CNQX (e.g., 10 µM) and record the effect on the EPSCs.
-
Group 2 (NBQX): Apply NBQX (e.g., 10 µM) and record the effect on the EPSCs.
-
-
Data Analysis:
-
Compare the effects of CNQX and NBQX on the EPSC amplitude and kinetics. If the effects are comparable, it provides evidence that the observed phenomenon is primarily mediated by AMPA/kainate receptor blockade.
-
To further confirm the lack of NMDA receptor involvement, you can perform the experiment in the presence of D-AP5. The effects of both CNQX and NBQX should be similar in the presence of D-AP5 if the primary target is the AMPA/kainate receptor.
-
Mandatory Visualizations
Caption: Glutamatergic signaling pathway and points of CNQX interaction.
Caption: Experimental workflow for minimizing CNQX off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete blockade of excitatory currents | Insufficient CNQX concentration: The concentration may be too low for the specific preparation. | Perform a dose-response curve to determine the optimal inhibitory concentration. A common concentration for full AMPA receptor blockade is 10 µM.[9] |
| Poor drug perfusion: The drug may not be reaching the tissue effectively. | Ensure your perfusion system is working correctly and allows for complete and rapid solution exchange. | |
| Unexpected inhibitory effects on NMDA receptor-mediated events | Off-target antagonism: CNQX is known to antagonize the glycine site of the NMDA receptor.[1][4] | Increase the concentration of glycine in your recording solution (e.g., to 100 µM) to outcompete CNQX at the NMDA receptor.[1] Use a more selective antagonist like NBQX as a control.[2][8] |
| Variability in results between experiments | Inconsistent glycine concentration: Fluctuations in glycine levels in the aCSF can alter the degree of off-target NMDA receptor antagonism by CNQX. | Maintain a consistent and known concentration of glycine in all your experimental solutions. |
| Degradation of CNQX solution: The compound may lose potency if not stored properly or if solutions are old. | Prepare fresh CNQX solutions for each experiment. | |
| Difficulty isolating pure AMPA/kainate currents | Incomplete blockade of NMDA receptors: The concentration of the NMDA receptor antagonist (e.g., D-AP5) may be insufficient. | Ensure you are using a saturating concentration of a selective NMDA receptor antagonist like D-AP5 (e.g., 50 µM). |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Figure 1 from NMDA and AMPA receptors: old channels, new tricks | Semantic Scholar [semanticscholar.org]
- 10. CNQX - Wikipedia [en.wikipedia.org]
How to wash out CNQX disodium salt effectively from a preparation.
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively washing out CNQX disodium (B8443419) salt from experimental preparations.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of CNQX disodium salt relevant for its removal?
A1: Understanding the solubility of this compound is crucial for developing an effective washing protocol. It is a more water-soluble form of CNQX.[1][2] Key solubility characteristics are summarized below:
| Solvent | Solubility | Source |
| Water | Soluble up to 25 mM | Abcam[3] |
| Water | Soluble up to 10 mM (2.76 mg/mL) | Tocris Bioscience |
| Warmed Water | >2 mg/mL | Sigma-Aldrich[4] |
| DMSO | 10.53 mg/mL (with heating and pH adjustment) | MedChemExpress[5] |
| Aqueous Buffers | Sparingly soluble | Cayman Chemical[6] |
The non-disodium salt form, CNQX, is soluble in organic solvents like DMSO and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[6] The disodium salt form exhibits higher water solubility, which is a key factor to consider during washing steps.
Q2: What are the general principles for washing out this compound?
A2: The primary principle for removing this compound is to exploit its solubility properties. Since it is water-soluble, washing with aqueous solutions is a primary method. For preparations where the target compound is insoluble or bound to a solid support (e.g., tissue slices, cell cultures, beads), perfusion or multiple washes with a suitable buffer can effectively remove the salt. In cases where the target molecule is in solution, techniques like dialysis or diafiltration may be necessary.
Q3: Can I use organic solvents to wash out this compound?
A3: While the parent compound CNQX has good solubility in organic solvents like DMSO and DMF, the disodium salt is more polar and thus more water-soluble.[6] Using a high-polarity organic solvent miscible with water, such as acetone, could potentially be used in a precipitation-based purification strategy for a target compound if the target is insoluble in that solvent mixture.
Troubleshooting Guides
Issue 1: Residual this compound is interfering with downstream applications.
Possible Cause: Inadequate washing or perfusion volume and/or duration.
Solution:
-
Increase Wash Volume and Frequency: Increase the volume of the washing buffer and the number of washing steps. For static cultures or preparations, perform at least 3-5 washes.
-
Optimize Perfusion Rate: For preparations in a flow-through system (e.g., brain slices in a recording chamber), increase the perfusion rate or the duration of the washout period.
-
Consider Dialysis: If your target molecule is a macromolecule in solution, consider dialysis against a large volume of buffer to remove the small molecule this compound.
Experimental Protocol: Enhanced Washing of Adherent Cell Cultures
-
Aspirate Media: Carefully aspirate the medium containing this compound from the cell culture vessel.
-
Initial Rinse: Gently add a volume of pre-warmed, sterile phosphate-buffered saline (PBS) or a suitable buffer equivalent to the original media volume. Rock the vessel gently for 1-2 minutes.
-
Aspirate and Repeat: Aspirate the wash buffer. Repeat the rinsing step 3-5 times.
-
Final Incubation: After the final wash, add fresh, pre-warmed culture medium and incubate for a desired "recovery" period before proceeding with downstream experiments.
Issue 2: The target compound is being lost during the washing process.
Possible Cause: The target compound may have some solubility in the wash buffer.
Solution:
-
Modify Wash Buffer Composition: Adjust the pH or ionic strength of the wash buffer to minimize the solubility of your target compound.
-
Use a Colder Wash Buffer: Performing the wash steps at a lower temperature (e.g., 4°C) can decrease the solubility of many compounds.
-
Precipitation and Centrifugation: If applicable, consider a method where you precipitate your target compound, centrifuge to form a pellet, and then wash the pellet with a buffer in which this compound is soluble but your compound is not.
Experimental Protocol: Precipitation and Washing
-
Induce Precipitation: Add an anti-solvent (a solvent in which your target compound is insoluble) to the solution to precipitate the target compound.
-
Centrifugation: Centrifuge the mixture at an appropriate speed and duration to pellet the precipitated target compound.
-
Supernatant Removal: Carefully decant and discard the supernatant containing the dissolved this compound.
-
Pellet Washing: Resuspend the pellet in a small volume of the anti-solvent.
-
Repeat: Centrifuge again, discard the supernatant, and repeat the wash step as necessary.
-
Drying: After the final wash, dry the pellet to remove residual solvent before redissolving it in a suitable buffer for your downstream application.
Visualizations
Caption: A generalized workflow for washing out this compound from a preparation.
Caption: Troubleshooting logic for common issues when removing this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, AMPA / kainate antagonist (CAS 479347-85-8) | Abcam [abcam.com]
- 4. ≥98% (HPLC), solid, AMPA/kainate receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
CNQX Disodium Salt Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of CNQX disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: Is CNQX disodium salt light sensitive?
Yes, this compound is light sensitive. It is recommended to protect the solid compound and its solutions from light to prevent potential degradation.[1][2]
Q2: How should I store this compound?
The solid form of this compound should be stored desiccated at room temperature and protected from light.[1][2] Stock solutions can be stored at -20°C for up to one month.[3][4] It is advisable to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[5][6]
Q3: What is the solubility of this compound?
This compound is soluble in water. The solubility is reported to be up to 10 mM, 20 mM, or 25 mM depending on the supplier.[7] One supplier specifies a solubility of >2 mg/mL in warmed water.[1]
Q4: My this compound changed color upon weighing. Is it degraded?
It is normal for this compound, which is a hygroscopic solid, to change color (e.g., to a brown or yellow solid) upon contact with air.[3] This should not affect its performance, but it is recommended to store the material in a sealed container.[3]
Q5: What is the mechanism of action of CNQX?
CNQX is a potent and competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[8] It also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, although with a lower affinity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound is difficult to dissolve. | The solution may be at too high a concentration. The compound may require warming to fully dissolve. | Try preparing a more dilute solution. Gently warm the solution to aid dissolution, as some suppliers suggest using warmed water.[1] Ensure the water is of high purity. |
| Stock solution appears non-uniform or sticky. | This has been reported by other users. The compound can be sticky. | Vortex the stock solution thoroughly before making dilutions to ensure homogeneity. |
| Precipitate forms in the stock solution after storage. | The solution may have become too concentrated upon freezing, or the storage time may have been exceeded. | Before use, equilibrate the solution to room temperature and ensure any precipitate has redissolved. If it does not redissolve, it is best to prepare a fresh solution. |
| Variability in experimental results between batches. | The molecular weight of this compound hydrate (B1144303) can be batch-specific due to varying degrees of hydration. | Always use the batch-specific molecular weight provided on the certificate of analysis when calculating concentrations for your stock solutions. |
| Unexpected biological effects observed. | CNQX can have off-target effects, such as acting on the glycine site of NMDA receptors or increasing GABA-mediated synaptic transmission through an AMPA/kainate receptor-independent mechanism. | Be aware of the potential for off-target effects and include appropriate controls in your experiments to isolate the effects on AMPA/kainate receptors. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 276.12 g/mol (anhydrous basis) | |
| Molecular Formula | C₉H₂N₄Na₂O₄ | |
| Purity | ≥98% (HPLC) | |
| IC₅₀ for AMPA receptors | 0.3 µM | |
| IC₅₀ for Kainate receptors | 1.5 µM | |
| IC₅₀ for NMDA receptor (glycine site) | 25 µM | |
| Solubility in Water | 10 mM - 25 mM | [7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (use batch-specific molecular weight for calculations)
-
High-purity sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Aluminum foil
Procedure:
-
Determine the mass required: Using the batch-specific molecular weight (MW) from the certificate of analysis, calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution with a MW of 276.12 g/mol :
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 276.12 g/mol = 0.0027612 g = 2.76 mg
-
-
Weigh the compound: In a controlled environment with minimal light exposure, carefully weigh the calculated amount of this compound. As the compound is hygroscopic, perform this step as quickly as possible.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity sterile water.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming may be applied.
-
Protection from light: Wrap the tube in aluminum foil to protect the solution from light.
-
Storage: For immediate use, keep the solution on ice and protected from light. For long-term storage, aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C for up to one month.[3][4] Avoid repeated freeze-thaw cycles.[5][6]
Quality Control:
-
Visually inspect the solution to ensure it is free of particulates.
-
Before use, allow frozen aliquots to thaw completely at room temperature and vortex briefly to ensure homogeneity.
Visualizations
References
- 1. This compound hydrate 98 (HPLC) CAS 115066-14-3 [sigmaaldrich.com]
- 2. ≥98% (HPLC), solid, AMPA/kainate receptor antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. CNQX - Wikipedia [en.wikipedia.org]
Dealing with hydroscopic nature of CNQX disodium salt.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hydroscopic nature of CNQX disodium (B8443419) salt. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is CNQX disodium salt and what are its primary applications?
This compound is a potent and competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors.[1][2][3][4] It is more water-soluble than its parent compound, CNQX.[3] It is also known to act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[3][5] Due to these properties, it is widely used in neuroscience research to:
-
Isolate GABAA receptor-mediated spontaneous inhibitory postsynaptic currents.[3]
-
Antagonize non-NMDA receptor-mediated responses in cell cultures.[3]
-
Investigate neuroprotective effects in models of ischemia.[3][5]
Q2: What does it mean that this compound is "hydroscopic"?
The term "hydroscopic" (often used interchangeably with hygroscopic) means that this compound has a tendency to absorb moisture from the surrounding atmosphere.[2] This can lead to the solid material changing in appearance, becoming sticky, and potentially altering its chemical and physical properties.[2]
Q3: How should I store this compound to minimize water absorption?
To minimize moisture absorption, it is recommended to store this compound in a desiccator at room temperature.[2][3] The container should be tightly sealed. For long-term storage of stock solutions, it is advisable to aliquot and freeze them at -20°C.[2]
Q4: How does the hydration of this compound affect its molecular weight and the preparation of stock solutions?
The molecular weight of this compound can vary from batch to batch due to the degree of hydration.[6][7][8] This is a critical consideration when preparing stock solutions of a specific molarity. Always refer to the batch-specific molecular weight provided on the product's certificate of analysis to ensure accurate calculations.[7][8] Some suppliers offer pre-weighed "EasyPacks" to simplify the preparation of stock solutions to a known concentration.[9]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Experimental Results
Potential Cause: The hydroscopic nature of this compound can lead to inaccuracies in weighing, resulting in stock solutions with lower-than-expected concentrations. The absorbed water will contribute to the measured weight, meaning you are weighing less of the active compound.
Solution Workflow:
Caption: Workflow for handling hydroscopic this compound.
Issue 2: The solid this compound appears clumpy or "sticky."
Potential Cause: This is a direct result of water absorption from the atmosphere.[2] While this may not necessarily indicate degradation, it makes accurate weighing challenging and suggests that the compound has been exposed to ambient humidity.
Solutions:
-
For future prevention: Ensure the product vial is always tightly sealed and stored in a desiccator.
-
For current use: If you must use a "sticky" batch, it is highly recommended to prepare a stock solution of the entire vial's contents. This circumvents the issue of inaccurate weighing of small quantities. You can then determine the precise concentration of this stock solution using analytical methods such as UV-Vis spectrophotometry if a reference standard is available.
Issue 3: Precipitate forms in my stock solution upon storage.
Potential Cause: While this compound is water-soluble, its solubility is finite (e.g., up to 10 mM or 20 mM in water).[2][3] If a highly concentrated stock solution is prepared and stored at a lower temperature (e.g., 4°C or -20°C), the compound may precipitate out of solution.
Solutions:
-
Warm the solution: Gently warm the solution and vortex or sonicate to redissolve the precipitate before use.
-
Prepare less concentrated stock solutions: If precipitation is a recurring issue, consider preparing and storing less concentrated stock solutions.
-
Fresh preparation: For the most reliable results, prepare solutions fresh on the day of the experiment.[2]
Quantitative Data
Table 1: Hygroscopicity Classification (European Pharmacopoeia)
| Classification | Weight Gain (after 24h at 25°C and 80% RH) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | > 0.2% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
Data based on European Pharmacopoeia guidelines.[10]
Table 2: Illustrative Example of Water Uptake's Impact on Concentration
This table provides a hypothetical scenario to illustrate how water absorption can affect the actual concentration of your stock solution.
| Assumed Water Content by Weight | Actual Weight of CNQX per 10 mg Weighed | Resulting Concentration (for 10 ml of a 1 mM target solution) | % Error in Concentration |
| 0% | 10.0 mg | 1.00 mM | 0% |
| 2% (Hygroscopic) | 9.8 mg | 0.98 mM | -2% |
| 5% | 9.5 mg | 0.95 mM | -5% |
| 10% | 9.0 mg | 0.90 mM | -10% |
| 15% (Very Hygroscopic) | 8.5 mg | 0.85 mM | -15% |
This is an illustrative table to demonstrate the potential for error.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Acclimatization: Allow the vial of this compound to come to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a low-humidity environment if available (e.g., a glove box), or as quickly as possible in a standard lab environment, weigh the desired amount of this compound. Use the batch-specific molecular weight for your calculations.
-
Dissolution: Immediately add the weighed solid to the calculated volume of high-purity water (e.g., Milli-Q). Vortex or sonicate until the solid is completely dissolved. The solution should be a clear orange to red color.
-
Storage: If not for immediate use, filter the solution through a 0.22 µm syringe filter into a sterile container. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2]
Signaling Pathways
CNQX primarily acts on AMPA and kainate receptors, and also has a modulatory effect on NMDA receptors.
AMPA/Kainate Receptor Antagonism
Caption: CNQX blocks glutamate binding to AMPA/Kainate receptors.
Modulation of NMDA Receptors
CNQX can also antagonize the glycine binding site on the NMDA receptor, which is necessary for its activation by glutamate.[3][5]
Caption: CNQX antagonizes the glycine co-agonist site on NMDA receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Item - Schematic diagram of the AMPA receptor trafficking model. - Public Library of Science - Figshare [plos.figshare.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
Verifying the purity of a new batch of CNQX disodium salt.
Technical Support Center: CNQX Disodium (B8443419) Salt
This guide provides researchers, scientists, and drug development professionals with essential information for verifying the purity and handling of new batches of CNQX disodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of a high-purity batch of this compound?
A new batch of this compound should be a solid powder, with a color ranging from orange to red.[1][2] It is expected to be soluble in water. Different suppliers report slightly varying maximum concentrations, from 10 mM to 25 mM in water.[3] It may require warming to fully dissolve.[1]
Q2: What is the typical purity specification for research-grade this compound?
Most commercial suppliers provide this compound with a purity of ≥98% or >99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][3][4] Always refer to the batch-specific Certificate of Analysis (CoA) for the exact purity value.
Q3: What are the primary analytical techniques recommended for in-house purity verification?
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for quantifying the purity of the main component and detecting any impurities.[3][4]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the compound (276.12 g/mol on an anhydrous basis) and identifying the mass of any potential impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the chemical identity of the compound and characterizing impurities.
Q4: My prepared stock solution of this compound looks non-uniform or has visible precipitate. What should I do?
This has been noted by other researchers.[3] First, ensure the solution is thoroughly mixed by vortexing or stirring. Gentle warming can also aid dissolution.[1] If particulates persist, it could indicate that the solubility limit has been exceeded or that the compound has begun to degrade. Prepare fresh solutions daily if possible.[5] For storage, filter the solution through a 0.22 µm syringe filter into a fresh, sterile tube and store at -20°C for up to one month.[5]
Troubleshooting Guide: Purity & Performance Issues
| Issue | Potential Cause | Recommended Action |
| Measured purity by HPLC is significantly lower than the supplier's specification. | 1. Compound Degradation: The compound may have been exposed to light or moisture.[1] this compound should be stored desiccated.[3] | 1. Review Storage: Confirm that the vial was stored in a dry, dark environment as recommended. |
| 2. Synthesis Impurities: The batch may contain residual starting materials or by-products. | 2. Identify Impurities: Use LC-MS to determine the mass of unknown peaks. Use NMR to gain structural information about the impurities. | |
| 3. Incorrect HPLC Method: The column, mobile phase, or gradient may not be suitable for resolving CNQX from its impurities. | 3. Optimize Protocol: Refer to the example HPLC protocol below and optimize the method for your system. | |
| Experimental results are inconsistent, even though HPLC purity appears acceptable. | 1. Inaccurate Concentration: The compound is often supplied as a hydrate (B1144303) (C₉H₂N₄Na₂O₄ · xH₂O), and the water content can vary between batches.[1][4] Weighing the powder without accounting for hydration will lead to a lower-than-expected molar concentration. | 1. Use Batch-Specific MW: Always use the batch-specific molecular weight from the Certificate of Analysis to calculate concentrations.[3] If this is not available, consider the anhydrous molecular weight (276.12 g/mol ) as an approximation, but be aware of the potential for error. |
| 2. Solution Instability: The compound may be degrading in your aqueous solution over time. | 2. Prepare Fresh Solutions: Prepare solutions on the day of use.[5] If storage is required, aliquot and freeze at -20°C for no longer than one month.[5] | |
| 3. pH of Final Solution: The salt form can affect the pH of your experimental buffer, potentially influencing biological activity. | 3. Check pH: Measure and adjust the pH of your final assay medium after adding the this compound solution. |
Data Presentation
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 6-Cyano-7-nitroquinoxaline-2,3-dione disodium salt | [3] |
| Molecular Formula | C₉H₂N₄Na₂O₄ | |
| Molecular Weight | 276.12 g/mol (anhydrous basis) | [1] |
| Appearance | Orange to red solid | [1][2] |
| Purity Specification | ≥98% (by HPLC) | [1][3] |
| Solubility (Water) | Up to 10-25 mM | [3] |
| Storage (Solid) | Desiccate at Room Temperature, Protect from Light | [1][3] |
Table 2: Example HPLC Parameters for Purity Analysis
Note: This is a general starting protocol and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) scan |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve this compound in water or a water/acetonitrile mixture to a final concentration of approximately 1 mg/mL.
-
System Setup: Equilibrate the HPLC system (column, pumps, detector) with the mobile phase conditions outlined in Table 2.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes to ensure all potential late-eluting impurities are observed.
-
Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the peak area of the main CNQX peak by the total area of all peaks and multiplying by 100.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution
-
Determine Mass: Refer to the batch-specific Certificate of Analysis for the molecular weight, which accounts for hydration.[3] If the MW is 294.13 g/mol for a specific batch, you would weigh 2.94 mg to prepare 1 mL of a 10 mM solution. (Mass = Molarity x Volume x Molecular Weight).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity water (e.g., Milli-Q).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be required.[1]
-
Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the solution into single-use volumes and store at -20°C for up to one month.[5] Avoid repeated freeze-thaw cycles.
Visualizations
References
- 1. This compound hydrate 98 (HPLC) CAS 115066-14-3 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound hydrate 98 (HPLC) CAS 115066-14-3 [sigmaaldrich.com]
- 5. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
Technical Support Center: CNQX Disodium Salt and NMDA Receptor Glycine Site Interactions
Welcome to the technical support center for researchers utilizing CNQX disodium (B8443419) salt in studies involving NMDA receptors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CNQX disodium salt?
A1: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent competitive antagonist of AMPA and kainate receptors.[1][2][3][4] However, it is crucial to note that CNQX also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[1][2][5]
Q2: How does CNQX affect the NMDA receptor?
A2: CNQX competitively inhibits the binding of the co-agonist glycine to its modulatory site on the NMDA receptor.[6][7] This antagonism reduces the overall activation of the NMDA receptor, even in the presence of the primary agonist, glutamate (B1630785). The antagonism of NMDA receptor-mediated responses by CNQX can be reversed by increasing the extracellular concentration of glycine.[6][7]
Q3: Is CNQX selective for the NMDA receptor's glycine site?
A3: No, CNQX is not selective. It exhibits significantly higher affinity for AMPA and kainate receptors compared to the NMDA receptor glycine site.[1][2][5] Therefore, at concentrations that block the NMDA glycine site, AMPA and kainate receptors will also be substantially inhibited. For experiments requiring selective antagonism of the NMDA glycine site, other compounds should be considered. If the goal is to specifically block AMPA receptors, NBQX is a more selective alternative.
Q4: What is the advantage of using this compound over CNQX?
A4: The primary advantage of the disodium salt form is its increased solubility in aqueous solutions, making it easier to prepare stock solutions and use in physiological buffers.[7][8]
Q5: What are the recommended working concentrations for this compound?
A5: The effective concentration of CNQX can vary depending on the experimental preparation and the specific receptors being targeted. For complete blockade of AMPA receptors, a concentration of 10 µM is commonly used.[9] To study the effects on the NMDA receptor glycine site, concentrations in the range of 10-30 µM have been utilized, though it's important to be aware of the concurrent AMPA/kainate receptor blockade at these concentrations.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of CNQX on NMDA receptor-mediated currents. | 1. Saturating Glycine Concentration: The glycine concentration in your experimental buffer may be too high, outcompeting CNQX for the binding site. 2. Incorrect Drug Concentration: The concentration of CNQX may be too low to effectively antagonize the glycine site. 3. Degraded CNQX Solution: Improper storage may have led to the degradation of the compound. | 1. Lower the glycine concentration in your external medium. NMDA receptor activation is dependent on extracellular glycine.[6] 2. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. 3. Prepare fresh CNQX solutions for each experiment. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] |
| Unexpected cell death or toxicity. | 1. Excitotoxicity from other sources: If CNQX is used to isolate NMDA receptor currents by blocking AMPA/kainate receptors, prolonged exposure to glutamate and glycine can still lead to excitotoxicity through NMDA receptors. 2. Off-target effects at high concentrations: Very high concentrations of CNQX may have unintended effects on cellular health. | 1. Limit the duration of agonist application. Include appropriate controls to monitor cell health throughout the experiment. 2. Use the lowest effective concentration of CNQX determined from your dose-response experiments. Consider using multiple viability assays to assess cell health.[10][11] |
| Inconsistent or variable results between experiments. | 1. Inconsistent Glycine Levels: Variability in the glycine concentration of your culture media or recording solutions can lead to inconsistent CNQX efficacy. 2. Precipitation of CNQX: this compound has better water solubility, but precipitation can still occur, especially in concentrated stock solutions or in certain buffers. | 1. Standardize the glycine concentration in all your experimental solutions. Be aware that some culture media contain significant amounts of glycine. 2. Ensure the this compound is fully dissolved in your stock solution. Visually inspect for any precipitates before use. Sonication may aid in dissolution.[12] |
| Difficulty isolating the effect of CNQX on the NMDA glycine site from its effect on AMPA/kainate receptors. | Overlapping Affinities: CNQX is a more potent antagonist of AMPA/kainate receptors than the NMDA glycine site. | 1. Glycine Reversal Experiment: Demonstrate that the inhibitory effect of CNQX on NMDA receptor-mediated responses can be overcome by increasing the concentration of glycine. This is a key experiment to confirm action at the glycine site.[6][7] 2. Use of Selective Agonists: Use specific agonists to activate different receptor subtypes independently (e.g., AMPA for AMPA receptors and NMDA/glycine for NMDA receptors) to dissect the effects of CNQX. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of CNQX for various glutamate receptor subtypes.
| Receptor Target | IC₅₀ Value (µM) | Reference |
| AMPA Receptor | 0.3 | [1][2][4][5] |
| Kainate Receptor | 1.5 | [1][2][4][5] |
| NMDA Receptor (Glycine Site) | 5.7 - 25 | [1][2][4][5][6] |
Experimental Protocols
Protocol 1: Electrophysiological Investigation of CNQX on NMDA Receptor Glycine Site using Whole-Cell Patch-Clamp
Objective: To characterize the inhibitory effect of CNQX on NMDA receptor-mediated currents and to demonstrate its competitive interaction at the glycine site.
Materials:
-
Cells expressing NMDA receptors (e.g., cultured hippocampal neurons).
-
External solution (in mM): 150 NaCl, 3 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonists: NMDA, Glycine.
-
Antagonist: this compound.
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with the external solution containing a sub-saturating concentration of NMDA (e.g., 30 µM) and a low concentration of glycine (e.g., 1 µM) to elicit an inward current.
-
Once a stable baseline current is established, co-apply CNQX (e.g., 10-30 µM) with the NMDA and glycine solution and record the reduction in the inward current.
-
To test for competitive antagonism, increase the concentration of glycine (e.g., to 10 µM, 100 µM) while keeping the NMDA and CNQX concentrations constant. Observe the reversal of the CNQX-induced inhibition.
-
Construct glycine concentration-response curves in the absence and presence of a fixed concentration of CNQX. A rightward shift in the curve in the presence of CNQX is indicative of competitive antagonism at the glycine site.[6][7]
Protocol 2: Radioligand Binding Assay to Determine CNQX Affinity for the NMDA Glycine Site
Objective: To quantify the binding affinity of CNQX for the strychnine-insensitive glycine binding site on the NMDA receptor.
Materials:
-
Rat cortical membrane preparation.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]glycine.
-
Unlabeled ligand: Glycine (for determining non-specific binding).
-
Test compound: this compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cortical membrane preparation with a fixed concentration of [³H]glycine and varying concentrations of CNQX.
-
For determining non-specific binding, incubate the membranes with [³H]glycine in the presence of a saturating concentration of unlabeled glycine.
-
Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each CNQX concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the CNQX concentration and fit the data using a non-linear regression to determine the IC₅₀ value.[6] The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: NMDA Receptor Signaling and CNQX Inhibition.
Caption: Workflow to Confirm CNQX Action at the Glycine Site.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]
- 8. This compound (1045) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. hellobio.com [hellobio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guidelines for cell viability assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. CNQX disodium | iGluR | TargetMol [targetmol.com]
Technical Support Center: Accounting for the Effects of CNQX on GABAergic Transmission
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and accounting for the effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) on GABAergic transmission. CNQX, a widely used antagonist for AMPA and kainate receptors, exhibits complex and often unexpected effects on the GABAergic system that are crucial to consider for accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: I am using CNQX to block excitatory transmission and isolate GABAergic currents, but I am seeing an unexpected increase in spontaneous inhibitory postsynaptic currents (sIPSCs). Why is this happening?
A1: This is a documented off-target effect of CNQX.[1][2][3] In addition to its canonical role as an AMPA/kainate receptor antagonist, CNQX can paradoxically increase the frequency of sIPSCs in various brain regions, including the hippocampus and cerebellum.[1][2] This effect is independent of its blockade of ionotropic glutamate (B1630785) receptors.[1][2]
Q2: What is the mechanism behind CNQX-induced enhancement of GABAergic transmission?
A2: The leading hypothesis is that CNQX directly depolarizes GABAergic interneurons, leading to an increase in their firing rate and subsequent GABA release. This depolarization is thought to occur through a mechanism independent of ionotropic glutamate receptor antagonism.[2][3] Some evidence suggests that CNQX may act as a partial agonist at AMPA receptors that are associated with transmembrane AMPA receptor regulatory proteins (TARPs), a interaction that can lead to neuronal depolarization.[2]
Q3: How can I be sure that the increased sIPSC frequency I observe is due to this off-target effect of CNQX?
A3: To confirm this effect, you can perform a control experiment using the sodium channel blocker tetrodotoxin (B1210768) (TTX). If the CNQX-induced increase in sIPSC frequency is blocked by TTX, it indicates that the effect is dependent on action potential firing in the presynaptic GABAergic interneurons.[2][3]
Q4: Are there alternative antagonists I can use to block AMPA/kainate receptors without affecting GABAergic transmission in this way?
A4: Yes, several alternatives have been shown to not produce the same paradoxical increase in sIPSC frequency. These include:
-
GYKI 52466 or GYKI 53655: Selective non-competitive AMPA receptor antagonists.[1]
-
Kynurenic acid: A broad-spectrum glutamate receptor antagonist.[1][3]
-
NBQX: While structurally related to CNQX and also reported to sometimes increase sIPSC frequency, it is considered by some to be more selective for AMPA receptors over kainate receptors compared to CNQX.[2][4]
Q5: Besides increasing sIPSC frequency, are there other effects of CNQX on GABAergic neurons I should be aware of?
A5: Yes. In addition to increasing the firing rate of interneurons, CNQX has been shown to increase their membrane conductance and cause a depolarization from their resting potential, even in the presence of TTX.[3] This suggests a direct postsynaptic effect on the interneurons themselves.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected increase in sIPSC frequency after CNQX application. | Off-target effect of CNQX causing depolarization of presynaptic GABAergic interneurons. | 1. Confirm the effect is action potential-dependent by co-applying TTX. The increase in sIPSC frequency should be abolished. 2. Use an alternative AMPA/kainate receptor antagonist that does not exhibit this effect, such as GYKI 52466 or kynurenic acid.[1] |
| Variability in the magnitude of the CNQX-induced increase in sIPSCs between cells or experiments. | The expression of the molecular targets for CNQX's off-target effects (e.g., TARP-associated AMPA receptors) may vary between different neuronal populations or even individual cells.[2][3] | 1. Carefully document the cell type and brain region being studied. 2. Perform a dose-response curve for CNQX to determine the optimal concentration for AMPA/kainate receptor block with minimal off-target effects in your specific preparation. |
| Difficulty dissolving CNQX. | CNQX has low water solubility. | Use the water-soluble disodium (B8443419) salt of CNQX.[4][5] Alternatively, dissolve CNQX in a small amount of DMSO before diluting it in your recording solution, ensuring the final DMSO concentration is low and does not affect your recordings.[4][5] |
| CNQX appears to affect NMDA receptor-mediated responses. | CNQX can also act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, albeit with a lower potency (IC50 ≈ 25 µM) than for AMPA/kainate receptors.[5][6] | 1. If studying NMDA receptor function in the presence of CNQX, consider adding exogenous glycine to your recording solution to outcompete the antagonistic effect of CNQX at the glycine site.[6] 2. Use a more selective NMDA receptor antagonist if complete isolation of NMDA receptor currents is required. |
Experimental Protocols
Protocol 1: Verifying the Off-Target Effect of CNQX on sIPSC Frequency
Objective: To determine if the observed increase in sIPSC frequency is due to the known off-target effect of CNQX.
Methodology:
-
Preparation: Prepare brain slices or cultured neurons as per your standard protocol.
-
Recording Setup:
-
Perform whole-cell patch-clamp recordings from the neuron of interest.
-
Use a chloride-based intracellular solution to record GABAergic sIPSCs.
-
Voltage-clamp the cell at the reversal potential for glutamate currents (around 0 mV) to isolate inhibitory currents.
-
-
Baseline Recording: Record stable baseline sIPSC activity for 5-10 minutes in your standard artificial cerebrospinal fluid (aCSF).
-
CNQX Application: Bath-apply CNQX at your desired concentration (e.g., 10 µM). Continue recording for 10-15 minutes to observe the effect on sIPSC frequency.
-
TTX Co-application: In the continued presence of CNQX, co-apply tetrodotoxin (TTX, e.g., 1 µM) to block action potentials. Record for another 10-15 minutes.
-
Data Analysis:
-
Measure the frequency of sIPSCs during the baseline, CNQX application, and CNQX + TTX application periods.
-
Compare the sIPSC frequency across the three conditions. A significant increase in frequency with CNQX that is reversed by TTX confirms the off-target, action potential-dependent effect.
-
Protocol 2: Comparing CNQX with an Alternative Antagonist
Objective: To block AMPA/kainate receptors without inducing an increase in GABAergic transmission.
Methodology:
-
Preparation and Recording Setup: Follow steps 1 and 2 from Protocol 1.
-
Experimental Groups:
-
Group 1 (CNQX): After a stable baseline, apply CNQX (e.g., 10 µM).
-
Group 2 (Control Antagonist): After a stable baseline, apply an alternative antagonist like GYKI 52466 (e.g., 10-20 µM) or kynurenic acid (e.g., 1-2 mM).
-
-
Recording: Record sIPSC activity for 10-15 minutes following the application of the antagonist in each group.
-
Data Analysis:
-
Measure the sIPSC frequency during the baseline and antagonist application periods for both groups.
-
Compare the change in sIPSC frequency from baseline for both CNQX and the control antagonist. You would expect to see an increase with CNQX but not with GYKI 52466 or kynurenic acid.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CNQX's paradoxical effect on GABAergic transmission.
Caption: Workflow to verify the off-target effects of CNQX.
References
- 1. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Parameters for CNQX in Aged or Diseased Tissue
Welcome to the technical support center for researchers utilizing the AMPA/kainate receptor antagonist, CNQX, in aged or diseased tissue models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges posed by these complex experimental systems.
Frequently Asked Questions (FAQs)
Q1: Why is the standard 10 µM concentration of CNQX not fully blocking AMPA receptor-mediated responses in my aged/diseased tissue slices?
A1: This is a common issue that can arise from several age- or disease-related factors:
-
Altered Receptor Expression: Both normal aging and neurodegenerative diseases like Alzheimer's can alter the expression levels and subunit composition of AMPA receptors. Studies in aged rodents and Alzheimer's models have shown age-dependent decreases in certain AMPA receptor subunits (e.g., GluA1, GluA3, GluA4) in the hippocampus.[1] This could change the overall sensitivity of the tissue to competitive antagonists.
-
Changes in Receptor Localization: In models of Alzheimer's disease, there is evidence of an age-dependent shift of AMPA receptors from the synapse to intracellular compartments. This relocalization could effectively reduce the number of receptors accessible to CNQX in the synaptic cleft, requiring higher concentrations or longer incubation times to achieve full blockade.
-
Tissue Integrity and Drug Penetration: Aged tissue can be more fragile and prone to damage during slicing.[2] Furthermore, pathological hallmarks such as amyloid plaques in Alzheimer's disease or the dense glial scar in post-stroke tissue can create physical barriers, impeding the diffusion of CNQX into the tissue.[3]
Troubleshooting Tip: Perform a dose-response curve (e.g., 5 µM, 10 µM, 20 µM, 50 µM) to determine the effective concentration for complete blockade in your specific model system. Monitor the evoked field excitatory postsynaptic potential (fEPSP) to assess the level of inhibition.
Q2: After applying CNQX, I observed an unexpected increase in spontaneous inhibitory postsynaptic currents (sIPSCs). Is this a known off-target effect?
A2: Yes, this is a well-documented effect of CNQX that is independent of its antagonism of AMPA/kainate receptors. CNQX can directly depolarize certain populations of GABAergic interneurons, causing them to fire action potentials and release GABA onto principal neurons.[4] This leads to an increase in the frequency of sIPSCs.[4] This phenomenon has been observed in various brain regions, including the hippocampus.[4]
Key Consideration: When studying synaptic inhibition, be aware that CNQX can artificially enhance GABAergic transmission. It is crucial to distinguish this pharmacological effect from the physiological properties of the circuit you are studying. Consider using structurally different AMPA receptor antagonists if this effect confounds your experimental question.
Q3: My baseline synaptic responses in slices from aged animals are small and unstable. How can I improve my recordings before applying CNQX?
A3: Obtaining healthy, viable brain slices from aged animals is challenging but critical for reliable pharmacology. Here are several tips:
-
Use a Protective Recovery Method: Standard artificial cerebrospinal fluid (aCSF) can be excitotoxic to vulnerable aged neurons. Using a cutting and recovery solution where sodium is replaced with N-Methyl-D-glucamine (NMDG) has been shown to significantly improve neuronal preservation and slice viability in adult and aged animals.[2][5]
-
Optimize Dissection and Slicing:
-
Speed: Minimize the time from decapitation to placing slices in recovery solution to reduce ischemia.[6]
-
Temperature: Perform the dissection and slicing in ice-cold, well-oxygenated solution to lower metabolic rate and reduce excitotoxicity.[6][7]
-
Mechanical Trauma: Ensure your vibratome blade is sharp and properly angled. Cut at a steady, appropriate speed to avoid compressing or tearing the tissue.[6]
-
-
Allow for Adequate Recovery: Let slices recover for at least 1 to 1.5 hours in the holding chamber before transferring to the recording chamber.[7][8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: High Variability in CNQX Efficacy Between Slices
-
Possible Cause: Inconsistent slice health. Aged tissue is less resilient, and variability in dissection time or mechanical stress can lead to significant differences in slice quality.
-
Solution: Standardize your slicing protocol meticulously. Use a protective recovery method like NMDG-aCSF for all slices.[5] Discard any slices that appear translucent or unhealthy after the recovery period.
Problem 2: Difficulty Achieving Drug Washout in Diseased Tissue
-
Possible Cause: Pathological features like dense amyloid plaques may act as a "sink," trapping the drug and preventing effective washout.[9] Similarly, altered extracellular space in post-stroke tissue can affect fluid dynamics.[10]
-
Solution: Increase the perfusion rate during washout (e.g., from 2-4 mL/min to 6-8 mL/min). Extend the washout period and monitor the recovery of synaptic responses over a longer duration.
Problem 3: CNQX appears less potent in stroke models compared to controls.
-
Possible Cause: The neurovascular unit is compromised after a stroke, leading to edema and altered cellular environments.[10][11] These changes can affect local drug concentrations and receptor accessibility. Additionally, the peri-infarct zone may have altered receptor expression as a compensatory mechanism.
-
Solution: Be prepared to use higher concentrations of CNQX. It is advisable to perform a full dose-response analysis in both sham and stroke model tissues to quantify the change in potency.
Quantitative Data Summary
The decision to adjust CNQX concentration is supported by evidence of altered AMPA receptor landscapes in aging and disease.
Table 1: CNQX IC50 Values in Standard Preparations
| Receptor Target | Preparation | IC50 Value | Reference |
| Kainate-induced currents (steady) | Cultured hippocampal neurons | 0.92 µM | [12] |
| Kainate-induced currents (transient) | Cultured hippocampal neurons | 6.1 µM | [12] |
| Quisqualate responses | Rat hippocampal slices | 4.8 µM | [13] |
| Kainate responses | Rat hippocampal slices | 1.2 µM | [13] |
| Evoked EPSP in CA1/CA3 | Rat hippocampal slices | ~2 µM | [13] |
Note: These values are from young/adult healthy tissue and should be used as a baseline. Expect potential rightward shifts (requiring higher concentrations) in aged or diseased tissue.
Table 2: Age- and Disease-Related Changes in Hippocampal AMPA Receptor Subunits
| Model | Age Group | Change in GluA1 | Change in GluA2 | Change in GluA3 | Change in GluA4 | Reference |
| Wild-Type Mice (Aging) | Old vs. Young | No Change | Trend Up | Up-regulated | No Change | |
| 3xTg-AD Mice (AD Model) | Old vs. Young | Down-regulated | No Change | Down-regulated | Down-regulated | |
| APP/PS1 Mice (AD Model) | 12 mo. vs. Wild-Type | No change in total protein | Significant reduction in synaptic density | No change in total protein | No change in total protein |
This data illustrates that the molecular targets of CNQX are not static and change significantly with age and in disease states, providing a strong rationale for adjusting experimental parameters.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices from Aged Rodents
This protocol is adapted from methods optimized for aged tissue to maximize viability.[2][5]
1. Solution Preparation:
- NMDG-aCSF (for slicing): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. Adjust pH to 7.3-7.4 with HCl.
- HEPES Holding Buffer: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2, 2 mM MgSO4. Adjust pH to 7.3-7.4.
- Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2, 1 mM MgSO4.
- Continuously bubble all solutions with 95% O2 / 5% CO2 for at least 30 minutes before use.
2. Dissection and Slicing:
- Anesthetize and rapidly decapitate the aged rodent (>12 months).
- Quickly extract the brain and submerge it in ice-cold, oxygenated NMDG-aCSF.
- Isolate the hippocampus and prepare for slicing.
- Slice the hippocampus into 300-400 µm sections using a vibratome filled with ice-cold, oxygenated NMDG-aCSF.
- Immediately transfer the slices to a recovery chamber containing NMDG-aCSF warmed to 32-34°C for 10-12 minutes.
3. Slice Recovery:
- After the initial recovery in NMDG-aCSF, transfer the slices to a holding chamber containing HEPES Holding Buffer at room temperature.
- Allow slices to recover for at least 1 hour before beginning experiments.
Protocol 2: Electrophysiological Recording and CNQX Application
1. Setup:
- Transfer a recovered slice to the recording chamber and perfuse with oxygenated Recording aCSF at a rate of 2-4 mL/min.
- Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
- Obtain a stable baseline fEPSP by stimulating at 0.05 Hz with an intensity that evokes 40-50% of the maximal response.
2. CNQX Application:
- Record a stable baseline for at least 20 minutes.
- Switch the perfusion to Recording aCSF containing the desired concentration of CNQX (start with 10-20 µM for aged tissue).
- Continue recording until the fEPSP is maximally inhibited and reaches a new stable baseline (typically 15-20 minutes).
3. Washout:
- Switch the perfusion back to the standard Recording aCSF.
- Monitor for recovery of the fEPSP. Note that washout of CNQX can be slow and sometimes incomplete.[13]
Visualizations
Brief Caption: Workflow for CNQX experiments in aged tissue.
Brief Caption: Dual mechanism of CNQX action in neural circuits.
Brief Caption: Troubleshooting logic for CNQX experiments.
References
- 1. Age-Dependent Modifications of AMPA Receptor Subunit Expression Levels and Related Cognitive Effects in 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CNQX increases spontaneous inhibitory input to CA3 pyramidal neurones in neonatal rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method [jove.com]
- 6. electrophysiology/source/troubleshooting.rst at master · campagnola/electrophysiology · GitHub [github.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Awakening Recovery: Enhancing Orexinergic Tone After Acute CNS Damage | MDPI [mdpi.com]
- 11. Neurovascular unit - Wikipedia [en.wikipedia.org]
- 12. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of new non-N-methyl-D-aspartate antagonists on synaptic transmission in the in vitro rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
CNQX Disodium Salt vs. NBQX: A Comparative Guide to AMPA Receptor Selectivity
For researchers in neuroscience and drug development, the precise modulation of glutamate (B1630785) receptors is paramount for elucidating neural pathways and developing novel therapeutics. Among the array of available antagonists, CNQX disodium (B8443419) salt and NBQX are two widely utilized quinoxalinedione (B3055175) derivatives for blocking AMPA receptors. While both are effective, their selectivity profiles differ, a critical consideration for experimental design and interpretation. This guide provides an objective comparison of CNQX and NBQX, focusing on their selectivity for AMPA receptors, supported by quantitative data and experimental methodologies.
Quantitative Comparison of Antagonist Potency
The selectivity of a receptor antagonist is best understood by comparing its potency (typically measured as IC50 or Ki values) across different receptor subtypes. A lower value indicates a higher affinity and potency. The data presented below, compiled from various electrophysiological and binding studies, highlights the nuanced differences between CNQX and NBQX.
| Antagonist | Receptor | IC50 (µM) | Ki (nM) |
| CNQX Disodium Salt | AMPA | 0.3 - 0.4[1][2] | - |
| Kainate | 1.5 - 4.0[1] | - | |
| NMDA (glycine site) | 25[2] | - | |
| NBQX | AMPA | 0.15[3] | 63[4] |
| Kainate | 4.8[3] | 78[4] | |
| NMDA | Little to no affinity[4] | >5000-fold less than for AMPA/kainate[4] |
Key Insights from the Data:
-
Higher AMPA Receptor Potency of NBQX: NBQX consistently demonstrates a lower IC50 and Ki for AMPA receptors compared to CNQX, indicating it is a more potent antagonist at this target.[1][2][3][4]
-
Enhanced Selectivity of NBQX: While both compounds block kainate receptors, NBQX shows a greater separation in potency between AMPA and kainate receptors. The roughly 32-fold difference in IC50 values for NBQX (0.15 µM for AMPA vs. 4.8 µM for kainate) is more pronounced than that for CNQX (e.g., 0.3 µM for AMPA vs. 1.5 µM for kainate, a 5-fold difference).[1][2][3] This makes NBQX a more selective tool when specifically targeting AMPA receptors.
-
NMDA Receptor Activity of CNQX: A significant differentiator is the activity of CNQX at the glycine (B1666218) binding site of the NMDA receptor, with an IC50 of 25 µM.[2] For experiments requiring the specific isolation of AMPA receptor function, this off-target effect of CNQX can be a confounding factor. NBQX, in contrast, has negligible affinity for the NMDA receptor.[4][5]
Experimental Methodologies for Determining Selectivity
The quantitative data presented above are derived from established experimental protocols designed to measure the interaction of antagonists with their receptor targets. The two primary methods employed are electrophysiological recordings and radioligand binding assays.
Detailed Methodologies
1. Whole-Cell Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion flow through receptor channels in response to agonist and antagonist application.
-
Cell Preparation: The experiment is typically performed on cultured neurons or cell lines (like HEK293 cells) or Xenopus oocytes that have been engineered to express specific glutamate receptor subunits.[4][6]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[7] The cell is voltage-clamped at a negative potential (e.g., -70 mV) to measure inward currents mediated by AMPA receptors.[6][8]
-
Agonist and Antagonist Application: A specific AMPA receptor agonist (like AMPA or glutamate) is applied to elicit a baseline current. Subsequently, the antagonist (CNQX or NBQX) is co-applied at increasing concentrations.[7]
-
Data Analysis: The degree of inhibition of the agonist-induced current by the antagonist is measured. By plotting the antagonist concentration against the percentage of current inhibition, a concentration-response curve is generated, from which the IC50 value is calculated.[7]
2. Radioligand Binding Assay: This method measures the affinity of an antagonist for its receptor by assessing its ability to displace a radioactively labeled ligand that is known to bind to the receptor.
-
Membrane Preparation: Cell membranes containing the target receptors are isolated from cultured cells or brain tissue through homogenization and centrifugation.[9]
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to AMPA receptors (e.g., [3H]AMPA). Concurrently, varying concentrations of the unlabeled antagonist (the "competitor," i.e., CNQX or NBQX) are added.[10]
-
Separation and Quantification: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The radioactivity retained on the filter is then measured using a scintillation counter.[9]
-
Data Analysis: The amount of bound radioactivity decreases as the concentration of the unlabeled antagonist increases. From this competitive binding curve, the IC50 of the antagonist is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[9]
Signaling Pathway and Mechanism of Action
Both CNQX and NBQX are competitive antagonists, meaning they bind to the same site on the AMPA receptor as the endogenous agonist, glutamate, thereby preventing receptor activation.
As depicted in the diagram, the binding of glutamate to the AMPA receptor triggers the opening of its associated ion channel, leading to an influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions. This influx causes depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) and propagating the neural signal. Both CNQX and NBQX physically occupy the glutamate binding site, preventing this cascade of events.
Conclusion and Recommendations
The choice between this compound and NBQX hinges on the specific requirements of the experiment.
-
For maximal selectivity for AMPA receptors , NBQX is the superior choice. Its higher potency at AMPA receptors and significantly lower affinity for kainate and NMDA receptors minimize the potential for off-target effects, leading to cleaner, more easily interpretable data.[3][4][5]
-
When broader antagonism of non-NMDA receptors is desired or acceptable , CNQX can be a suitable and often more economical option. However, researchers must remain cognizant of its activity at kainate receptors and the glycine site of NMDA receptors, and design their experiments to control for these potential confounds.[1][2]
References
- 1. Some behavioral effects of CNQX AND NBQX, AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum [kjpp.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Navigating Kainate Receptor Antagonism: A Comparative Guide to Alternatives for CNQX Disodium Salt
For researchers, scientists, and drug development professionals seeking potent and selective tools to investigate the multifaceted roles of kainate receptors, this guide provides a comprehensive comparison of alternatives to the commonly used antagonist, CNQX disodium (B8443419) salt. This document outlines the pharmacological profiles of key alternative compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors, are crucial modulators of synaptic transmission and neuronal excitability. Their involvement in a range of neurological disorders has spurred the development of specific antagonists. While CNQX has been a foundational tool, its lack of selectivity for kainate receptor subtypes and its activity at AMPA receptors necessitate the use of more refined pharmacological agents. This guide explores several prominent alternatives, focusing on their potency, selectivity, and suitability for various research applications.
Comparative Analysis of Kainate Receptor Antagonists
The following table summarizes the inhibitory potency (IC50 or Kd in nM) of various antagonists against different kainate receptor subunits (GluK1, GluK2, GluK3, GluK5) and AMPA receptors. This data facilitates a direct comparison of their potency and selectivity profiles.
| Compound | GluK1 (IC50/Kd in nM) | GluK2 (IC50/Kd in nM) | GluK3 (IC50 in nM) | GluK5 (Kd in nM) | AMPA Receptor (IC50 in nM) | Reference |
| CNQX | 1500 | - | - | - | 300 | |
| NBQX | 4800 | - | - | - | 150 | [1][2] |
| DNQX | 2000 | - | - | - | 500 | [3][4] |
| UBP310 | 130 | >1,000,000 (12,700-fold selective over GluK2) | 4000 | - | No activity up to 10,000 nM | [5] |
| UBP302 | 402 (apparent Kd) | Very little affinity | - | - | 106,000 | [6][7] |
| UBP296 | Potent and selective for GluK1-containing receptors | Negligible binding | - | - | - | [8][9] |
Delving into Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for two key assays used to characterize kainate receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific kainate receptor subtype.
Materials:
-
HEK293 cells stably expressing the human kainate receptor subunit of interest (e.g., GluK1, GluK2, GluK3, or GluK5).
-
Membrane preparation from these cells.
-
Radiolabeled antagonist (e.g., [3H]UBP310 for GluK1).[10]
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer.[11]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[11][12]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.[11]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[12][13]
Intracellular Calcium Imaging Assay
This functional assay measures the ability of an antagonist to block the influx of calcium ions through the kainate receptor channel upon agonist stimulation.
Objective: To determine the IC50 value of a test compound for inhibiting agonist-induced calcium influx through a specific kainate receptor subtype.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest.
-
96-well black, clear-bottom microplates.
-
Fluo-4 AM (a calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Kainate receptor agonist (e.g., kainate or glutamate).
-
Test antagonist compounds.
-
Fluorescence microplate reader.
Protocol:
-
Cell Plating: Seed the HEK293 cells into 96-well plates and allow them to attach overnight.[14]
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a loading buffer containing Fluo-4 AM and Pluronic F-127 at 37°C in the dark.[14]
-
Compound Addition: Wash the cells to remove excess dye. Add the test antagonist at various concentrations to the wells and incubate.[14][15]
-
Agonist Stimulation and Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Add the agonist to each well to stimulate the receptors and record the change in fluorescence intensity over time.[14][15]
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the concentration of the antagonist. Determine the IC50 value from the resulting concentration-response curve.[15]
Visualizing Kainate Receptor Signaling and Experimental Procedures
To further aid in the understanding of kainate receptor function and the methods used to study their antagonists, the following diagrams have been generated using Graphviz.
Caption: Kainate Receptor Signaling Pathways.
Caption: Experimental Workflow for Antagonist Characterization.
Conclusion
The selection of an appropriate kainate receptor antagonist is critical for the precise dissection of its physiological and pathological roles. While CNQX remains a useful, non-selective tool, compounds like UBP310 and UBP302 offer significantly higher selectivity for the GluK1 subunit, making them invaluable for studying the specific functions of this receptor subtype. NBQX and DNQX, while more potent than CNQX at AMPA receptors, still exhibit activity at kainate receptors. The choice of antagonist should be guided by the specific kainate receptor subunits expressed in the system under investigation and the desired level of selectivity. The experimental protocols and workflows provided herein offer a solid foundation for the in vitro characterization of these and other novel kainate receptor antagonists, ultimately contributing to a deeper understanding of glutamatergic signaling in the central nervous system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Characterisation of UBP296: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of CNQX and NBQX
For researchers and drug development professionals navigating the landscape of excitatory neurotransmission modulation, the choice between competitive AMPA/kainate receptor antagonists is critical. This guide provides a detailed comparison of two prominent quinoxalinedione (B3055175) derivatives, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), focusing on their in vivo efficacy, supported by experimental data.
Mechanism of Action: Targeting Excitatory Pathways
Both CNQX and NBQX act as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in mediating fast excitatory synaptic transmission in the central nervous system. By blocking these receptors, they inhibit the influx of sodium and calcium ions into postsynaptic neurons, thereby reducing neuronal excitation. This mechanism underlies their neuroprotective and anticonvulsant properties.
In Vivo Efficacy: A Head-to-Head Comparison
The in vivo efficacy of CNQX and NBQX has been evaluated in various animal models, primarily focusing on their neuroprotective and anticonvulsant activities. The following tables summarize key quantitative data from these studies.
| Compound | Animal Model | Administration | ED50 | Efficacy (Max Inhibition) | Reference |
| NBQX | Rat | i.v. | ~32 µmol/kg | 71% - 81% (inhibition of AMPA-evoked spike activity) | [1] |
| CNQX | Rat | i.p. | 0.75 - 3 mg/kg | Blocks fear-potentiated startle | [2] |
Table 1: Comparative Anticonvulsant and Behavioral Efficacy
| Compound | Animal Model | Condition | Administration | Dosage | Outcome | Reference |
| NBQX | Rat | Permanent Focal Ischemia | i.v. | 40, 60, 100 mg/kg | Substantially reduced infarct size | [3] |
| NBQX | Transgenic Mouse (ALS) | Amyotrophic Lateral Sclerosis | - | 8 mg/kg | Prolonged survival | [4] |
| CNQX | Rat | Ischemia Models | - | - | Shows neuroprotective effects | [2] |
Table 2: Comparative Neuroprotective Efficacy
Selectivity and Side Effect Profile
A key differentiator between CNQX and NBQX is their receptor selectivity. NBQX is considered a more selective AMPA receptor antagonist compared to CNQX, which also exhibits significant affinity for the kainate receptor and, at higher concentrations, the glycine (B1666218) site of the NMDA receptor.[5][6][7] This broader activity profile of CNQX may contribute to a different side effect profile.
| Compound | Advantage | Disadvantage | Common Side Effects (in vivo) | Reference |
| NBQX | More selective for AMPA receptors.[6] | May be less effective in paradigms where kainate receptors play a major role. | Ataxia at high doses (e.g., 60 mg/kg in rats).[8] In some models, can paradoxically increase seizures and mortality.[9][10] | [6][8][9][10] |
| CNQX | Broader spectrum antagonism (AMPA/kainate). | Also antagonizes the glycine site of NMDA receptors, leading to potential off-target effects.[5][7] | Can inhibit locomotor activity.[11] May impair learning at higher doses.[8] | [5][7][8][11] |
Table 3: Selectivity and Side Effect Comparison
Experimental Protocols
The following provides a generalized experimental workflow for assessing the in vivo efficacy of compounds like CNQX and NBQX in a rodent model of neuroprotection.
Detailed Methodologies:
1. Animal Models:
-
Focal Cerebral Ischemia: Commonly induced in rats (e.g., Sprague-Dawley) by permanent middle cerebral artery occlusion to model stroke.[3]
-
Seizure Models: Can be induced chemically (e.g., with kainate) or through viral infection in mice (e.g., C57BL/6J) to study anticonvulsant effects.[9][12]
-
Amyotrophic Lateral Sclerosis (ALS): Transgenic mouse models, such as those expressing a mutant human SOD1 gene (G93A), are used to investigate neuroprotective strategies in motor neuron disease.[4]
2. Drug Administration:
-
Preparation: CNQX and NBQX are often dissolved in a vehicle such as saline or a solution containing DMSO, PEG300, and Tween-80 for in vivo administration.[13][14]
-
Route: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common routes. The choice depends on the desired pharmacokinetic profile.[2][3]
3. Efficacy Evaluation:
-
Neuroprotection: Assessed by measuring infarct size in brain slices using histological staining (e.g., TTC staining) or by quantifying neuronal survival in specific brain regions.[3]
-
Anticonvulsant Activity: Monitored by observing seizure frequency and severity, or through electroencephalogram (EEG) recordings.[9][12]
-
Behavioral Outcomes: Evaluated using a battery of tests, including open field tests for locomotor activity, Morris water maze for learning and memory, and specific reflex tests.[8][11]
Conclusion
Both CNQX and NBQX are potent AMPA/kainate receptor antagonists with demonstrated in vivo efficacy in models of neurological disorders. The choice between them should be guided by the specific research question and the desired selectivity profile. NBQX offers higher selectivity for AMPA receptors, which may be advantageous for minimizing off-target effects.[6] Conversely, the broader spectrum of activity of CNQX might be beneficial in conditions where both AMPA and kainate receptors play a significant pathological role. Careful consideration of the dose-response relationship and potential side effects is crucial for the successful application of these compounds in preclinical research.
References
- 1. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A dose-response study of neuroprotection using the AMPA antagonist NBQX in rat focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA receptor antagonist NBQX prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNQX - Wikipedia [en.wikipedia.org]
- 8. Behavioral effects of NBQX, a competitive antagonist of the AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some behavioral effects of CNQX AND NBQX, AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
Validating AMPA Receptor Blockade: A Comparative Guide to Using CNQX with a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the blockade of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors using the competitive antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). We present supporting experimental data, detailed protocols, and clear visualizations to objectively assess the performance of CNQX in blocking AMPA receptor activation, utilizing a positive control for robust validation.
Performance Comparison: CNQX vs. Positive Control (AMPA Agonist)
The efficacy of CNQX as an AMPA receptor antagonist is validated by its ability to inhibit receptor activation in the presence of a known agonist, such as AMPA or glutamate (B1630785). This positive control experiment is fundamental to confirming the specific action of the antagonist.
| Parameter | CNQX | Positive Control (e.g., AMPA) | Unstimulated/Negative Control |
| Receptor Binding | Binds competitively to the glutamate binding site on the AMPA receptor. | Binds to the glutamate binding site to activate the receptor. | No specific binding to the agonist site. |
| Ion Channel Activation | Prevents ion channel opening. | Induces a conformational change, leading to ion channel opening. | Ion channel remains in a closed or resting state. |
| Postsynaptic Current | Reduces or completely blocks the inward depolarizing current. | Elicits a rapid, inward depolarizing current (e.g., EPSC). | Baseline or minimal current observed. |
| IC50 for AMPA Receptor | 0.3 - 0.4 µM[1][2] | N/A (agonist) | N/A |
Table 1: Comparative Performance of CNQX and a Positive Control Agonist on AMPA Receptor Function.
Quantitative Data Summary
The inhibitory effect of CNQX on AMPA receptor-mediated currents is dose-dependent. The following table summarizes typical findings from electrophysiological experiments.
| CNQX Concentration | Agonist | Observed Effect on AMPA Receptor-Mediated Current | Reference |
| 1 µM | Endogenous Glutamate (spontaneous EPSCs) | Reduction in spontaneous EPSC frequency and amplitude. | [3] |
| 5-9 µM | Endogenous Glutamate (evoked EPSCs) | Significant, reversible antagonism of burst-like activity.[4] | [4] |
| 10 µM | Endogenous Glutamate (evoked EPSCs) | Full blockade of AMPA receptor-mediated evoked EPSCs.[3] | [3] |
| 20 µM | Endogenous Glutamate (evoked EPSCs) | Complete and reversible elimination of spontaneous spindle-bursts in cortical neurons.[5] | [5] |
| 200 µM | Endogenous Glutamate (electrical EPSP) | Significant reduction in the amplitude of the electrical EPSP.[6] | [6] |
Table 2: Dose-Dependent Inhibition of AMPA Receptor-Mediated Currents by CNQX.
Experimental Protocols
Electrophysiological Validation using Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of CNQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices. An AMPA receptor agonist serves as the positive control.
Objective: To quantify the inhibitory effect of CNQX on AMPA receptor-mediated currents.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
AMPA receptor agonist (e.g., AMPA or Glutamate)
-
CNQX
-
NMDA receptor antagonist (e.g., APV) to isolate AMPA receptor currents
-
GABA-A receptor antagonist (e.g., Picrotoxin) to block inhibitory currents
Procedure:
-
Prepare cultured neurons or acute brain slices for recording.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Perfuse the recording chamber with aCSF containing an NMDA receptor antagonist (e.g., 50 µM APV) and a GABA-A receptor antagonist (e.g., 100 µM Picrotoxin) to isolate AMPA receptor-mediated currents.[7]
-
Positive Control: Apply a known concentration of an AMPA receptor agonist (e.g., 10 µM AMPA) to the neuron and record the resulting inward current. This confirms the presence of functional AMPA receptors.
-
Antagonist Application: After washing out the agonist, apply CNQX at a desired concentration (e.g., 10 µM for full blockade) to the perfusion solution.[3]
-
Validation of Blockade: While continuously perfusing with CNQX, re-apply the same concentration of the AMPA receptor agonist.
-
Data Analysis: Compare the amplitude of the agonist-evoked current in the absence and presence of CNQX. A significant reduction or complete block of the current validates the inhibitory action of CNQX.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of CNQX to the AMPA receptor by measuring its ability to displace a radiolabeled agonist.
Objective: To determine the inhibitory constant (Ki) of CNQX for the AMPA receptor.
Materials:
-
Cell membranes expressing AMPA receptors
-
Radiolabeled AMPA receptor agonist (e.g., [³H]AMPA)
-
CNQX at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]AMPA in the absence (total binding) or presence of increasing concentrations of unlabeled CNQX.
-
To determine non-specific binding, incubate the membranes with [³H]AMPA and a high concentration of a non-radiolabeled agonist (e.g., unlabeled AMPA).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of CNQX (the concentration that inhibits 50% of specific [³H]AMPA binding) from a competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8]
Visualizations
Signaling Pathway of AMPA Receptor Activation and Blockade
Caption: AMPA receptor activation by glutamate or a positive control agonist and its blockade by CNQX.
Experimental Workflow for Validating AMPA Receptor Blockade
Caption: Step-by-step workflow for the electrophysiological validation of CNQX-mediated AMPA receptor blockade.
Logical Relationship of Competitive Antagonism
Caption: The competitive binding relationship between an agonist and CNQX at the AMPA receptor.
References
- 1. CNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 4. The contribution of AMPA and NMDA receptors to graded bursting activity in the hippocampal CA1 region in an acute in vitro model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of CNQX Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a competitive AMPA/kainate receptor antagonist, with the phenotypes of genetic knockout models targeting these same receptor subunits. By juxtaposing data from pharmacological blockade and genetic deletion, this guide aims to offer a clearer understanding of the specific and non-specific effects of CNQX, and to highlight the utility of each approach in neuroscience research.
Overview of CNQX and Genetic Knockout Models
CNQX is a widely used pharmacological tool to reversibly block fast excitatory synaptic transmission mediated by AMPA and kainate receptors.[1][2] It exhibits competitive antagonism with IC50 values in the range of 0.3-0.4 µM for AMPA receptors and 1.5-6.1 µM for kainate receptors.[3][4] However, its utility is tempered by known off-target effects, including non-competitive antagonism at the glycine (B1666218) site of NMDA receptors at higher concentrations (IC50 ≈ 25 µM) and modulation of GABAergic inhibition.[4][5]
Genetic knockout models, in which a specific gene for an AMPA or kainate receptor subunit is deleted, offer a more targeted approach to understanding the function of these receptors. These models provide insights into the long-term consequences of the absence of a particular subunit on neural development, circuit function, and behavior. However, developmental compensation and the functions of remaining receptor subunits can complicate the interpretation of knockout phenotypes.
This guide will focus on the comparison of CNQX with knockout models of the GluA1 AMPA receptor subunit and various kainate receptor subunits, as these have been extensively studied in the context of synaptic plasticity and behavior.
Comparative Data on Synaptic Plasticity
Long-term potentiation (LTP) is a cellular correlate of learning and memory that is heavily dependent on AMPA receptor function. Both CNQX and genetic deletion of the GluA1 subunit have profound effects on LTP.
| Parameter | CNQX Application | GluA1 Knockout | Key Differences & Considerations |
| LTP Induction | Blocks induction of various forms of LTP when applied before the induction protocol.[6] | Impairs or abolishes many forms of LTP, particularly those induced by high-frequency stimulation.[1][2][7] However, some forms of LTP can still be induced, depending on the induction protocol and age of the animal.[2][6] | CNQX provides acute and reversible blockade, while GluA1 knockout represents a chronic absence that may lead to compensatory changes in other signaling pathways. |
| LTP Expression | Does not reverse established LTP. | N/A (LTP is impaired from induction). | This highlights the role of AMPA receptors primarily in the induction and not the maintenance phase of LTP that is being tested. |
| Mechanism | Prevents the depolarization necessary for NMDA receptor activation by blocking AMPA receptor channels. | The absence of GluA1 subunits prevents the insertion of new, GluA1-containing AMPA receptors into the synapse, a key mechanism for LTP expression.[7] | CNQX is a non-specific blocker of all AMPA/kainate receptors, while the GluA1 knockout is specific to that subunit, leaving other AMPA and kainate receptor subtypes functional. |
Comparative Data on Behavior
The effects of CNQX and genetic knockouts have been extensively studied in various behavioral paradigms, including fear conditioning and locomotor activity.
| Behavioral Assay | CNQX Administration | Genetic Knockout Models | Key Differences & Considerations |
| Fear Conditioning | Infusion into the amygdala or hippocampus disrupts the expression of conditioned fear.[8][9] | GluA1 knockout mice show impaired contextual and cued fear conditioning.[10][11] Kainate receptor knockout mice (e.g., GluK4) can also exhibit memory impairments.[12] | The acute effects of CNQX on memory retrieval can be assessed, whereas knockout models reveal the role of the subunit in the acquisition, consolidation, and expression of fear memory. Off-target effects of CNQX on GABAergic circuits could also influence fear responses. |
| Locomotor Activity | Can decrease spontaneous locomotor activity at higher doses.[13] However, injection into specific brain regions like the ventral tegmental area can increase locomotor activity.[14] | GluA1 knockout mice generally show normal locomotor activity.[15] Some kainate receptor knockout mice (e.g., GluK4) exhibit hyperactivity.[12] GluK1, GluK2, GluK4, and GluK5 knockouts can show reduced locomotor activity.[16] | The systemic effects of CNQX can be complex and dose-dependent. The specific knockout model and the brain region being investigated are critical variables. |
Off-Target Effects of CNQX vs. Specificity of Genetic Models
A critical consideration when using CNQX is its potential for off-target effects, which are absent in the more specific genetic knockout models.
| Off-Target Effect | Description of CNQX Effect | Comparison with Knockout Phenotype |
| GABAergic Transmission | Increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in the hippocampus and cerebellum.[5][17][18] This is thought to be due to a direct excitatory action on some interneurons.[17] | The phenotypes of AMPA/kainate knockout mice are not typically associated with a primary increase in GABAergic tone. Kainate receptor activation can presynaptically downregulate GABAergic inhibition.[11] |
| NMDA Receptors | Acts as a non-competitive antagonist at the glycine site of the NMDA receptor at higher concentrations.[4] | Genetic knockout of AMPA or kainate receptor subunits does not directly alter NMDA receptor function, although compensatory changes in NMDA receptor expression or function can occur.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments discussed in this guide.
In Vitro Electrophysiology: Hippocampal Long-Term Potentiation (LTP)
Objective: To measure synaptic plasticity in the form of LTP at the Schaffer collateral-CA1 synapse in hippocampal slices.
Protocol for CNQX Application:
-
Slice Preparation: Prepare 350-400 µm thick sagittal or coronal hippocampal slices from adult mice or rats in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[6][19]
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submersion chamber with continuously oxygenated aCSF at room temperature or 32-34°C.[19][20]
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or field excitatory postsynaptic potential (fEPSP) recordings in stratum radiatum.[1][20]
-
Baseline Recording: Record baseline synaptic responses every 15-30 seconds for 10-20 minutes.
-
CNQX Application: Bath apply CNQX (typically 10-20 µM) for a period sufficient to achieve stable blockade of AMPA/kainate receptor-mediated transmission.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[2][6]
-
Washout and Post-Induction Recording: Wash out CNQX and record synaptic responses for at least 60 minutes to assess the induction of LTP.
Protocol for GluA1 Knockout Mice:
-
Slice Preparation and Recovery: Follow the same procedures as for the CNQX protocol, using slices from GluA1 knockout mice and wild-type littermate controls.[1][2]
-
Recording: Obtain whole-cell or field recordings from CA1 pyramidal neurons.
-
Baseline Recording: Establish a stable baseline of synaptic transmission.
-
LTP Induction: Apply the same HFS or TBS protocol as used in the pharmacological experiments.
-
Post-Induction Recording: Record synaptic responses for at least 60 minutes to compare the magnitude and stability of LTP between genotypes.
Behavioral Assay: Cued and Contextual Fear Conditioning
Objective: To assess associative fear learning and memory.
Protocol for CNQX Infusion:
-
Surgery: Surgically implant bilateral guide cannulae targeting the amygdala or hippocampus of adult rats or mice. Allow for a recovery period of at least one week.[8]
-
Conditioning: Place the animal in a conditioning chamber and present a neutral conditioned stimulus (CS; e.g., a tone) that co-terminates with an aversive unconditioned stimulus (US; e.g., a mild footshock). Repeat for several pairings.[21][22]
-
Pre-Test Infusion: 24 hours after conditioning, infuse CNQX (e.g., 0.5-1.25 µg per side) or vehicle through the cannulae 10-15 minutes before the retention test.[8][9]
-
Testing:
Protocol for GluA1 Knockout Mice:
-
Animals: Use adult GluA1 knockout mice and wild-type littermate controls.[10][11]
-
Conditioning: Subject the mice to the same fear conditioning protocol as described above.[11]
-
Testing: 24 hours later, assess contextual and cued fear memory by measuring freezing behavior in the original context and in a novel context during CS presentation, respectively.[10][11]
Visualizations
Signaling Pathway of LTP Induction
Caption: Signaling cascade for LTP induction, highlighting the points of intervention for CNQX and GluA1 knockout.
Experimental Workflow for Comparative Analysis
Caption: Logical workflow for comparing the effects of CNQX with genetic knockout models.
Conclusion
The cross-validation of CNQX effects with genetic knockout models reveals both convergent and divergent findings. While both approaches demonstrate the critical role of AMPA/kainate receptors in synaptic plasticity and behavior, they also highlight important differences. CNQX offers the advantage of acute, reversible, and temporally controlled receptor blockade, but its utility is limited by a lack of specificity for receptor subtypes and potential off-target effects. Genetic knockout models provide unparalleled specificity for a given receptor subunit, but the interpretation of their phenotypes must consider the potential for developmental compensation and the continued function of other subunits.
For researchers, the choice between these models depends on the specific scientific question. For dissecting the acute role of AMPA/kainate receptors in a specific process, CNQX remains a valuable tool, provided that appropriate controls for its off-target effects are included. For understanding the long-term contribution of a specific receptor subunit to neural circuit function and behavior, genetic knockout models are indispensable. A combined approach, where the effects of CNQX are examined in both wild-type and knockout animals, can provide the most comprehensive understanding of the complex roles of AMPA and kainate receptors in brain function.
References
- 1. Glutamate Receptor Subunit GluA1 is Necessary for Long-term Potentiation and Synapse Unsilencing, but not Long-term Depression in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Pattern-Dependent Long-Term Potentiation in Neocortex and Hippocampus of GluA1 (GluR-A) Subunit-Deficient Mice | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Using the conditioned fear stress (CFS) animal model to understand the neurobiological mechanisms and pharmacological treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dorsal hippocampus infusions of CNQX into the dentate gyrus disrupt expression of trace fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CNQX infused into rat hippocampus or amygdala disrupts the expression of memory of two different tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GluA1 cytoplasmic tail regulates intracellular AMPA receptor trafficking and synaptic transmission onto dentate gyrus GABAergic interneurons, gating response to novelty - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impaired Associative Fear Learning in Mice with Complete Loss or Haploinsufficiency of AMPA GluR1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GluK4 Kainate Receptor Subunit Regulates Memory, Mood, and Excitotoxic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prolonged contextual fear memory in AMPA receptor palmitoylation-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CNQX increases spontaneous inhibitory input to CA3 pyramidal neurones in neonatal rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharm.emory.edu [pharm.emory.edu]
- 19. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. itlab.us [itlab.us]
- 22. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Guide to CNQX, NBQX, and DNQX: Cost-Effectiveness and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of neuroscience research, particularly in the study of excitatory neurotransmission, the choice of a suitable antagonist for ionotropic glutamate (B1630785) receptors is a critical experimental decision. Among the most commonly utilized are the quinoxalinedione (B3055175) derivatives: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), and DNQX (6,7-dinitroquinoxaline-2,3-dione). These compounds are competitive antagonists of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, playing a pivotal role in isolating and characterizing glutamatergic signaling pathways. This guide provides a comprehensive comparison of their cost-effectiveness, receptor selectivity and potency, and practical considerations for their use in experimental settings, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear and concise comparison of these three antagonists, the following table summarizes their key quantitative properties, including potency at target receptors and approximate market cost.
| Feature | CNQX | NBQX | DNQX |
| Primary Targets | AMPA/Kainate Receptors | AMPA/Kainate Receptors | AMPA/Kainate Receptors |
| IC50 for AMPA Receptors | ~0.3 µM[1] | ~0.15 µM[2] | ~0.5 µM[3] |
| IC50 for Kainate Receptors | ~1.5 µM[1] | ~4.8 µM[2] | ~2 µM[3] |
| Off-Target Effects | Antagonist at the glycine (B1666218) site of NMDA receptors (IC50 ~25 µM)[1][4] | More selective for AMPA over kainate and NMDA receptors[5] | Can act as a partial AMPA agonist in the presence of TARP γ2 subunits[6][7][8][9] |
| Solubility | Disodium (B8443419) salt is soluble up to 25 mM in water[4] | Disodium salt is highly water-soluble (up to 100 mM)[4] | Soluble in DMSO (100mM); disodium salt is water-soluble[8][9][10] |
| Approximate Cost per 10 mg | ~$70 - $179[11] | ~$266 - $399 (disodium salt)[12] | ~$53 - $139[10] |
| Cost per µM activity (AMPA) | ~$233 - $597 | ~$1773 - $2660 | ~$106 - $278 |
Note on Cost-Effectiveness: While NBQX is the most potent antagonist for AMPA receptors, it is also the most expensive. DNQX presents the most cost-effective option based on its lower price and respectable potency for AMPA receptors. CNQX falls in the middle in terms of both cost and potency. The choice will ultimately depend on the specific experimental needs, balancing the requirement for high potency and selectivity against budgetary constraints.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The following is a generalized protocol for utilizing CNQX, NBQX, or DNQX to block AMPA/kainate receptor-mediated currents in whole-cell patch-clamp recordings from cultured neurons or acute brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with 95% O2/5% CO2 (carbogen).
-
Intracellular Solution: A typical potassium-based internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
Antagonist Stock Solutions: Prepare concentrated stock solutions (e.g., 10-20 mM) of CNQX, NBQX, or DNQX in dimethyl sulfoxide (B87167) (DMSO). The disodium salts of NBQX and DNQX can be dissolved directly in water. Store aliquots at -20°C.
2. Brain Slice Preparation (if applicable):
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with higher sucrose (B13894) or NMDG to improve cell viability).
-
Rapidly dissect the brain and prepare 250-350 µm thick slices using a vibratome in the ice-cold slicing solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.
3. Whole-Cell Recording:
-
Transfer a slice or coverslip with cultured neurons to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual control, approach a target neuron and establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
4. Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.
-
Bath apply the desired concentration of the antagonist (e.g., 10 µM for CNQX or DNQX, 5 µM for NBQX) by switching the perfusion line.
-
Record for another 5-10 minutes to observe the blockade of AMPA/kainate receptor-mediated currents.
-
To confirm the specificity of the blockade, perform a washout by perfusing with antagonist-free aCSF and observe the recovery of the synaptic currents.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the experimental use of CNQX, NBQX, and DNQX.
Caption: Glutamatergic synapse signaling pathway.
Caption: Whole-cell patch-clamp experimental workflow.
Concluding Remarks
The selection of an appropriate AMPA/kainate receptor antagonist is a multifaceted decision that requires careful consideration of experimental goals and resources. NBQX stands out for its high potency and selectivity for AMPA receptors, making it an excellent choice for experiments where precise targeting is paramount, despite its higher cost. DNQX offers a highly cost-effective alternative with good potency, suitable for a wide range of applications. CNQX, with its intermediate profile and notable off-target effect on NMDA receptors, can be a valuable tool, particularly when its broader activity spectrum is considered or can be experimentally controlled for. By understanding the distinct characteristics of each of these quinoxalinedione antagonists, researchers can make informed decisions to optimize their experimental design and achieve robust and reliable results in the exploration of glutamatergic neurotransmission.
References
- 1. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 7. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 8. hellobio.com [hellobio.com]
- 9. hellobio.com [hellobio.com]
- 10. DNQX, 50mg | Labscoop [labscoop.com]
- 11. CNQX = 98 HPLC, solid 115066-14-3 [sigmaaldrich.com]
- 12. Tocris Bioscience NBQX disodium salt 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
Off-Target Binding Profile of CNQX Disodium Salt: A Comparative Guide for Researchers
In the intricate world of neuroscience research and drug development, the specificity of pharmacological tools is paramount. This guide provides a comprehensive comparison of the off-target binding profile of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt, a widely used AMPA/kainate receptor antagonist, with other prominent antagonists in its class: NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), DNQX (6,7-dinitroquinoxaline-2,3-dione), and YM872. Understanding the selectivity of these compounds is crucial for the accurate interpretation of experimental results and for the development of therapeutics with minimal side effects.
Comparative Binding Affinities
The following tables summarize the binding affinities (IC₅₀ and Kᵢ values) of CNQX disodium salt and its counterparts for their primary targets, the AMPA and kainate receptors, as well as notable off-target interactions. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Target Receptor | IC₅₀ (µM) | Kᵢ (µM) |
| CNQX | AMPA | 0.3[1] | - |
| Kainate | 1.5[1] | - | |
| NMDA (Glycine Site) | 25[1] | - | |
| NBQX | AMPA | 0.15[2] | - |
| Kainate | 4.8[2] | - | |
| DNQX | AMPA | 0.5[3] | - |
| Kainate | 2[3] | - | |
| NMDA | 40[3] | - | |
| YM872 | AMPA | 0.82 | 0.096[4] |
| Kainate | 4.6[4] | - | |
| NMDA (Glutamate Site) | >100[4] | - | |
| NMDA (Glycine Site) | >100[4] | - |
Key Observations:
-
Potency at AMPA Receptors: NBQX demonstrates the highest potency for AMPA receptors with an IC₅₀ of 0.15 µM, followed by CNQX and DNQX. YM872 also shows high affinity for AMPA receptors.
-
Selectivity for AMPA vs. Kainate Receptors: NBQX exhibits greater selectivity for AMPA receptors over kainate receptors compared to CNQX and DNQX.
-
Off-Target Profile of CNQX: CNQX is a potent competitive AMPA and kainate receptor antagonist that also acts as an antagonist at the glycine (B1666218) modulatory site on the NMDA receptor complex, albeit at a higher concentration (IC₅₀ = 25 µM)[1][5].
-
High Selectivity of YM872: YM872 is highlighted as a highly selective AMPA receptor antagonist with very low affinity for other ionotropic glutamate (B1630785) receptors, including kainate and NMDA receptors[4][6][7].
-
NBQX as a Selective Tool: For studies aiming to specifically block AMPA receptors while minimizing effects on kainate and NMDA receptors, NBQX appears to be a more selective choice than CNQX[2][5].
Experimental Methodologies
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for AMPA receptors.
1. Membrane Preparation:
-
Source: Rat cortical neurons or other appropriate tissue rich in AMPA receptors are commonly used.
-
Procedure:
-
Tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
2. Radioligand Binding Assay (Competitive Inhibition):
-
Radioligand: A tritiated AMPA receptor agonist, such as [³H]AMPA, is commonly used.
-
Procedure:
-
A fixed concentration of the radioligand (typically at or below its Kₑ value) is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled test compound (e.g., CNQX, NBQX, DNQX, or YM872) are added to displace the radioligand.
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
To determine non-specific binding, a high concentration of an unlabeled standard ligand is used in a parallel set of tubes.
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
3. Data Analysis:
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of AMPA and Kainate receptors and their antagonism.
Caption: Workflow of a radioligand displacement assay for determining antagonist binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 4. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing Your AMPA/Kainate Receptor Antagonist: A Comparative Guide to CNQX and GYKI 52466
For researchers in neuroscience and drug development, the precise modulation of excitatory neurotransmission is paramount. The ionotropic glutamate (B1630785) receptors, particularly the AMPA and kainate subtypes, are central to fast synaptic transmission and are implicated in numerous neurological processes and disorders. The choice of an appropriate antagonist is therefore a critical experimental decision. This guide provides a detailed comparison of two widely used antagonists, the competitive antagonist CNQX and the non-competitive antagonist GYKI 52466, to aid in the selection of the optimal tool for your research needs.
At a Glance: CNQX vs. GYKI 52466
| Feature | CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | GYKI 52466 |
| Mechanism of Action | Competitive Antagonist | Non-competitive Antagonist |
| Binding Site | Binds to the glutamate binding site on AMPA and kainate receptors.[1] | Binds to an allosteric site on the AMPA receptor, specifically in the ion channel collar.[2] |
| Receptor Selectivity | Antagonist at both AMPA and kainate receptors. Also a weak antagonist at the glycine (B1666218) site of NMDA receptors.[1][3] | Selective for AMPA receptors over kainate and NMDA receptors.[4][5] |
| Dependence on Agonist Concentration | Inhibition can be overcome by increasing concentrations of the agonist (e.g., glutamate). | Inhibition is not overcome by increasing agonist concentrations.[6] |
| Effect on Receptor Conformation | Prevents agonist binding, thus stabilizing the receptor in its resting state. | Binds to a site distinct from the agonist binding site, inducing a conformational change that prevents channel opening even when the agonist is bound.[2] |
Quantitative Comparison of Antagonist Potency
The following table summarizes the inhibitory potency (IC50 values) of CNQX and GYKI 52466 for AMPA and kainate receptors. It is important to note that these values are compiled from various studies and experimental conditions may differ. Therefore, direct comparison should be made with caution.
| Compound | Receptor | IC50 (µM) | Reference |
| CNQX | AMPA | 0.3 - 0.4 | [1][7][8][9][10] |
| Kainate | 1.5 - 4.0 | [1][7][9][10] | |
| NMDA (glycine site) | 25 | [9][10] | |
| GYKI 52466 | AMPA | 7.5 - 20 | [4][5] |
| Kainate | ~450 | [4][5] | |
| NMDA | >50 | [5] |
Mechanism of Action: A Deeper Dive
The fundamental difference between CNQX and GYKI 52466 lies in their mechanism of antagonism, which has significant implications for their experimental application.
CNQX: The Competitive Blocker
CNQX acts as a classic competitive antagonist. It structurally mimics the endogenous agonist glutamate and competes for the same binding site on the ligand-binding domain of both AMPA and kainate receptors. By occupying this site, CNQX prevents glutamate from binding and activating the receptor, thereby inhibiting ion flow. The inhibitory effect of CNQX is surmountable; increasing the concentration of glutamate can displace CNQX from the binding site and restore receptor function.
GYKI 52466: The Non-Competitive Modulator
In contrast, GYKI 52466 is a non-competitive antagonist, specifically a negative allosteric modulator. It binds to a site on the AMPA receptor that is distinct from the glutamate binding site. This allosteric binding site is located in the transmembrane domain, near the ion channel pore.[2] Binding of GYKI 52466 induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its recognition site.[2] This means the inhibitory effect of GYKI 52466 is not dependent on the concentration of the agonist and cannot be overcome by increasing glutamate levels.
Visualizing the Mechanisms
To better understand these distinct mechanisms, the following diagrams illustrate the signaling pathways and binding sites.
References
- 1. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesson 6 [pdg.cnb.uam.es]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Effects of GYKI 52466 and CNQX, AMPA/kainate receptor antagonists, on the micturition reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoxalinedione Antagonists for Ionotropic Glutamate Receptors
Quinoxalinedione (B3055175) derivatives are a significant class of antagonists for ionotropic glutamate (B1630785) receptors, particularly AMPA and kainate receptors. These compounds have been instrumental in elucidating the physiological and pathological roles of excitatory neurotransmission. This guide provides a comparative overview of prototypical quinoxalinedione antagonists, focusing on their pharmacological properties, experimental validation, and underlying mechanisms.
Performance Comparison of Quinoxalinedione Antagonists
The antagonistic activity of quinoxalinedione derivatives is primarily modulated by substitutions at the 6 and 7 positions of the quinoxaline (B1680401) ring.[1] Electron-withdrawing groups, such as nitro groups, generally confer high affinity.[1] This section compares three well-studied antagonists: CNQX, DNQX, and NBQX.
| Compound | Structure | IC₅₀ (AMPA Receptor) | IC₅₀ (Kainate Receptor) | IC₅₀ (NMDA Receptor - Glycine (B1666218) Site) | Key Features |
| CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione) | 0.3 µM[2] | 1.5 µM[2] | 25 µM[2] | Blocks AMPA/kainate receptors; also an antagonist at the glycine site of NMDA receptors.[3] | |
| DNQX (6,7-Dinitroquinoxaline-2,3-dione) | ~0.5 µM | ~5 µM | > 100 µM | Selective non-NMDA receptor antagonist (AMPA/kainate).[3] | |
| NBQX (2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) | ~0.15 µM | ~1 µM | No significant activity[4] | Potent and selective AMPA/kainate antagonist with improved water solubility and in vivo utility.[3] |
Structure-Activity Relationship Insights:
The presence of electron-withdrawing groups at the 6- and 7-positions, such as the cyano and nitro groups in CNQX, is crucial for high-affinity binding to the AMPA receptor.[2] The dinitro substitution in DNQX also confers high affinity.[1] NBQX's structure provides potent and selective antagonism for AMPA and kainate receptors.[3]
Experimental Protocols
The characterization of quinoxalinedione antagonists relies on a combination of binding assays and functional electrophysiological recordings.[1]
1. Radioligand Binding Assay
This assay determines the binding affinity of a compound to a target receptor by measuring its ability to displace a known radiolabeled ligand.[1]
-
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for AMPA or kainate receptors.
-
Materials:
-
Cell membranes prepared from tissue or cells expressing the target receptor (e.g., rat cerebral cortex).
-
Radioligand (e.g., [³H]AMPA or [³H]kainate).
-
Test compound (unlabeled quinoxalinedione antagonist).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., L-glutamate).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
In a parallel set of tubes, incubate the membranes with the radioligand and the non-specific binding control.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
2. Whole-Cell Electrophysiology
This technique measures the ion flow through receptor channels in response to agonist application, and how this is affected by an antagonist.
-
Objective: To determine the functional antagonism and mechanism of action (competitive vs. non-competitive) of a quinoxalinedione antagonist.
-
Materials:
-
Cultured neurons or brain slices.[5]
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Agonist (e.g., AMPA, kainate).
-
Antagonist (test compound).
-
-
Procedure:
-
Prepare a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply the agonist via the perfusion system and record the inward current response.
-
After a washout period, co-apply the agonist with increasing concentrations of the antagonist and record the current responses.
-
Construct concentration-response curves for the agonist in the absence and presence of the antagonist.
-
A rightward shift in the concentration-response curve with no change in the maximal response indicates competitive antagonism.
-
The potency of the antagonist can be quantified by determining the IC₅₀ from the inhibition of the agonist-evoked current.
-
Visualizations
Caption: Competitive antagonism at the AMPA receptor.
Caption: Workflow for radioligand binding assay.
References
Verifying CNQX Disodium Salt Specificity: A Comparative Guide with Dose-Response Curves
For researchers in neuroscience and drug development, the accurate characterization of receptor antagonists is paramount. This guide provides a detailed comparison of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium (B8443419) salt, a widely used antagonist of AMPA and kainate receptors, with two common alternatives: NBQX and GYKI 52466. By examining their dose-response relationships and potential off-target effects, this guide aims to equip scientists with the necessary information to select the most appropriate tool for their experimental needs.
Comparative Analysis of Antagonist Potency
The specificity of an antagonist is best understood by comparing its potency at its intended targets versus other receptors. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, with lower values indicating higher potency.
| Antagonist | Target Receptor | IC50 (µM) | Antagonism Type | Key Characteristics |
| CNQX Disodium Salt | AMPA Receptors | ~0.3[1] | Competitive | Broad-spectrum AMPA/kainate antagonist. Also exhibits off-target effects on NMDA and GABA-A receptors.[2][3] |
| Kainate Receptors | ~1.5[1] | Competitive | ||
| NMDA Receptors (Glycine Site) | ~25[1] | Competitive | Lower affinity compared to AMPA/kainate receptors. | |
| NBQX | AMPA Receptors | ~0.15 | Competitive | More potent and selective for AMPA receptors over kainate receptors compared to CNQX.[4][5] Considered a more effective and selective non-NMDA receptor antagonist.[4] |
| Kainate Receptors | ~4.8 | Competitive | ||
| GYKI 52466 | AMPA Receptors | 10-20[6] | Non-competitive | Structurally distinct from quinoxalinediones. Acts as a non-competitive antagonist, offering a different mechanism of inhibition.[6] |
| Kainate Receptors | ~450[6] | Non-competitive | Significantly lower affinity for kainate receptors compared to AMPA receptors, making it a more selective AMPA receptor antagonist. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
AMPA/Kainate Receptor Signaling Pathway
Dose-Response Curve Experimental Workflow
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve of CNQX on AMPA/Kainate Receptors
This protocol outlines the use of whole-cell patch-clamp electrophysiology to determine the IC50 of CNQX on cultured cells expressing AMPA or kainate receptors.
1. Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells transiently or stably expressing the desired AMPA (e.g., GluA1-4) or kainate (e.g., GluK1-3) receptor subunits.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution (in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose; pH 7.4 with NaOH).
-
Pull patch pipettes from borosilicate glass and fill with an internal solution (in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH 7.2 with CsOH). Pipette resistance should be 3-6 MΩ.
-
Establish a whole-cell recording configuration on a selected cell. Clamp the membrane potential at -60 mV.
3. Data Acquisition:
-
Establish a stable baseline current.
-
Apply a saturating concentration of an appropriate agonist (e.g., 100 µM glutamate for AMPA receptors, 10 µM kainate for kainate receptors) to elicit a maximal current response.
-
After washout and return to baseline, co-apply the agonist with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Record the peak inward current at each CNQX concentration.
4. Data Analysis:
-
Calculate the percentage of inhibition for each CNQX concentration relative to the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the CNQX concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Investigating the Off-Target Effects of CNQX on GABA-A Receptor-Mediated Currents
This protocol describes how to measure the effect of CNQX on spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured neurons.
1. Neuronal Culture Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
2. Electrophysiological Recording:
-
Use the same external and internal solutions as in Protocol 1, with the addition of antagonists for ionotropic glutamate receptors (e.g., 50 µM D-AP5 for NMDA receptors) to the external solution to isolate GABAergic currents.
-
Establish a whole-cell recording configuration and clamp the membrane potential at -70 mV.
3. Data Acquisition:
-
Record baseline sIPSCs for 5-10 minutes.
-
Perfuse the chamber with a solution containing this compound (e.g., 10 µM).
-
Continue recording sIPSCs for 10-15 minutes to observe any changes in frequency or amplitude.
-
Wash out the CNQX and continue recording to see if the sIPSC characteristics return to baseline.
4. Data Analysis:
-
Analyze the frequency and amplitude of sIPSCs before, during, and after CNQX application using appropriate software.
-
A significant increase in sIPSC frequency in the presence of CNQX would indicate an off-target effect.[3][7]
Conclusion
The selection of an appropriate AMPA/kainate receptor antagonist requires careful consideration of its potency, selectivity, and potential off-target effects. While this compound is a potent and widely used antagonist, its activity at kainate and NMDA receptors, as well as its potentiation of GABA-A receptor-mediated currents, may confound experimental results. For studies requiring higher selectivity for AMPA receptors, NBQX presents a more potent and selective competitive alternative. For investigations where a non-competitive mechanism of action is desired, GYKI 52466 offers high selectivity for AMPA receptors with minimal impact on kainate receptors. The detailed protocols provided in this guide offer a framework for researchers to empirically verify the specificity of these compounds within their own experimental systems, ensuring the generation of robust and reliable data.
References
- 1. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. CNQX increases GABA-mediated synaptic transmission in the cerebellum by an AMPA/kainate receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 7. CNQX increases spontaneous inhibitory input to CA3 pyramidal neurones in neonatal rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
How does CNQX antagonism of kainate receptors compare to newer antagonists?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the classic kainate receptor antagonist, CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), with a selection of newer, more selective antagonists. The information presented is intended to aid researchers in choosing the most appropriate pharmacological tools for their studies of kainate receptor function and in the development of novel therapeutics targeting these receptors.
Introduction to Kainate Receptors
Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors that play crucial roles in synaptic transmission and plasticity.[1] They are composed of five different subunits: GluK1-5. Functional receptors are formed as homotetramers or heterotetramers of GluK1-3, while GluK4 and GluK5 must co-assemble with one of the GluK1-3 subunits to form a functional channel.[2] This subunit diversity gives rise to a wide range of functionally distinct receptor subtypes, making the development of subunit-selective antagonists a key goal in the field.
CNQX, a first-generation quinoxaline-2,3-dione derivative, is a potent competitive antagonist of both AMPA and kainate receptors.[3][4][5] While it has been an invaluable tool for decades, its lack of selectivity for kainate receptors over AMPA receptors, and its additional activity at the glycine (B1666218) site of NMDA receptors, can complicate the interpretation of experimental results.[3][6] Newer antagonists have since been developed with improved selectivity for kainate receptors in general, and in some cases, for specific kainate receptor subunits.
Quantitative Comparison of Antagonist Potency and Selectivity
The following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) of CNQX and selected newer kainate receptor antagonists. These values represent the concentration of the antagonist required to inhibit 50% of the receptor's response or binding of a radioligand, respectively, and are key indicators of a drug's potency.
Table 1: Antagonist Potency at Kainate and AMPA Receptors
| Antagonist | Receptor Target | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| CNQX | Kainate (native) | 1.5 | - | [3][5][7] |
| AMPA (native) | 0.3 - 0.4 | - | [3][4][5][7] | |
| Kainate (steady response) | 0.92 | - | [8] | |
| Kainate (transient response) | 6.1 | - | [8] | |
| UBP310 | GluK1 (human) | 0.13 | 0.01 | [9] |
| GluK3 (human) | - | 0.023 | [9] | |
| GluK2 (human) | >100 | >100 | [9] | |
| LY382884 | GluK1 (rat DRG) | 0.95 - 1.19 | - | [10][11] |
| GluK1 (human) | - | 4.0 | [12] | |
| AMPA (rat hippocampal) | >10 | - | [12] | |
| New Quinoxaline-2,3-diones | ||||
| Compound 22 | GluK3 (recombinant) | - | 2.91 | [13] |
| GluK1 (recombinant) | - | >100 | [13] | |
| GluK2 (recombinant) | - | >100 | [13] | |
| Compound 37 | GluK3 (recombinant) | - | 0.142 | [13] |
| GluK1 (recombinant) | - | 1.14 | [13] |
Table 2: Selectivity Profile of Kainate Receptor Antagonists
| Antagonist | Primary Target(s) | Selectivity over AMPA | Selectivity over NMDA (Glycine site) | Key Features | Reference(s) |
| CNQX | AMPA/Kainate | Low | Moderate (IC₅₀ = 25 µM) | Broad-spectrum non-NMDA receptor antagonist. | [3][4][5] |
| UBP310 | GluK1, GluK3 | High (>12,700-fold over GluK2) | High (no activity up to 10 µM) | Highly selective for GluK1 and GluK3-containing receptors. | |
| LY382884 | GluK1 | High | Not specified | Selective for GluK1-containing receptors. | [10][11][12] |
| New Quinoxaline-2,3-diones (e.g., Cmpd 22, 37) | GluK3 | Varies | Not specified | Potential for high GluK3 selectivity. | [13] |
Experimental Protocols
The data presented in this guide were generated using a variety of in vitro techniques. Below are detailed methodologies for three key experimental approaches used to characterize kainate receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.
Objective: To determine the binding affinity (Kᵢ) of an antagonist for a specific kainate receptor subtype.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, GluK3).
-
Radioligand (e.g., [³H]kainate).
-
Test antagonist at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, which traps the cell membranes with bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand by measuring the radioactivity in a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate).
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of antagonist that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[14][15]
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique measures the ion flow through the receptor channel in response to an agonist, and how this is affected by an antagonist.
Objective: To determine the functional inhibitory potency (IC₅₀) of an antagonist on kainate receptor-mediated currents.
Materials:
-
Cultured neurons or HEK293 cells expressing the kainate receptor of interest.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Glass micropipettes.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, and ATP).
-
Kainate receptor agonist (e.g., kainate or glutamate).
-
Test antagonist.
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply the kainate receptor agonist to the cell to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with increasing concentrations of the test antagonist.
-
Measure the peak amplitude of the agonist-evoked current at each antagonist concentration.
-
The IC₅₀ value is determined by fitting the concentration-response data to a logistic function.[8]
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation.
Objective: To functionally screen for and characterize the potency of kainate receptor antagonists.
Materials:
-
HEK293 cells stably expressing the kainate receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Kainate receptor agonist (e.g., kainate).
-
Test antagonist.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add the test antagonist at various concentrations to the wells and incubate.
-
Add the agonist to stimulate the receptor and induce a calcium influx.
-
Measure the change in fluorescence intensity over time.
-
The IC₅₀ value is calculated from the concentration-inhibition curve.[16][17][18]
Signaling Pathways and Mechanisms of Action
Kainate receptors mediate their effects through two primary signaling mechanisms: a canonical ionotropic pathway and a non-canonical metabotropic pathway.[1][19][20]
Ionotropic Signaling
The binding of glutamate to the kainate receptor leads to the opening of its integral ion channel, allowing the influx of Na⁺ and, to a lesser extent, Ca²⁺ ions. This influx causes membrane depolarization and subsequent neuronal excitation. Competitive antagonists like CNQX and the newer antagonists discussed here act by binding to the glutamate binding site, thereby preventing channel opening and blocking this ionotropic signaling.
Caption: Canonical Ionotropic Signaling Pathway of Kainate Receptors.
Metabotropic Signaling
In addition to their ion channel function, kainate receptors can also signal through G-protein-coupled pathways, independent of ion flux.[19][20] This can lead to the modulation of various downstream effectors, including protein kinases and other ion channels. The precise mechanisms by which antagonists affect this mode of signaling are still under investigation, but it is likely that by preventing the initial agonist binding, they also inhibit these downstream metabotropic effects.
Caption: Non-Canonical Metabotropic Signaling of Kainate Receptors.
Experimental Workflow Example
The following diagram illustrates a typical workflow for characterizing a novel kainate receptor antagonist.
Caption: Workflow for the Characterization of a Novel Kainate Receptor Antagonist.
Conclusion
While CNQX remains a useful tool for broadly blocking non-NMDA glutamate receptors, the development of newer antagonists with high selectivity for kainate receptors, and even for specific kainate receptor subunits, represents a significant advancement in the field. Compounds like UBP310 and LY382884, with their high selectivity for GluK1-containing receptors, allow for a more precise dissection of the physiological and pathological roles of these specific receptor subtypes. The ongoing development of antagonists targeting other subunits, such as the emerging quinoxaline-2,3-dione derivatives with GluK3 preference, will further enhance our ability to understand the complex biology of the kainate receptor system and to develop novel therapeutics for a range of neurological and psychiatric disorders. The choice of antagonist will ultimately depend on the specific research question, with careful consideration of the desired selectivity profile.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Tyrosine phosphorylation of GluK2 up-regulates kainate receptor-mediated responses and downstream signaling after brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. CNQX - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists: X-ray Crystallography, Structure-Affinity Relationships, and in Vitro Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In situ Ca2+ imaging reveals neurotransmitter receptors for glutamate in taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Comparative Guide to CNQX and NBQX in NMDA Receptor-Dependent Plasticity Research
For researchers, scientists, and drug development professionals investigating the intricacies of synaptic plasticity, the choice of pharmacological tools is paramount. This guide provides a detailed comparison of two widely used AMPA/kainate receptor antagonists, CNQX and NBQX, with a specific focus on their impact on NMDA receptor-dependent plasticity. By examining their selectivity, potency, and effects on long-term potentiation (LTP) and long-term depression (LTD), this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
At the heart of synaptic plasticity are the ionotropic glutamate (B1630785) receptors, primarily NMDA, AMPA, and kainate receptors. While NMDA receptor activation is a critical trigger for many forms of synaptic plasticity, the subsequent expression and modification of synaptic strength are heavily reliant on AMPA receptor function. Therefore, antagonists that selectively target AMPA and kainate receptors without directly interfering with NMDA receptors are invaluable tools. This guide delves into the comparative pharmacology of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), two quinoxalinedione (B3055175) derivatives commonly employed to dissect these complex processes.
Selectivity and Potency: A Tale of Two Antagonists
The primary distinction between CNQX and NBQX lies in their selectivity and potency for AMPA and kainate receptors, as well as their off-target effects on NMDA receptors. NBQX is generally considered a more potent and selective antagonist of AMPA/kainate receptors with a significantly better side-effect profile concerning NMDA receptors.
CNQX, while an effective competitive antagonist of AMPA and kainate receptors, also exhibits antagonist activity at the glycine (B1666218) binding site of the NMDA receptor complex.[1][2][3] This action can confound the interpretation of experiments aimed at isolating the role of AMPA/kainate receptors in NMDA receptor-dependent plasticity. In contrast, NBQX is a highly selective competitive antagonist of AMPA and kainate receptors with a much greater selectivity ratio, showing minimal to no effect on NMDA receptors at concentrations that effectively block AMPA and kainate receptors.[4][5]
| Antagonist | Target Receptors | IC50 / Ki Values | Off-Target Effects | Key Characteristics |
| CNQX | AMPA, Kainate | AMPA: IC50 ~0.3 µM[3][6]Kainate: IC50 ~1.5 µM[3][6] | NMDA (Glycine Site): IC50 ~25 µM[3][6] | Competitive antagonist.[2] Also blocks the glycine site on the NMDA receptor.[1] Can be used to isolate GABAA receptor-mediated currents.[3] |
| NBQX | AMPA, Kainate | AMPA: Ki ~63 nM[4]Kainate: Ki ~78 nM[4] | NMDA: No significant inhibition at concentrations up to 10 µM.[5] | Potent and highly selective competitive antagonist.[4][7] Greater than 5000-fold selectivity for AMPA/kainate over NMDA receptors.[4] More effective in blocking AMPA receptors compared to CNQX.[5] |
Impact on NMDA Receptor-Dependent Plasticity
The differences in selectivity between CNQX and NBQX have significant implications for their effects on synaptic plasticity, particularly long-term potentiation (LTP), a key cellular correlate of learning and memory.
Long-Term Potentiation (LTP)
Studies have shown that while both compounds can affect LTP, their mechanisms and the concentrations at which they are effective differ. Notably, at therapeutically relevant concentrations, NBQX has been shown to not block the induction of LTP in the CA1 region of the hippocampus, a process critically dependent on NMDA receptor activation.[8] Higher concentrations of NBQX may suppress the expression of LTP, which is expected as AMPA receptors are the primary mediators of the potentiated synaptic response.[8]
Conversely, CNQX has been demonstrated to block the induction of mossy fiber LTP, a form of plasticity that is NMDA receptor-independent but relies on kainate receptors.[9] Its action on the NMDA receptor's glycine site could also interfere with the induction of classical NMDA receptor-dependent LTP, complicating the interpretation of results. Therefore, for studies aiming to specifically block AMPA/kainate receptors without affecting the induction phase of NMDA receptor-dependent LTP, NBQX is the more suitable antagonist.[1]
Figure 1: Experimental workflow for assessing the impact of CNQX vs. NBQX on LTP.
Experimental Protocols
To aid researchers in designing their studies, detailed methodologies for key experiments are provided below.
In Vitro Electrophysiology: Hippocampal LTP
Objective: To assess the effect of CNQX or NBQX on the induction and expression of LTP in the Schaffer collateral-CA1 pathway of the hippocampus.
Methodology:
-
Slice Preparation: Prepare 400 µm thick coronal hippocampal slices from adult rats or mice. Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSP responses for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Application: Bath apply either CNQX (e.g., 10-20 µM) or NBQX (e.g., 5-10 µM) and record for another 20-30 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the expression of LTP.
-
Washout: In some experiments, the antagonist can be washed out after the induction protocol to assess the recovery of synaptic transmission and the "unmasking" of LTP.
Signaling Pathways in NMDA Receptor-Dependent Plasticity
The induction of NMDA receptor-dependent LTP initiates a cascade of intracellular signaling events. The following diagram illustrates the central role of the NMDA receptor and the downstream pathways leading to the insertion of AMPA receptors, the primary mechanism for the expression of LTP.
Figure 2: Signaling pathway for NMDA receptor-dependent LTP.
Conclusion: Choosing the Right Tool for the Job
References
- 1. researchgate.net [researchgate.net]
- 2. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 3. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reversal of CNQX Effects by AMPA and Kainate Agonists: A Validation Guide
A Comparative Analysis of Agonist-Mediated Rescue of AMPA/Kainate Receptor Blockade
This guide provides a comparative overview for researchers validating the antagonistic effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) on AMPA and kainate receptors. The reversal of CNQX's inhibitory action by specific agonists such as AMPA and kainate is a critical validation step in pharmacological studies. Here, we present supporting experimental data, detailed protocols, and visual diagrams to facilitate the design and interpretation of such experiments.
Quantitative Data Summary
The following table summarizes experimental data demonstrating the reversal of CNQX's antagonistic effects by AMPA and kainate agonists. The data is compiled from various studies and showcases the competitive nature of the antagonism.
| Parameter | CNQX Effect | Agonist | Agonist Concentration | Reversal of CNQX Effect | Model System | Reference |
| Memory Expression | Blocked | AMPA | 1.0 µg | Counteracted the depressant influence of CNQX | In vivo (Rat Entorhinal Cortex) | [1] |
| Kainate-induced [3H]GABA release | Competitively Blocked | Kainate | Not specified | Reversible by increasing agonist concentration | In vitro (Cultured Cortical Neurons) | [2] |
| AMPA Receptor-Mediated EPSCs | Blocked | AMPA | Not specified | Reversible upon washout and reapplication of agonist | In vitro (Spinal Cord Neurons) | [3] |
| Corneal Nocifensive Responses | Reduced Kainate-induced responses | Kainic Acid | Not specified | CNQX antagonism was overcome by kainic acid | In vivo (Rat Cornea) | [4] |
| Kainate-induced currents | Inhibited (IC50 = 0.92 µM for steady, 6.1 µM for transient) | Kainate | 300 µM | Competitive antagonism implies reversal with higher agonist concentration | In vitro (Hippocampal Neurons) | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Competitive antagonism at the AMPA/Kainate receptor.
Caption: Workflow for validating CNQX antagonism and its reversal.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vivo Reversal of CNQX in a Behavioral Model
This protocol is adapted from a study investigating the role of AMPA receptors in memory expression.[1]
-
Model System: Male Wistar rats.
-
Surgical Procedure: Rats are bilaterally implanted with cannulae aimed at the entorhinal cortex.
-
Drug Administration:
-
CNQX (0.5 µg) is infused into the entorhinal cortex 10 minutes before the retention test.
-
In the reversal experiment, AMPA (1.0 µg) is co-infused with CNQX (0.5 µg).
-
-
Behavioral Assay: A step-down inhibitory avoidance task is used to assess memory retention. The latency to step down from a platform is measured.
-
Expected Outcome: CNQX infusion is expected to block memory expression, resulting in a shorter step-down latency. Co-infusion of AMPA should counteract this effect, leading to a longer latency, similar to control animals.
In Vitro Electrophysiological Recording of AMPA Receptor-Mediated Currents
This protocol outlines a general procedure for recording excitatory postsynaptic currents (EPSCs) in neuronal preparations.[3][6]
-
Preparation: Acute brain slices (e.g., hippocampus or spinal cord) or cultured neurons.
-
Recording Technique: Whole-cell patch-clamp recordings from individual neurons.
-
Experimental Procedure:
-
Establish a stable baseline recording of spontaneous or evoked EPSCs.
-
Perfuse the preparation with a solution containing CNQX (e.g., 10 µM) to block AMPA/kainate receptors. A significant reduction in EPSC amplitude should be observed.
-
While continuing to perfuse with CNQX, co-apply an AMPA or kainate receptor agonist.
-
Observe the dose-dependent recovery of the EPSC amplitude in the presence of the agonist.
-
A washout period with agonist- and antagonist-free solution should lead to the recovery of the original EPSC amplitude.
-
-
Data Analysis: Measure the amplitude and frequency of EPSCs before, during, and after the application of CNQX and the agonist.
In Vivo Corneal Irritation Model
This protocol is based on a study investigating the role of kainate receptors in corneal nociception.[4]
-
Model System: Male Sprague-Dawley rats.
-
Drug Administration:
-
Topical instillation of kainic acid (in varying concentrations from 0.001 to 10 mM) onto the intact cornea to establish a dose-response curve for nocifensive behaviors.
-
For the reversal experiment, the cornea is pretreated with CNQX, followed by the topical instillation of a mixture of kainic acid and CNQX.
-
-
Behavioral Assay: The number of blinking, wiping, and headshaking movements are counted for 30 seconds following instillation as a measure of corneal irritation.
-
Expected Outcome: Kainic acid should induce a dose-dependent increase in nocifensive responses. Pre-treatment and co-application of CNQX are expected to significantly reduce these responses.
References
- 1. CNQX infused into entorhinal cortex blocks memory expression, and AMPA reverses the effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
